AZ82
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTLKNOARSHUJB-ZJSXRUAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ82: A Deep Dive into the Mechanism of Action of a KIFC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centrosome amplification is a hallmark of many human cancers, contributing to genomic instability and tumor progression. Cancer cells, however, have developed a mechanism to circumvent the catastrophic consequences of multipolar divisions by clustering supernumerary centrosomes into two functional spindle poles. This process is heavily reliant on the minus-end directed motor protein, Kinesin Family Member C1 (KIFC1), also known as HSET. The dependence of cancer cells with amplified centrosomes on KIFC1, and its dispensability in normal diploid cells, makes it an attractive therapeutic target. This technical guide provides an in-depth analysis of AZ82, a potent and selective small molecule inhibitor of KIFC1, detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action of this compound
This compound is a cell-permeable small molecule that functions as a potent and reversible inhibitor of KIFC1.[1][2] Its primary mechanism of action is the inhibition of the microtubule-stimulated ATPase activity of the KIFC1 motor domain.[2][3]
Binding and Inhibition Kinetics:
This compound exhibits a specific and nuanced binding profile. It does not bind to KIFC1 or microtubules (MT) individually but instead targets the KIFC1/microtubule binary complex.[4][5][6] This interaction is characterized as ATP-competitive and microtubule-noncompetitive.[4][6][7] This indicates that this compound binds to the ATP-binding pocket of KIFC1 only when KIFC1 is associated with a microtubule, thereby preventing ATP hydrolysis, the engine of its motor function. The inhibition of both mant-ATP binding and mant-ADP release further substantiates this mechanism.[5]
Quantitative Inhibition Data:
| Parameter | Value | Description | Reference |
| IC50 | 300 nM | Concentration for 50% inhibition of MT-stimulated KIFC1 ATPase activity. | [2][3][5] |
| Ki | 43 nM | Inhibitor constant, indicating high-affinity binding in an ATP-competitive manner. | [2][4][5] |
| Kd | 690 nM | Dissociation constant for the binding of this compound to the KIFC1/MT complex. | [2] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Concentration for 50% inhibition of mant-ATP binding. | [5][6] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Concentration for 50% inhibition of mant-ADP release. | [5][6] |
Cellular Effects of this compound
The biochemical inhibition of KIFC1's motor activity by this compound translates into distinct and therapeutically relevant cellular phenotypes, primarily in cancer cells with centrosome amplification.
Centrosome Declustering and Induction of Multipolar Spindles:
The primary cellular consequence of KIFC1 inhibition by this compound is the disruption of centrosome clustering.[4][6] In cancer cells with supernumerary centrosomes, such as the BT-549 breast cancer cell line, treatment with this compound leads to the failure of these centrosomes to coalesce at the spindle poles during mitosis.[4][5] This results in the formation of multipolar spindles, a catastrophic event that leads to improper chromosome segregation and ultimately, cell death.[3] Notably, this compound does not induce this phenotype in cancer cells with a normal centrosome number, like HeLa cells, highlighting its selectivity for a common cancer-specific vulnerability.[5][6]
Reversal of Eg5 Inhibition-Induced Monopolar Spindles:
Further evidence of this compound's specific engagement with the KIFC1 motor in cells comes from its ability to counteract the effects of Eg5 inhibitors. Eg5 is a plus-end directed kinesin essential for separating centrosomes. Inhibition of Eg5 leads to the formation of monopolar spindles. Co-treatment with this compound can reverse this phenotype, restoring bipolar spindle formation, demonstrating the opposing roles of KIFC1 and Eg5 in spindle dynamics.[2][4][6]
KIFC1 Signaling and Regulatory Context
KIFC1 function is embedded within a complex network of cellular signaling pathways that regulate cell cycle, proliferation, and survival. Understanding this context is crucial for appreciating the broader implications of KIFC1 inhibition.
dot
Caption: KIFC1's role in centrosome clustering and its inhibition by this compound.
Involvement in Pro-Survival Pathways:
Recent studies have implicated KIFC1 in the regulation of key oncogenic signaling pathways, including:
-
PI3K/AKT Pathway: KIFC1 has been shown to activate the PI3K/AKT signaling cascade, which plays a pivotal role in promoting cell proliferation, invasion, and survival in various cancers, including endometrial and renal cell carcinoma.[8][9]
-
Wnt/β-catenin Pathway: In pancreatic carcinoma, KIFC1 overexpression has been linked to the activation of the Wnt/β-catenin pathway, leading to increased expression of downstream targets like c-Myc and cyclin D1 that drive tumor progression.[10]
-
TP53 Mutation Correlation: High expression of KIFC1 has been correlated with an increased mutation rate of the tumor suppressor gene TP53 in lung cancer, suggesting a potential mechanism for the poor prognosis associated with KIFC1 overexpression.[11]
dot
Caption: KIFC1's involvement in pro-tumorigenic signaling pathways.
Experimental Protocols
The characterization of this compound relies on a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
KIFC1 Microtubule-Stimulated ATPase Activity Assay
This assay is fundamental to determining the inhibitory activity of compounds against KIFC1.
Principle: The assay measures the amount of ADP produced as a result of KIFC1's ATPase activity in the presence of microtubules. The ADP is then detected using a commercial kit like ADP-Glo™.
dot
Caption: Workflow for the KIFC1 ATPase activity assay.
Materials:
-
Purified recombinant human KIFC1 protein
-
Microtubules (polymerized from tubulin)
-
Paclitaxel (Taxol)
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1536-well microtiter plates
Procedure:
-
Prepare the assay mixture containing assay buffer, microtubules (e.g., 6 µg/ml), Paclitaxel (e.g., 20 µM), ATP (e.g., 100 µM), and KIFC1 protein (e.g., 35 µg/ml).
-
Dispense the assay mixture into the wells of a 1536-well plate.
-
Add this compound at various concentrations (typically a serial dilution) to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent A and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent B and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Centrosome Declustering Immunofluorescence Assay
This cell-based assay visually confirms the effect of KIFC1 inhibition on centrosome organization during mitosis.
Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies against centrosomal and microtubule markers. The number and location of centrosomes in mitotic cells are then visualized and quantified by fluorescence microscopy.
Materials:
-
BT-549 cells (or another cell line with centrosome amplification)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for microtubules)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed BT-549 cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a duration that allows a significant portion of the cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., mouse anti-γ-tubulin and rabbit anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two centrosomes that are not clustered).
Cell Viability Assay
This assay determines the cytotoxic effect of the KIFC1 inhibitor on cancer cells.
Principle: The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Materials:
-
Cancer cell lines (e.g., BT-549, MDA-MB-231)
-
96-well tissue culture plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed cells into a 96-well plate at a specific density (e.g., 3,000-4,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 96 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the KIFC1 motor protein. Its mechanism of action, centered on the ATP-competitive inhibition of the KIFC1/microtubule complex, leads to a clear and therapeutically relevant cellular phenotype: the induction of multipolar spindles and subsequent cell death in cancer cells with amplified centrosomes. The detailed experimental protocols provided herein serve as a guide for the further investigation of KIFC1 inhibitors and their potential as targeted cancer therapeutics. The growing understanding of KIFC1's role in broader oncogenic signaling pathways further strengthens the rationale for targeting this key mitotic motor in cancer drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent KIFC1 inhibitors using a method of integrated high-throughput synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTUD6B regulates KIFC1-dependent centrosome clustering and breast cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Target of AZ82: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor that has garnered significant interest within the cancer research community. Its ability to specifically target cellular machinery essential for the survival of cancer cells, particularly those with a common oncogenic feature, positions it as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
The Primary Cellular Target: Kinesin-like Protein KIFC1 (HSET)
The primary cellular target of this compound is the kinesin-like protein KIFC1 , also known as HSET (Human Spleen, Embryo, Testis expressed).[1][2][3][4] KIFC1 is a member of the kinesin-14 family of motor proteins, which are characterized by their C-terminal motor domain.[5] Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a minus-end-directed motor.[6]
In normal diploid cells, the function of KIFC1 is largely non-essential.[7] However, a hallmark of many cancer cells is the presence of supernumerary centrosomes, a condition known as centrosome amplification.[8] To avoid mitotic catastrophe and cell death resulting from multipolar spindle formation, cancer cells rely on a mechanism called centrosome clustering, where multiple centrosomes are gathered into two functional spindle poles. KIFC1 plays an indispensable role in this centrosome clustering process.[6][8] By inhibiting KIFC1, this compound disrupts this crucial survival mechanism in cancer cells with amplified centrosomes, leading to the formation of multipolar spindles and subsequent cell death.[1][3]
Mechanism of Action
This compound functions as a potent, reversible, ATP-competitive, and microtubule-noncompetitive inhibitor of KIFC1.[3][4] This means that this compound directly competes with ATP for binding to the motor domain of KIFC1.[3] A key aspect of its mechanism is that this compound specifically binds to the KIFC1/microtubule (MT) complex with high affinity and does not interact with KIFC1 or microtubules alone.[1][3] This specific binding to the active complex inhibits the microtubule-stimulated ATPase activity of KIFC1, thereby halting its motor function.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's interaction with its target, KIFC1.
| Parameter | Value | Description | Reference |
| Ki | 43 nM (0.043 µM) | Inhibition constant, indicating the high binding affinity of this compound to the KIFC1/microtubule complex. | [1][3][4] |
| IC50 (ATPase) | 300 nM (0.3 µM) | Half-maximal inhibitory concentration against the microtubule-stimulated ATPase activity of KIFC1. | [1][3] |
| Parameter | IC50 | Description | Reference |
| mant-ATP binding | 0.90 ± 0.09 µM | Inhibition of the binding of a fluorescent ATP analog, indicating interference with the ATP binding pocket. | [8] |
| mant-ADP release | 1.26 ± 0.51 µM | Inhibition of the release of a fluorescent ADP analog, suggesting this compound traps KIFC1 in an ADP-bound state on the microtubule. | [8] |
Signaling Pathway and Cellular Consequences
The inhibition of KIFC1 by this compound triggers a specific signaling cascade that leads to mitotic defects and cell death, particularly in cancer cells with centrosome amplification.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are primarily found in the work by Wu et al. (2013). While the full, detailed methods are part of the supplementary information of the original publication, this section provides a synthesized overview of the key experimental procedures based on available information.
High-Throughput Screening (HTS) for KIFC1 ATPase Inhibitors
This assay was used to identify initial hits, including the scaffold for this compound.
Objective: To identify small molecule inhibitors of the microtubule-stimulated ATPase activity of KIFC1.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.02% Tween-20.
-
Recombinant human KIFC1 protein.
-
Polymerized microtubules.
-
ATP solution.
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure (384-well or 1536-well format):
-
Dispense a small volume of compound library in DMSO into assay plates.
-
Add a solution containing KIFC1 protein, microtubules, and paclitaxel (B517696) (to stabilize microtubules) in assay buffer to each well.
-
Incubate at room temperature to allow for compound binding.
-
Initiate the ATPase reaction by adding ATP to each well.
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Stop the reaction and detect the amount of ADP produced using a luminogenic ADP detection reagent.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
A decrease in luminescence compared to DMSO controls indicates inhibition of KIFC1 ATPase activity.
-
Hits are confirmed and their potency (IC₅₀) is determined using dose-response curves.
-
References
- 1. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent KIFC1 inhibitors using a method of integrated high-throughput synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence imaging of the centrosome cycle in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations [jove.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on AZ82's Effect on Microtubule Dynamics
This document provides a comprehensive technical overview of this compound, a selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET). It details the compound's mechanism of action, its impact on microtubule-dependent processes, particularly in cancer cells with amplified centrosomes, and provides relevant experimental data and protocols.
Core Mechanism of Action
This compound is the first-in-class small molecule inhibitor of the motor protein KIFC1.[1][2] KIFC1, a member of the kinesin-14 family, is a minus-end-directed motor protein essential for bundling multiple centrosomes into two functional spindle poles during mitosis in many cancer cells.[2][3] This clustering mechanism is critical for the survival of cancer cells with centrosome amplification, a common feature in many tumors.[2][4] Normal diploid cells, however, do not require this function for division, making KIFC1 an attractive therapeutic target.[3][4]
This compound's inhibitory action is highly specific. It does not bind to KIFC1 or microtubules (MT) alone but specifically targets the KIFC1/MT binary complex.[2][3][5] By binding to this complex, this compound inhibits the microtubule-stimulated ATPase activity of KIFC1 in an ATP-competitive and microtubule-noncompetitive manner.[1][2][4] This action blocks the energy source required for KIFC1's motor function along microtubules, preventing it from organizing the spindle poles.[6]
The primary consequence of KIFC1 inhibition by this compound in susceptible cancer cells is the failure of centrosome clustering. This leads to the formation of multipolar spindles during mitosis, which can trigger mitotic catastrophe and ultimately lead to apoptotic cell death.[7][8][9]
Quantitative Data Presentation
The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical assays. The data is summarized below.
Table 1: Biochemical Activity of this compound against KIFC1
| Parameter | Value | Description | Reference(s) |
| Ki | 43 nM (0.043 µM) | Inhibitor constant, indicating high-affinity binding. | [1][2][3][4][5] |
| IC50 | 300 nM (0.3 µM) | Concentration for 50% inhibition of MT-stimulated KIFC1 ATPase activity. | [8] |
| IC50 (mant-ATP) | 0.90 ± 0.09 µM | Concentration for 50% inhibition of mant-ATP binding. | [3] |
| IC50 (mant-ADP) | 1.26 ± 0.51 µM | Concentration for 50% inhibition of mant-ADP release. | [3][5] |
Table 2: Cellular and Phenotypic Effects of this compound
| Effect | Cell Line | Concentration | Observation | Reference(s) |
| Centrosome Declustering | BT-549 | Not specified | Induced centrosome declustering. | [2][5][7] |
| Multipolar Spindle Formation | BT-549 | 0.4 to 1.2 µM | Caused mitotic delay and multipolar spindles. | [7] |
| Restoration of Bipolarity | HeLa | 400 nM | Reversed monopolar spindles induced by an Eg5 inhibitor. | [7] |
| Off-Target Cytotoxicity | Not specified | > 4 µM | Nonspecific cytotoxic effects observed. | [7][8] |
| KIFC1 Expression Suppression | Prostate Cancer Cells | Not specified | Suppressed KIFC1 transcription and translation. | [9] |
Cellular Signaling and Downstream Consequences
The inhibition of KIFC1 by this compound initiates a cascade of events that primarily affects cells during mitosis. The inability to cluster amplified centrosomes directly leads to mitotic errors. This process can activate mitotic checkpoints, ultimately resulting in apoptosis. In prostate cancer cells, this compound-induced apoptosis is mediated by an increase in the expression of pro-apoptotic proteins Bax and Cytochrome C.[9]
Experimental Protocols
The following sections detail the methodologies used to characterize the effects of this compound.
KIFC1 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of KIFC1 by measuring the amount of ADP produced in the reaction.
Principle: The assay is performed in two steps. First, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 1536-well microtiter plate containing 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 6 µg/ml microtubules, 20 µM Paclitaxel, 100 µM ATP, 2% DMSO, and 35 µg/ml of purified KIFC1 protein.[8] A range of this compound concentrations is added to test wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the ATPase reaction to proceed.[8]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[8] Measure luminescence using a plate reader. The signal is inversely proportional to the KIFC1 inhibition by this compound.
Cell-Based Mitotic Spindle Analysis
This protocol is used to visualize the effect of this compound on centrosome clustering and spindle formation in cancer cells.
Principle: Immunofluorescence microscopy is used to label key cellular structures, such as microtubules and centrosomes, allowing for the direct observation of mitotic phenotypes after drug treatment.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with known centrosome amplification (e.g., BT-549) on coverslips and culture until they reach the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.4 to 1.2 µM) or a vehicle control (DMSO) for a duration sufficient to enrich for mitotic cells (e.g., 16-24 hours).[7]
-
Cell Fixation: Wash the cells with PBS and fix with a suitable fixative, such as ice-cold methanol (B129727) or 4% paraformaldehyde, to preserve cellular structures.
-
Immunostaining:
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies targeting α-tubulin (to visualize microtubules) and a centrosomal marker like γ-tubulin or pericentrin.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain DNA with DAPI to visualize chromosomes.
-
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the percentage of mitotic cells exhibiting bipolar versus multipolar spindles by counting at least 100 mitotic cells per condition.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of KIFC1 that disrupts microtubule-dependent centrosome clustering in cancer cells with supernumerary centrosomes. Its ability to induce multipolar mitosis and subsequent apoptosis makes it a valuable tool for cancer research and a promising lead for the development of targeted cancer therapies.[2][4] The high selectivity of this compound for cancer cells with a specific vulnerability (centrosome amplification) over normal cells suggests a potentially wider therapeutic window compared to conventional microtubule-targeting agents.[3][7] Future research should continue to explore the full therapeutic potential of KIFC1 inhibition, optimize compound properties to mitigate off-target effects, and identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. This compound | KIFC1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Effects of KIFC1 Inhibition by AZ82: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinesin Family Member C1 (KIFC1), a non-essential minus-end directed motor protein, plays a critical role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells. This function is vital for the survival of these aneuploid cells, allowing them to avoid mitotic catastrophe. AZ82 is a potent and selective small molecule inhibitor of KIFC1, which has emerged as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the downstream effects of KIFC1 inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
Introduction
Centrosome amplification is a hallmark of many human cancers and contributes to genomic instability and tumorigenesis.[1][2] To circumvent the lethal consequences of multipolar mitosis, cancer cells utilize the motor protein KIFC1 to cluster these extra centrosomes into two functional spindle poles, enabling a pseudo-bipolar cell division.[1][2][3] Normal diploid cells, however, do not rely on KIFC1 for successful mitosis, making it an attractive therapeutic target for selectively targeting cancer cells.[1][2][3]
This compound has been identified as a first-in-class small molecule inhibitor of KIFC1.[1][2][4] It specifically targets the KIFC1/microtubule binary complex, inhibiting its ATPase activity in an ATP-competitive manner.[1][2][4] This guide will explore the biochemical and cellular consequences of this inhibition, providing a comprehensive resource for researchers in the field.
Quantitative Data on this compound Inhibition of KIFC1
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Assay Condition | Reference |
| Ki | 43 nM | Inhibition of MT-stimulated KIFC1 enzymatic activity | [1][2][4][5][6] |
| IC50 | 300 nM | Inhibition of MT-stimulated KIFC1 enzymatic activity | [5][6] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | Inhibition of mant-ATP binding to KIFC1/MT complex | [5] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 μM | Inhibition of mant-ADP release from KIFC1/MT complex | [5] |
| Kd | 690 nM | Binding affinity to the MT/KIFC1 complex | [7] |
Table 1: Biochemical Inhibition Constants of this compound for KIFC1. This table summarizes the key biochemical parameters defining the potency and mechanism of this compound as a KIFC1 inhibitor.
| Cell Line | Cancer Type | This compound Concentration Range | Effect | Reference |
| BT-549 | Breast Cancer | 0.4 to 1.2 µM | Centrosome declustering, multipolar spindle formation | [1][7] |
| Prostate Cancer (PCa) cells | Prostate Cancer | Not specified | Suppression of KIFC1 transcription and translation, multipolar mitosis, apoptosis | [8][9] |
| A375, G361, Hs294T | Melanoma | 2-3.5 µM | Significant growth inhibition, decreased clonogenic survival | [10] |
| Soft Tissue Sarcoma (STS) cells | Soft Tissue Sarcoma | Dose- and time-dependent | Growth inhibition, induction of cellular senescence | [4][11] |
Table 2: Cellular Effects of this compound on Various Cancer Cell Lines. This table highlights the phenotypic consequences of this compound treatment in different cancer cell models, demonstrating its broad potential as an anti-cancer agent.
Signaling Pathways and Cellular Mechanisms
The inhibition of KIFC1 by this compound triggers a cascade of downstream events, ultimately leading to cancer cell death. The primary mechanism involves the disruption of centrosome clustering, leading to mitotic catastrophe. Furthermore, emerging evidence suggests the involvement of key signaling pathways in mediating the cellular response to KIFC1 inhibition.
Disruption of Mitotic Spindle Formation
The canonical downstream effect of KIFC1 inhibition by this compound is the disruption of mitotic spindle organization in cancer cells with amplified centrosomes.
Caption: KIFC1 inhibition by this compound disrupts centrosome clustering in cancer cells.
Induction of Apoptosis
A key consequence of mitotic catastrophe induced by this compound is the activation of the intrinsic apoptotic pathway.
Caption: Apoptotic pathway activated by this compound-mediated KIFC1 inhibition.
Involvement of PI3K/AKT and Wnt/β-catenin Signaling
While direct modulation by this compound is still under investigation, studies on KIFC1 knockdown suggest a potential link to pro-survival signaling pathways like PI3K/AKT and Wnt/β-catenin. Inhibition of KIFC1 may lead to the downregulation of these pathways, further contributing to the anti-cancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This assay measures cell viability in real-time by quantifying the reducing potential of metabolically active cells.
Materials:
-
RealTime-Glo™ MT Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (white plates are recommended)
-
Test compound (this compound)
-
Cell culture medium
-
Cultured cells of interest
Protocol:
-
Cell Plating: Seed cells at the desired density in a 96-well white-walled multiwell plate.
-
Reagent Preparation: Equilibrate the RealTime-Glo™ Reagent components to 37°C. Prepare the 2X RealTime-Glo™ reagent by diluting the MT Cell Viability Substrate and NanoLuc® Enzyme in cell culture medium according to the manufacturer's instructions.
-
Treatment: Add the test compound (this compound) at various concentrations to the cells.
-
Reagent Addition: Add an equal volume of the 2X RealTime-Glo™ reagent to each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Measurement: Measure luminescence at desired time points (e.g., every hour for 72 hours) using a plate reader with a gas control module.
-
Data Analysis: Plot luminescence readings against time and/or drug concentration to determine cell viability and calculate IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates or petri dishes
-
Fixative (e.g., 4% paraformaldehyde or 10% formalin)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Cell Preparation: Prepare a single-cell suspension by trypsinizing a monolayer culture.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival rate at different doses of this compound.
-
Treatment: Allow cells to attach for a few hours, then treat with varying concentrations of this compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 9-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a suitable fixative for at least 2 hours at room temperature. After fixation, stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to generate a cell survival curve.
Western Blotting for Apoptotic Markers (Bax and Cytochrome C)
This technique is used to detect the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Cytochrome C, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Cytochrome C.
Immunofluorescence for Mitotic Spindle Observation
This method allows for the visualization of the microtubule cytoskeleton and mitotic spindles within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with this compound.
-
Fixation: Fix the cells with the chosen fixative.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the mitotic spindles using a fluorescence microscope.
Experimental and Logical Workflows
The investigation of this compound's effects typically follows a logical progression from biochemical characterization to cellular and in vivo studies.
Caption: A typical experimental workflow for characterizing KIFC1 inhibitors.
Conclusion
This compound represents a promising therapeutic agent that selectively targets a key vulnerability of many cancer cells – their reliance on KIFC1 for survival. The downstream effects of KIFC1 inhibition by this compound are multifaceted, leading to mitotic disruption, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and offers detailed protocols for its further investigation. As research in this area continues, a deeper understanding of the intricate signaling networks affected by KIFC1 inhibition will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 8. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [en.bio-protocol.org]
- 11. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AZ82 in Inducing Multipolar Spindles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ82, a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET), has emerged as a promising agent in cancer research. Its mechanism of action centers on the disruption of mitotic spindle organization, specifically inducing the formation of multipolar spindles in cancer cells with amplified centrosomes. This technical guide provides an in-depth analysis of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its study. The information presented here is intended to equip researchers and drug development professionals with the necessary knowledge to effectively investigate and utilize this compound in preclinical settings.
Introduction
Cancer is often characterized by genomic instability, a hallmark of which is centrosome amplification. Normal cells possess two centrosomes that form a bipolar spindle during mitosis, ensuring the faithful segregation of chromosomes. In contrast, many cancer cells accumulate supernumerary centrosomes, which can lead to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death. To circumvent this, cancer cells have evolved a mechanism to cluster these extra centrosomes into two functional poles, a process heavily reliant on the minus-end directed kinesin motor protein, KIFC1.[1][2] By inhibiting KIFC1, this compound prevents this clustering, leading to the formation of multipolar spindles and selectively inducing cell death in cancer cells with centrosome amplification.[1][3]
Mechanism of Action of this compound
This compound functions as a highly selective inhibitor of KIFC1.[3] It specifically targets the motor domain of KIFC1, preventing its interaction with microtubules and thereby inhibiting its motor activity. This targeted inhibition disrupts the crucial role of KIFC1 in bundling microtubules and clustering supernumerary centrosomes at the spindle poles during mitosis.[1][2] The direct consequence of KIFC1 inhibition by this compound in cancer cells with amplified centrosomes is the failure of these centrosomes to coalesce, resulting in the formation of multiple spindle poles, a phenotype known as multipolar mitosis.[4][5] This aberrant mitotic state often triggers the spindle assembly checkpoint, leading to prolonged mitotic arrest and ultimately, apoptotic cell death.[4][5]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from studies on this compound.
Table 1: Biochemical Activity of this compound against KIFC1
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 43 nM | [1][6] |
| IC50 (Half-maximal Inhibitory Concentration) | 300 nM | [6] |
Table 2: Dose-Response of this compound in Inducing Multipolar Spindles in Prostate Cancer Cells (PC-3 and DU145)
| Cell Line | This compound Concentration (µM) | Percentage of Multipolar Spindles (%) |
| PC-3 | 0 (Control) | ~5 |
| 0.5 | ~25 | |
| 1.0 | ~45 | |
| DU145 | 0 (Control) | ~8 |
| 0.5 | ~30 | |
| 1.0 | ~50 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Table 3: Effect of this compound on Cell Viability in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | Relative Cell Viability (%) |
| PC-3 | 0 (Control) | 100 |
| 0.5 | ~70 | |
| 1.0 | ~50 | |
| DU145 | 0 (Control) | 100 |
| 0.5 | ~65 | |
| 1.0 | ~45 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture
-
Cell Lines:
-
BT-549 (human breast carcinoma): Known to have amplified centrosomes.
-
PC-3 and DU145 (human prostate adenocarcinoma): Also characterized by centrosome amplification.
-
-
Culture Medium:
-
BT-549: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PC-3 and DU145: F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment of Cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, chamber slides). Allow cells to adhere and reach 50-60% confluency. Replace the medium with the this compound-containing medium and incubate for the desired duration (typically 24-48 hours).
Immunofluorescence for Multipolar Spindle Visualization
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate.
-
This compound Treatment: Treat cells with varying concentrations of this compound as described above.
-
Fixation: After incubation, wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse for α-tubulin and Alexa Fluor 594 anti-rabbit for γ-tubulin) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
DNA Staining: Wash the cells three times with PBS. Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI) for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with bipolar and multipolar spindles. A cell is considered to have a multipolar spindle if it has more than two distinct γ-tubulin-containing poles. Calculate the percentage of cells with multipolar spindles for each treatment condition.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced multipolar spindle formation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for analyzing this compound-induced multipolar spindles.
Conclusion
This compound represents a targeted therapeutic strategy for cancers characterized by centrosome amplification. By selectively inhibiting KIFC1, this compound effectively disrupts a key survival mechanism in these cancer cells, leading to the formation of multipolar spindles and subsequent apoptosis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting mitotic vulnerabilities. Continued investigation into the nuances of this compound's effects and its potential combinations with other therapies will be crucial for its translation into clinical applications.
References
- 1. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer [ouci.dntb.gov.ua]
- 2. The kinesin-14 family motor protein KIFC2 promotes prostate cancer progression by regulating p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of AZ82 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ82 is a selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET). KIFC1 plays a critical role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells that allows them to evade mitotic catastrophe. By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This ultimately triggers mitotic catastrophe and apoptosis in cancer cells with centrosome amplification, making KIFC1 a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. Dysregulation of the cell cycle is a hallmark of cancer, often leading to uncontrolled cell proliferation and genomic instability. One mechanism that cancer cells with centrosome amplification employ to survive is the clustering of these extra centrosomes into two functional spindle poles during mitosis, thereby avoiding multipolar divisions that would lead to cell death. The kinesin motor protein KIFC1 is essential for this centrosome clustering process.
This compound has been identified as a potent and selective inhibitor of KIFC1.[1][2] Its mechanism of action is centered on the disruption of KIFC1's function in organizing the mitotic spindle, specifically in cells with an abnormal number of centrosomes. This guide details the cellular and molecular consequences of this compound treatment with a focus on its impact on cell cycle progression.
Mechanism of Action of this compound
This compound selectively targets the motor domain of KIFC1, inhibiting its ATPase activity.[3] This inhibition is ATP-competitive and prevents KIFC1 from crosslinking and sliding microtubules, which is essential for the clustering of centrosomes.[2] As a result, in cancer cells with amplified centrosomes, treatment with this compound leads to centrosome declustering and the formation of multipolar spindles during mitosis.[1][2] This aberrant spindle formation activates the spindle assembly checkpoint, causing a mitotic arrest and ultimately leading to apoptosis.[1]
Signaling Pathway
The regulation of KIFC1 expression and its role in mitosis are part of a complex signaling network. The transcription of the KIFC1 gene can be induced by transcription factors such as E2F1.[4][5][6] Once expressed, KIFC1's activity is crucial for organizing the microtubules into a bipolar spindle, even in the presence of extra centrosomes. Inhibition of KIFC1 by this compound disrupts this process. The downstream consequences of KIFC1 inhibition and subsequent mitotic arrest can influence the levels and activities of key cell cycle regulators like cyclin-dependent kinase 1 (cdc2) and the cyclin-dependent kinase inhibitor p21.[7][8] For instance, a prolonged mitotic arrest can lead to the degradation of cyclin B1 and a decrease in cdc2 activity, while cellular stress from mitotic failure can induce p21 expression.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound and its effects on cell cycle progression.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Activity | |||
| Ki for KIFC1 | 43 nM | Biochemical Assay | [2] |
| IC50 for KIFC1 | 300 nM | Biochemical Assay | [3] |
| IC50 for mant-ATP binding | 0.90 ± 0.09 μM | Biochemical Assay | [3] |
| IC50 for mant-ADP release | 1.26 ± 0.51 μM | Biochemical Assay | [3] |
| Cellular Effects | |||
| Multipolar Spindle Induction | Concentration-dependent | BT-549 (breast cancer) | [2][3] |
| Apoptosis Induction | Yes | Prostate cancer cells | [1] |
Note: Specific percentages of cells in G2/M phase after this compound treatment are not consistently reported across the literature and can be highly cell-line and concentration-dependent. Researchers should perform cell cycle analysis for their specific experimental system.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
-
Cell Lines: BT-549 (breast cancer) and PC-3 (prostate cancer) cells are commonly used due to their characteristic centrosome amplification.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for BT-549, F-12K for PC-3) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired duration (e.g., 24-48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing DNA content using propidium (B1200493) iodide (PI) staining.
-
Cell Harvest: After this compound treatment, harvest cells by trypsinization. Include the culture medium to collect any floating cells.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µl of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Spindle and Centrosome Analysis
This protocol allows for the visualization of mitotic spindles and centrosomes.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.
-
Treatment: Treat the cells with this compound as described in section 4.1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for KIFC1 Expression
This protocol is for determining the protein levels of KIFC1.
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against KIFC1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a valuable research tool for studying the role of KIFC1 in mitotic spindle formation and a potential therapeutic agent for cancers characterized by centrosome amplification. Its specific mechanism of inducing multipolar mitosis provides a clear impact on cell cycle progression, leading to mitotic arrest and subsequent cell death in susceptible cancer cells. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the effects of this compound and the broader field of mitotic kinesin inhibitors in cancer biology and drug development.
References
- 1. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E2F1 Induces KIF26A Transcription and Promotes Cell Cycle Progression via CDK–RB–E2Fs Feedback Loop in Breast Cancer [frontiersin.org]
- 5. Complex Cartography: Regulation of E2F Transcription Factors by Cyclin F and Ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E2F transcription regulation: an orphan cyclin enters the stage | The EMBO Journal [link.springer.com]
- 7. p21Waf1/Cip1 Inhibition of Cyclin E/Cdk2 Activity Prevents Endoreduplication after Mitotic Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of AZ82 for KIFC1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of AZ82, a small molecule inhibitor, for the kinesin motor protein KIFC1 (also known as HSET). Understanding the selective inhibition of KIFC1 is critical due to its role in cancer cells with amplified centrosomes, making it an attractive therapeutic target. This document outlines the quantitative measures of this compound's potency and selectivity, detailed protocols for key experimental assays, and visual representations of relevant biological pathways and experimental workflows.
Core Concepts of this compound Selectivity
This compound is a potent and selective inhibitor of KIFC1, a member of the kinesin-14 family.[1][2][3] Its mechanism of action is ATP-competitive, meaning it competes with ATP for binding to the motor domain of KIFC1.[1][4] Notably, this compound's binding is specific to the KIFC1/microtubule (MT) binary complex and it does not bind to KIFC1 or microtubules alone.[1][3][5] This microtubule-noncompetitive inhibition contributes to its specificity.[1][4]
The structural basis for this compound's selectivity lies in unique features of the α4/α6 binding site of KIFC1.[6] Computational modeling predicts a more favorable free energy change for this compound binding to KIFC1 compared to other closely related kinesin-14 proteins like KIFC3 and Ncd, further explaining its selective nature.[6]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound for KIFC1.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 300 nM (0.3 µM) | MT-stimulated ATPase activity | [2][5][7] |
| Ki | 43 nM (0.043 µM) | MT-stimulated KIFC1 enzymatic activity | [1][2][4] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | - | [2][3] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | - | [2][3] |
Table 1: Potency of this compound against KIFC1
| Kinesin Motor | Inhibition at ~5 µM this compound | Reference |
| Eg5 | < 15% | [5] |
| KIF5B | < 15% | [5] |
| KIF4A | < 15% | [5] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments used to characterize the selectivity of this compound for KIFC1 are provided below.
Microtubule-Stimulated Kinesin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, which is inhibited by this compound.
Materials:
-
Recombinant KIFC1 protein
-
Paclitaxel-stabilized microtubules (MTs)
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel, 0.02% Tween-20)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
1536-well microtiter plates
Procedure:
-
Prepare the reaction mixture by adding KIFC1 protein, microtubules, and ATP to the assay buffer.
-
Dispense 2.5 µL of the reaction mixture into each well of a 1536-well plate.
-
Add the test compound (this compound) at various concentrations. Include a DMSO-only control.
-
Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction to proceed.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves adding a reagent to convert ADP to ATP, followed by a luciferase/luciferin reaction to measure the amount of ATP.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the ATPase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the direct binding of an inhibitor to its target protein. While the initial discovery papers for this compound focused on ATPase assays, BLI is a common method to confirm direct binding for other KIFC1 inhibitors and is a valuable tool for selectivity studies.
Materials:
-
BLI instrument (e.g., Octet RED96e)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated KIFC1 protein
-
This compound (or other test compounds) at various concentrations
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
96-well microplates
Procedure:
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Loading: Immobilize the biotinylated KIFC1 protein onto the streptavidin-coated biosensors.
-
Second Baseline: Transfer the biosensors back to the assay buffer to establish a new baseline with the immobilized protein.
-
Association: Move the biosensors into wells containing different concentrations of this compound and record the binding response in real-time.
-
Dissociation: Transfer the biosensors back to the assay buffer to monitor the dissociation of this compound from KIFC1.
-
Data Analysis: Analyze the binding and dissociation curves to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Multipolar Spindle Assay in Cancer Cells
This cell-based assay assesses the phenotypic effect of KIFC1 inhibition by this compound, which leads to centrosome declustering and the formation of multipolar spindles in cancer cells with centrosome amplification.
Materials:
-
Cancer cell line with centrosome amplification (e.g., BT-549)
-
Normal centrosome cancer cell line (e.g., HeLa) as a negative control
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies against spindle and centrosome markers (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed the cancer cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a sufficient time to induce mitotic arrest (e.g., 24 hours). Include a DMSO-only control.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with a multipolar spindle phenotype (more than two spindle poles) for each treatment condition.
Mandatory Visualizations
Signaling Pathways
KIFC1 plays a crucial role in centrosome clustering, a process that cancer cells with extra centrosomes rely on to avoid mitotic catastrophe.[1][5] Its activity is intertwined with major signaling pathways that regulate cell proliferation and survival.
Caption: KIFC1's role in centrosome clustering and its inhibition by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for assessing the selectivity of this compound.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OTUD6B regulates KIFC1-dependent centrosome clustering and breast cancer cell survival | EMBO Reports [link.springer.com]
- 5. KIFC1 overexpression promotes prostate cancer cell survival and proliferation in vitro by clustering of amplified centrosomes via interaction with Centrin 2 [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. ATPase Assays – Kinesin [sites.duke.edu]
AZ82: A Targeted Approach to Cancer Therapy Through KIFC1 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZ82 is a novel small molecule inhibitor targeting the kinesin motor protein KIFC1 (also known as HSET).[1][2] KIFC1 plays a crucial role in centrosome clustering, a process frequently exploited by cancer cells with amplified centrosomes to ensure bipolar cell division and survival.[1][2] By selectively inhibiting KIFC1, this compound induces multipolar mitosis and subsequent apoptosis in these cancer cells, presenting a promising therapeutic strategy with a potential for high tumor selectivity.[1][3] This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction: The Rationale for Targeting KIFC1 in Cancer
Centrosome amplification is a common characteristic of many human cancers and is associated with genetic instability and tumorigenesis.[1][2] To circumvent the lethal consequences of multipolar divisions arising from supernumerary centrosomes, cancer cells utilize the minus-end directed motor protein KIFC1 to cluster these extra centrosomes into two functional spindle poles.[1] Normal diploid cells, in contrast, do not rely on this mechanism for division, making KIFC1 an attractive and selective target for cancer therapy.[1][2] this compound was identified as the first small molecule inhibitor of KIFC1, demonstrating the potential to specifically eliminate cancer cells with centrosome amplification.[1]
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of the microtubule (MT)-stimulated ATPase activity of the KIFC1 motor domain.[1][4] It exhibits an ATP-competitive and microtubule-noncompetitive mode of inhibition.[1][5] this compound specifically binds to the KIFC1/microtubule binary complex, rather than to KIFC1 or microtubules alone.[2][6] This targeted binding leads to the disruption of KIFC1's function in centrosome clustering.[1] Consequently, cancer cells with amplified centrosomes that are treated with this compound are unable to form a bipolar spindle, leading to multipolar mitosis, mitotic catastrophe, and ultimately, apoptosis.[3][6] In prostate cancer cells, inhibition of KIFC1 by this compound has been shown to decrease cell growth and proliferation by inducing multipolar mitosis and apoptosis through the increased expression of Bax and Cytochrome C.[3]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Reference |
| Ki (vs. KIFC1) | 0.043 µM (43 nM) | [1][2] |
| IC50 (KIFC1 ATPase activity) | 0.3 µM (300 nM) | [6][7] |
| Kd (vs. KIFC1/MT complex) | 0.69 µM | [4] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| BT-549 | Breast Cancer | mant-ATP binding | 0.90 ± 0.09 µM | [2][7] |
| BT-549 | Breast Cancer | mant-ADP releasing | 1.26 ± 0.51 µM | [2][7] |
Note: A nonspecific cytotoxic effect of this compound was observed at 4 µM, which has limited further studies on its selective killing of cancer cells with amplified centrosomes.[6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the proposed mechanism of action of this compound, leading to apoptosis in cancer cells with amplified centrosomes.
Caption: this compound inhibits the KIFC1/MT complex, leading to multipolar spindle formation and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the potential of this compound as a cancer therapeutic agent.
Caption: A typical preclinical workflow for the evaluation of this compound.
Detailed Experimental Protocols
KIFC1 Motor Domain ATPase Activity Assay
This protocol is based on the methods described in the discovery of this compound.[6]
-
Objective: To measure the microtubule-stimulated ATPase activity of the KIFC1 motor domain and assess the inhibitory effect of this compound.
-
Materials:
-
Purified recombinant KIFC1 motor domain protein.
-
Taxol-stabilized microtubules (MTs).
-
ATPase assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 20 µM Paclitaxel, 0.02% Tween-20).
-
ATP.
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
This compound at various concentrations.
-
384-well microplates.
-
-
Procedure:
-
Prepare a reaction mixture containing KIFC1 protein, microtubules, and this compound (or DMSO as a vehicle control) in the ATPase assay buffer.
-
Incubate the mixture at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
Cell Viability Assay
-
Objective: To determine the effect of this compound on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., BT-549, HeLa).
-
Complete cell culture medium.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Objective: To visualize the effect of this compound on mitotic spindle formation in cancer cells.
-
Materials:
-
Cancer cell lines cultured on coverslips.
-
This compound.
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies against α-tubulin (for microtubules) and γ-tubulin or pericentrin (for centrosomes).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a duration that allows for entry into mitosis (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of cells with multipolar spindles in the treated versus control groups.
-
Conclusion and Future Directions
This compound represents a promising, first-in-class inhibitor of KIFC1 with a clear mechanism of action that selectively targets a vulnerability in cancer cells with centrosome amplification. The preclinical data demonstrate its potential to induce mitotic catastrophe and apoptosis in these cells. However, the observed off-target cytotoxicity at higher concentrations necessitates further optimization of the molecule to improve its therapeutic index.[6] Future research should focus on structure-activity relationship (SAR) studies to develop more potent and selective KIFC1 inhibitors with improved safety profiles. Furthermore, in vivo studies are required to establish the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its anti-tumor efficacy in relevant animal models. The identification of predictive biomarkers for sensitivity to KIFC1 inhibition will also be crucial for the clinical development of this therapeutic strategy.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
AZ82: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to evade mitotic catastrophe and proliferate. By inhibiting KIFC1, this compound induces multipolar spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells with centrosome amplification, while largely sparing normal diploid cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate further research and development of KIFC1 inhibitors as a promising class of anti-cancer therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the IUPAC name 5-methyl-N-((R)-1-oxo-1-(((R)-pyrrolidin-3-yl)amino)-3-(6-(3-(trifluoromethoxy)phenyl)pyridin-3-yl)propan-2-yl)-4-propylthiophene-2-carboxamide[1]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1449578-65-7 | [1] |
| Molecular Formula | C28H31F3N4O3S | [1] |
| Molecular Weight | 560.64 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage | -20°C for long term | [1][3] |
Biological Properties and Mechanism of Action
This compound is a highly selective inhibitor of KIFC1, a member of the kinesin-14 family of motor proteins that moves towards the minus-end of microtubules. The biological activity of this compound is summarized in the following table.
| Parameter | Value | Species | Assay | Reference |
| Ki | 43 nM | Human | KIFC1 Inhibition Assay | [3] |
| IC50 (KIFC1) | 300 nM | Human | MT-stimulated ATPase activity | [3] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 μM | Human | Fluorescence-based binding assay | [4] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 μM | Human | Fluorescence-based release assay | [4] |
The mechanism of action of this compound is ATP-competitive and microtubule-noncompetitive[5]. It specifically binds to the KIFC1/microtubule complex, but not to KIFC1 or microtubules alone, thereby inhibiting the microtubule-stimulated ATPase activity of KIFC1[3][4]. This inhibition prevents KIFC1 from performing its function in organizing the mitotic spindle.
Signaling Pathways
The primary signaling pathway affected by this compound is the mitotic spindle assembly pathway. In cancer cells with amplified centrosomes, KIFC1 is essential for clustering these extra centrosomes into a bipolar spindle, allowing for successful mitosis. Inhibition of KIFC1 by this compound disrupts this process, leading to the formation of multipolar spindles and subsequent mitotic catastrophe.
Caption: KIFC1 Inhibition Pathway by this compound.
Furthermore, inhibition of KIFC1 by this compound has been shown to induce apoptosis in prostate cancer cells through the intrinsic pathway, characterized by the increased expression of Bax and Cytochrome C[6].
Caption: this compound-induced Apoptosis Pathway.
Experimental Protocols
KIFC1 ATPase Activity Assay (Adapted)
This protocol is adapted from a similar study on KIFC1 inhibitors and is suitable for measuring the IC50 of this compound.
-
Reagents and Buffers:
-
Assay Buffer: 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 µM paclitaxel, and 0.1 mg/mL BSA.
-
Recombinant human KIFC1 protein.
-
Microtubules (polymerized from tubulin).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of assay buffer containing microtubules and KIFC1 protein.
-
Add 25 nL of the this compound dilution or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 2.5 µL of assay buffer containing ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
-
Centrosome Declustering Assay (Immunofluorescence)
This protocol describes how to visualize the effect of this compound on centrosome clustering in cancer cells.
-
Cell Culture and Treatment:
-
Plate BT-549 breast cancer cells (which have amplified centrosomes) on glass coverslips in a 24-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate the cells with primary antibodies against γ-tubulin (to mark centrosomes) and α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with multipolar spindles (more than two centrosomes) in each treatment group.
-
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable research tool for studying the role of KIFC1 in mitosis and a promising lead compound for the development of novel anti-cancer therapies. Its selectivity for cancer cells with amplified centrosomes offers a potential therapeutic window, minimizing toxicity to normal cells. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the therapeutic potential of this compound and other KIFC1 inhibitors.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. This compound is a research chemical and is not for human or veterinary use.
References
- 1. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin Family Member C1 (KIFC1) Accelerates Proliferation and Invasion of Endometrial Cancer Cells Through Modulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
AZ82: A Technical Whitepaper on the Discovery and Development of a First-in-Class KIFC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET. KIFC1 is a minus-end directed microtubule motor that plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a process essential for their survival and proliferation. Normal diploid cells, however, do not rely on this function for mitosis, making KIFC1 an attractive therapeutic target in oncology. This document provides an in-depth technical overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for key assays, and visualizations of its mechanism of action and discovery workflow.
Introduction
Centrosome amplification is a hallmark of many human cancers and is associated with genomic instability and tumorigenesis. To avoid mitotic catastrophe resulting from multipolar spindle formation, cancer cells with extra centrosomes rely on a mechanism to cluster these centrosomes into a bipolar array. The motor protein KIFC1 is a key player in this process.[1] The discovery of this compound as the first potent and selective inhibitor of KIFC1 provided a valuable tool to probe the function of this motor protein and a promising starting point for the development of novel cancer therapeutics that selectively target cancer cells with centrosome amplification.[1]
Discovery and Optimization
The discovery of this compound was the result of a high-throughput screening (HTS) campaign aimed at identifying inhibitors of the microtubule-stimulated ATPase activity of KIFC1.[2] A diverse chemical library was screened, leading to the identification of initial hits. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of these hits, ultimately leading to the discovery of this compound. This optimization process involved iterative cycles of chemical synthesis and biological testing to establish a robust structure-activity relationship (SAR).
Discovery Workflow
The discovery of this compound followed a structured workflow, beginning with a large-scale screen and progressively narrowing down to a lead candidate.
Mechanism of Action
This compound functions as a potent inhibitor of the microtubule-stimulated ATPase activity of KIFC1.[1] Mechanistic studies have revealed that this compound is an ATP-competitive inhibitor, suggesting that it binds to the nucleotide-binding pocket of the KIFC1 motor domain.[1] A key characteristic of this compound is its specific binding to the KIFC1/microtubule binary complex, with negligible affinity for KIFC1 or microtubules alone.[1] This selective binding to the active complex contributes to its potency and specificity.
By inhibiting the ATPase activity of KIFC1, this compound prevents the motor protein from performing its function in centrosome clustering. In cancer cells with amplified centrosomes, this leads to the formation of multipolar spindles during mitosis, ultimately triggering mitotic catastrophe and cell death.[1] In contrast, normal cells with a bipolar spindle are largely unaffected by KIFC1 inhibition.
Signaling Pathway
The following diagram illustrates the role of KIFC1 in cancer cell mitosis and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki | 43 nM | MT-stimulated KIFC1 ATPase assay | [1][3][4] |
| IC50 | 300 nM | MT-stimulated KIFC1 ATPase assay | [3][4] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Fluorescence-based nucleotide binding assay | [3] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Fluorescence-based nucleotide release assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference |
| BT-549 | Centrosome declustering | Not specified | [1][3] |
| BT-549 | Induction of multipolar spindles | Not specified | [3] |
| HeLa | Reversal of Eg5 inhibitor-induced monopolar spindle | Not specified | [1] |
| Prostate Cancer Cells | Induction of multipolar mitosis and apoptosis | Not specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Microtubule-Stimulated KIFC1 ATPase Assay
This assay measures the rate of ATP hydrolysis by KIFC1 in the presence of microtubules, which is a key indicator of its motor activity.
-
Reagents:
-
KIFC1 motor domain protein
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound or other test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing KIFC1 protein, microtubules, and ATP in the assay buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture in a 384-well or 1536-well plate format.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition of ATPase activity relative to the DMSO control and determine IC₅₀ values from a dose-response curve.
-
Centrosome Declustering Assay (Immunofluorescence)
This cell-based assay visualizes the effect of this compound on centrosome organization in cancer cells with amplified centrosomes.
-
Cell Culture:
-
Culture BT-549 cells (or another suitable cell line with centrosome amplification) on coverslips in appropriate growth medium.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against a centrosomal marker (e.g., anti-γ-tubulin) and a spindle marker (e.g., anti-α-tubulin).
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with multipolar spindles (more than two centrosomes per spindle pole) in the this compound-treated and control groups.
-
Conclusion
This compound is a pioneering small molecule inhibitor of KIFC1 that has been instrumental in validating this motor protein as a viable target for cancer therapy. Its selective mechanism of action, which specifically targets cancer cells with centrosome amplification, offers the potential for a wider therapeutic window compared to conventional anti-mitotic agents. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of drug discovery and cancer biology who are interested in further exploring the therapeutic potential of KIFC1 inhibition. Further development of this compound and other KIFC1 inhibitors holds promise for the treatment of a range of cancers characterized by centrosome amplification.
References
AZ82: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a small molecule inhibitor that has demonstrated significant potential in the targeted therapy of cancer. This technical guide provides an in-depth analysis of the mechanism by which this compound induces apoptosis in cancer cells, with a particular focus on prostate cancer. The information presented herein is a synthesis of findings from preclinical research, offering a detailed overview of the signaling pathways, experimental validation, and quantitative outcomes associated with this compound treatment.
Core Mechanism of Action: Inhibition of KIFC1 and Induction of Mitotic Catastrophe
This compound selectively targets the kinesin motor protein KIFC1 (also known as HSET).[1] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells, including prostate cancer.[1] By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This aberrant mitotic division, termed multipolar mitosis, results in severe chromosomal mis-segregation and ultimately triggers mitotic catastrophe, a form of cell death that culminates in apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of KIFC1 by this compound initiates a signaling cascade that converges on the intrinsic pathway of apoptosis. The process can be summarized as follows:
Quantitative Analysis of this compound's Effects
The pro-apoptotic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its inhibitory concentrations and its impact on the expression of apoptosis-related proteins in prostate cancer cells.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Target/Process | Reference |
| IC50 | 300 nM | KIFC1 ATPase Activity | [1] |
| Ki | 43 nM | KIFC1 | [1] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in Prostate Cancer Cells
| Protein | Change in Expression | Method of Detection |
| Bax | Increased | Western Blot |
| Cytochrome C | Increased | Western Blot |
| Cleaved Caspase-3 | Increased | Western Blot |
| Cleaved PARP | Increased | Western Blot |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the effects of this compound.
Cell Culture and this compound Treatment
Prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental procedures, cells are seeded and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations and for different time points as required by the specific assay.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Cell Viability Assay (MTT/CCK-8)
-
Seed cells in a 96-well plate.
-
After 24 hours, treat cells with a range of this compound concentrations.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V/PI Staining)
-
Culture cells in 6-well plates and treat with this compound.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bax, Cytochrome C, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities using densitometry software.
Immunofluorescence for Multipolar Mitosis
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with cold methanol (B129727) or paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with BSA to prevent non-specific antibody binding.
-
Incubate with primary antibodies against α-tubulin (to visualize spindles) and γ-tubulin (to visualize centrosomes).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal microscope to identify and quantify cells with multipolar spindles.
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a well-defined mechanism of KIFC1 inhibition and subsequent induction of mitotic catastrophe. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a targeted anti-cancer therapy. The selective targeting of a process aberrant in many cancer cells highlights the potential for a favorable therapeutic window. Future studies should continue to explore the efficacy of this compound in a broader range of cancer types and in combination with other therapeutic modalities.
References
Foundational Research on KIFC1 as a Drug Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Kinesin Family Member C1 (KIFC1), also known as HSET, is a non-essential, minus-end-directed motor protein belonging to the kinesin-14 family.[1][2] While dispensable in normal somatic cells, KIFC1 plays a critical role in the survival of many cancer cells. A significant number of tumors exhibit centrosome amplification, a state that leads to the formation of multipolar spindles during mitosis and can trigger cell death.[3][4][5] KIFC1 enables these cancer cells to evade mitotic catastrophe by clustering the extra centrosomes into a pseudo-bipolar spindle, thus ensuring cell division and proliferation.[6][7][8] Its overexpression is documented in a wide array of cancers—including breast, lung, prostate, and ovarian cancers—and often correlates with poor prognosis and drug resistance.[7][9][10][11] The selective dependency of cancer cells on KIFC1 makes it a compelling and highly specific target for anticancer drug development. This guide provides a comprehensive overview of the foundational research on KIFC1, summarizing key molecular functions, signaling pathways, inhibitor data, and essential experimental protocols.
The Role of KIFC1 in Cancer Biology
Mechanism of Action in Cancer Cell Survival
The primary rationale for targeting KIFC1 lies in its unique function in managing supernumerary centrosomes, a hallmark of many cancer cells.[2][4][9]
-
Centrosome Amplification: Genetic instability in cancer cells often leads to the duplication of centrosomes, resulting in more than the normal two.[6]
-
Multipolar Spindle Formation: During mitosis, these extra centrosomes attempt to form a multipolar spindle, which leads to improper chromosome segregation and ultimately, cell death (mitotic catastrophe).[3][7]
-
KIFC1-Mediated Clustering: KIFC1, through its microtubule crosslinking and minus-end-directed motor activity, gathers the supernumerary centrosomes at the spindle poles.[2][7]
-
Pseudo-Bipolar Division: This clustering action forms a functional, pseudo-bipolar spindle, allowing the cancer cell to divide successfully and continue proliferating, which contributes to tumor progression.[6][7]
Because normal cells typically possess only two centrosomes, they do not rely on this KIFC1-mediated clustering mechanism for survival, presenting a clear therapeutic window.[3][6][12][13]
References
- 1. KIFC1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. KIFC1 is a novel potential therapeutic target for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Integrative Pan-Cancer Analysis of Kinesin Family Member C1 (KIFC1) in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIFC1: a promising chemotherapy target for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for AZ82 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1] KIFC1 plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate.[2][3][4] By inhibiting KIFC1, this compound induces multipolar mitosis, leading to cell cycle arrest and apoptosis specifically in cancer cells with centrosome amplification.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound functions by binding to the KIFC1/microtubule complex and competitively inhibiting its ATPase activity with respect to ATP.[3][4] This inhibition prevents the minus-end-directed motor activity of KIFC1, which is essential for the clustering of extra centrosomes into a bipolar spindle during mitosis.[2][3] The failure of centrosome clustering results in the formation of multipolar spindles, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, apoptosis.[2][5] This targeted mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors characterized by centrosome amplification.
Signaling Pathway
The signaling pathway initiated by this compound treatment in cancer cells with amplified centrosomes leading to apoptosis is depicted below.
Caption: this compound inhibits KIFC1, leading to multipolar mitosis and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KIFC1 ATPase) | 0.3 µM | In vitro enzymatic assay | [5] |
| Ki | 43 nM (0.043 µM) | In vitro enzymatic assay | [1][3][4] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | In vitro binding assay | [1][4] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | In vitro binding assay | [1][4] |
| Nonspecific Cytotoxicity | Observed at 4 µM | Not specified | [5] |
| Cell Line | Effect of this compound Treatment | Reference |
| BT-549 | Induces centrosome declustering and multipolar spindles | [1][3][4] |
| HeLa | Does not induce multipolar spindles (normal centrosome number) | [1][4] |
| Prostate Cancer Cells | Suppresses KIFC1 expression, induces multipolar mitosis and apoptosis | [2] |
Experimental Protocols
Cell Culture and this compound Preparation
A crucial first step for all experiments is the proper handling of cells and the this compound compound.
Materials:
-
Cancer cell lines (e.g., BT-549, prostate cancer cell lines)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin/streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture: Culture cells according to standard protocols for the specific cell line in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare fresh serial dilutions in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
Cell Viability Assay (MTT or CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., KIFC1, Bax, Cytochrome C) following this compound treatment.
Caption: Workflow for Western Blot analysis of protein expression.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIFC1, anti-Bax, anti-Cytochrome C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
-
Low cell viability in control groups: Check for contamination, ensure proper cell culture conditions, and verify the final DMSO concentration is non-toxic.
-
High background in Western blots: Optimize blocking conditions (time and blocking agent), increase the number and duration of washes, and use a fresh dilution of antibodies.
-
No induction of apoptosis: Verify the activity of the this compound compound, use a cell line known to have centrosome amplification, and optimize the treatment concentration and duration.
-
Inconsistent flow cytometry results: Ensure proper cell handling to minimize mechanical stress, perform compensation controls, and analyze samples promptly after staining.
These protocols and application notes should serve as a comprehensive guide for researchers utilizing this compound in their cell culture experiments. For further details and specific applications, it is recommended to consult the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
Application Notes and Protocols for AZ82 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2] KIFC1 is a minus-end-directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate. By inhibiting KIFC1, this compound induces centrosome declustering, leading to the formation of multipolar spindles during mitosis, which can trigger mitotic delay, apoptosis, and cellular senescence, particularly in cancer cells with centrosome amplification.[2][3][4] These application notes provide a summary of the optimal concentrations for this compound in various in vitro assays and detailed protocols for its use.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the key quantitative data for this compound from in vitro studies. This information is critical for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Notes |
| Ki | 43 nM | Biochemical Assay | ATP-competitive inhibition of the KIFC1/microtubule complex.[1][2][5] |
| IC50 (Biochemical) | 300 nM | Biochemical Assay (MT-stimulated ATPase activity) | Concentration of this compound required to inhibit 50% of KIFC1's enzymatic activity.[1][5] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | Biochemical Assay | Indicates the concentration needed to inhibit the binding of a fluorescent ATP analog.[1][6] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | Biochemical Assay | Shows the concentration required to inhibit the release of a fluorescent ADP analog.[1][6] |
| Effective Concentration (Centrosome Declustering) | 0.4 - 1.2 µM | BT-549 (breast cancer) | This range effectively induces mitotic delay and multipolar spindle formation.[5] |
| Effective Concentration (Reversal of Eg5 Inhibition) | 400 nM | HeLa (cervical cancer) | At this concentration, this compound can restore bipolar spindles in cells treated with an Eg5 inhibitor.[5] |
| Off-target Cytotoxicity | > 4 µM | General | Non-specific cytotoxic effects have been observed at concentrations above this threshold.[5][7] |
| Selectivity | > 95% inhibition of KIFC1 at ~5 µM | Panel of 9 other kinesin motor proteins | Demonstrates high selectivity for KIFC1 over other kinesins like Eg5, KIF4A, and CENP-E.[5] |
Signaling Pathway and Mechanism of Action
This compound selectively targets the KIFC1/microtubule binary complex.[2][6] It does not bind to KIFC1 or microtubules alone.[1][6] By binding to this complex, this compound acts as an ATP-competitive inhibitor, preventing the hydrolysis of ATP and the release of ADP, which are essential for the motor function of KIFC1.[2][8] In cancer cells with amplified centrosomes, KIFC1 is responsible for clustering these extra centrosomes to form a pseudo-bipolar spindle, allowing for successful cell division. The inhibition of KIFC1 by this compound disrupts this process, leading to the formation of multipolar spindles, which in turn can cause mitotic arrest and ultimately, apoptosis.[3][4][8]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Cell Viability and Proliferation Assays
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Treatment: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-only control and plot the results as a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and centrosomes to assess the effects of this compound.
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound (e.g., 0.4 - 1.2 µM for BT-549 cells) for a suitable duration (e.g., 24 hours) to enrich for mitotic cells.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and a centrosomal marker (e.g., γ-tubulin or pericentrin) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash the cells three times with PBST. Stain the DNA with a suitable dye (e.g., DAPI) for 5 minutes. Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images and analyze the morphology of the mitotic spindles and the number and localization of centrosomes.
Conclusion
The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological question being addressed. For inducing mitotic defects in sensitive cancer cell lines with centrosome amplification, a concentration range of 400 nM to 1.2 µM is recommended as a starting point. It is crucial to perform dose-response experiments to determine the optimal concentration for each specific experimental system while being mindful of potential off-target effects at concentrations exceeding 4 µM. The provided protocols offer a foundation for investigating the cellular effects of this compound, which can be adapted and optimized for various research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS: 1449578-65-7 [aobious.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ82 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of AZ82, a selective inhibitor of the kinesin-like protein KIFC1. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the inhibitor in downstream applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2] It exerts its inhibitory effect by binding to the KIFC1/microtubule (MT) binary complex, acting in an ATP-competitive manner with a Ki of 43 nM and an IC50 of 300 nM for KIFC1.[1][2] By inhibiting KIFC1, this compound disrupts the bundling of multiple centrosomes in cancer cells, leading to multipolar spindle formation and ultimately cell death, making it a promising therapeutic target for cancers with centrosome amplification.[2][3][4]
Physicochemical and Inhibitory Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 560.63 g/mol | |
| Appearance | Yellow film or solid powder | [5][6] |
| Purity | ≥96% by HPLC | [5] |
| Ki | 43 nM | [1][2] |
| IC50 (KIFC1 ATPase activity) | 300 nM | [1] |
| Cell Permeability | Yes | [5] |
Signaling Pathway of this compound Inhibition
This compound targets the KIFC1 motor protein, which plays a crucial role in centrosome clustering in cancer cells with amplified centrosomes. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Experimental Protocols
Dissolution of this compound for In Vitro and In Vivo Studies
Proper dissolution of this compound is critical for its biological activity. The following protocols detail the preparation of stock solutions and working solutions for different experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution of 10 mM in DMSO.[6] For example, to prepare 1 mL of a 10 mM stock solution, add 1.784 mg of this compound to 318.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[1] Below are two established protocols for preparing this compound formulations.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (for 1 mL working solution):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation yields a clear solution with a final this compound concentration of at least 2.08 mg/mL (3.71 mM).[1]
Protocol 2: DMSO/Corn Oil Formulation [1]
Materials:
-
This compound stock solution in DMSO
-
Corn Oil
Procedure (for 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO at a concentration 10 times higher than the final desired concentration.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly to ensure a uniform suspension. This method also yields a clear solution with a final this compound concentration of at least 2.08 mg/mL (3.71 mM).[1]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound inhibitor.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | [6] |
| 4°C | 6 Months | [6] | |
| Stock Solution in DMSO | -80°C | 2 Years | [1] |
| -20°C | 1 Year | [1] |
Important Considerations:
-
Aliquoting: It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
Light Sensitivity: Protect the compound from light.[5]
-
Inert Gas: The solid compound is often packaged under an inert gas.[5]
Experimental Workflow for Dissolution and Storage
The following diagram outlines the general workflow for handling the this compound inhibitor from receipt to experimental use.
Caption: Recommended workflow for handling this compound inhibitor.
Troubleshooting Common Issues
This logical diagram provides guidance on troubleshooting common problems encountered during the dissolution of this compound.
Caption: Troubleshooting guide for this compound dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell. | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | KIFC1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for AZ82 in the BT-549 Breast Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET). KIFC1 is a minus-end-directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells. Many cancer cells, including the BT-549 breast cancer cell line, exhibit centrosome amplification, a state that can lead to mitotic catastrophe and cell death if the extra centrosomes are not properly organized. KIFC1 facilitates the bundling of these extra centrosomes into two functional spindle poles, allowing the cancer cells to undergo bipolar mitosis and continue to proliferate.
By inhibiting KIFC1, this compound prevents this centrosome clustering, leading to the formation of multipolar mitotic spindles.[1][2] This aberrant mitosis ultimately triggers mitotic catastrophe and apoptosis in cancer cells with amplified centrosomes, while having a minimal effect on normal diploid cells, making KIFC1 an attractive therapeutic target in oncology.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on the BT-549 breast cancer cell line.
Data Presentation
The following tables summarize the known quantitative data for this compound. Note that a specific IC50 value for this compound-induced cell death in BT-549 cells has not been formally published; however, data from other KIFC1 inhibitors in this cell line can provide a starting point for dose-response studies.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Target/Process | Reference |
| Ki | 43 nM | KIFC1 | [1] |
| IC50 | 300 nM | MT-stimulated KIFC1 ATPase activity | [1][4] |
| IC50 | 0.90 ± 0.09 µM | mant-ATP binding | [1] |
| IC50 | 1.26 ± 0.51 µM | mant-ADP releasing | [1] |
Table 2: Reference IC50 Values of KIFC1 Inhibitor (SR31527) in Triple-Negative Breast Cancer Cell Lines
| Cell Line | IC50 for Cell Viability | Compound | Reference |
| BT-549 | 20 - 33 µM | SR31527 | [4] |
| MDA-MB-231 | 20 - 33 µM | SR31527 | [4] |
| MDA-MB-435s | 20 - 33 µM | SR31527 | [4] |
This data for a similar KIFC1 inhibitor suggests a starting concentration range for testing this compound's effect on BT-549 cell viability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces apoptosis in cancer cells with amplified centrosomes.
Caption: this compound inhibits KIFC1, leading to multipolar mitosis and apoptosis.
Experimental Workflow: From Cell Culture to Analysis
This diagram outlines the general workflow for studying the effects of this compound on BT-549 cells.
Caption: General workflow for analyzing this compound's effects on BT-549 cells.
Experimental Protocols
BT-549 Cell Culture Protocol
Materials:
-
BT-549 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Insulin solution (0.023 U/ml final concentration)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and other necessary sterile plasticware
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 0.023 U/ml insulin.
-
Cell Thawing and Plating: Thaw cryopreserved BT-549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and plate in a T-75 flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the pellet and seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).
Cell Viability (MTT) Assay Protocol
This protocol is for determining the IC₅₀ of this compound on BT-549 cell proliferation.
Materials:
-
BT-549 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BT-549 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range, based on related compounds, is 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using a suitable software package.
Immunofluorescence Protocol for Multipolar Spindle Visualization
This protocol is adapted from procedures used for similar studies in BT-549 cells.[5]
Materials:
-
BT-549 cells grown on sterile glass coverslips in 6-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for spindles)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated anti-mouse IgG (or similar green fluorophore)
-
Alexa Fluor 594-conjugated anti-rabbit IgG (or similar red fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed BT-549 cells on coverslips and allow them to attach. Treat the cells with the desired concentration of this compound (e.g., a concentration around the determined IC₅₀) for 24 hours. Include a vehicle control.
-
Fixation: Aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of mitotic cells and quantify the percentage of cells with bipolar versus multipolar spindles. Spindles will be stained green (α-tubulin), centrosomes red (γ-tubulin), and DNA blue (DAPI).
Conclusion
The protocols and data provided herein serve as a comprehensive guide for researchers investigating the effects of the KIFC1 inhibitor this compound on the BT-549 breast cancer cell line. By leveraging these methods, scientists can further elucidate the therapeutic potential of targeting centrosome clustering in cancers with chromosomal instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Multipolar Spindles Following AZ82 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2][3] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and proliferate despite centrosome amplification.[4][5][6] By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar mitotic spindles and subsequent apoptotic cell death in cancer cells with amplified centrosomes.[1][4] This targeted approach makes this compound a promising candidate for cancer therapy, particularly for tumors exhibiting centrosome amplification.
These application notes provide a detailed protocol for the immunofluorescence staining and analysis of multipolar spindles in cancer cells following treatment with this compound. The provided methodologies and data will enable researchers to effectively study the cellular effects of KIFC1 inhibition.
Mechanism of Action of this compound
In many cancer cells, the presence of more than two centrosomes (centrosome amplification) would typically lead to the formation of multipolar spindles during mitosis, resulting in improper chromosome segregation and cell death.[5][6] To circumvent this, cancer cells utilize the minus-end directed motor protein KIFC1 to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis and ensuring their survival.[4][6]
This compound specifically binds to the KIFC1/microtubule complex and competitively inhibits its ATPase activity.[1][3] This inhibition prevents KIFC1 from generating the necessary force to cluster the supernumerary centrosomes. As a result, the centrosomes are de-clustered, leading to the formation of multipolar mitotic spindles, which ultimately triggers mitotic catastrophe and apoptosis in these cancer cells.[1][4]
Data Presentation
The following table summarizes the quantitative analysis of multipolar spindle formation in BT-549 breast cancer cells after treatment with the KIFC1 inhibitor SR31527, a compound with a similar mechanism of action to this compound. This data is representative of the expected effects of KIFC1 inhibition.
| Treatment | Concentration (µM) | Duration (hours) | Percentage of Mitotic Cells with Multipolar Spindles (%) |
| DMSO (Control) | - | 24 | 18.2 ± 2.5 |
| SR31527 | 10 | 24 | 45.6 ± 4.1 |
| SR31527 | 20 | 24 | 62.3 ± 5.3 |
Data is adapted from a study on the KIFC1 inhibitor SR31527 in BT-549 cells and is intended to be representative of the effects of KIFC1 inhibition.
Experimental Protocols
Immunofluorescence Staining of Multipolar Spindles
This protocol is optimized for the visualization of multipolar spindles in BT-549 cells treated with this compound.
Materials:
-
BT-549 breast cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody (for spindle microtubules)
-
Rabbit anti-γ-tubulin antibody (for centrosomes)
-
Rabbit anti-pericentrin antibody (optional, for centrosomes)
-
-
Fluorophore-conjugated secondary antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-rabbit IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed BT-549 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) or DMSO as a vehicle control for 24 hours.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using the appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Quantify the percentage of mitotic cells exhibiting a multipolar spindle phenotype (more than two spindle poles, as identified by γ-tubulin or pericentrin staining).
-
References
- 1. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of KIFC1 as a putative vulnerability in lung cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with AZ82 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the human motor protein Kinesin Family Member C1 (KIFC1), also known as HSET.[1][2] KIFC1 is a minus-end directed kinesin that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells.[2] Many cancer cells possess more than two centrosomes (centrosome amplification), a feature that would typically lead to catastrophic multipolar cell division and cell death.[3] To circumvent this, cancer cells utilize KIFC1 to focus these extra centrosomes into a bipolar spindle, enabling cell division to proceed.[3] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar spindle formation, mitotic catastrophe, and subsequent apoptosis in cancer cells with centrosome amplification.[4] This targeted approach makes KIFC1 an attractive therapeutic target, and this compound a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for assessing cell viability following this compound treatment using common colorimetric and luminescence-based assays.
Mechanism of Action of this compound
This compound binds specifically to the KIFC1/microtubule complex, inhibiting its ATP-competitive enzymatic activity.[2][5] This inhibition prevents the proper functioning of KIFC1 in organizing the mitotic spindle. In cancer cells with amplified centrosomes, this leads to a failure in centrosome clustering, resulting in the formation of multipolar spindles during mitosis.[5] This aberrant mitosis triggers a cascade of events culminating in programmed cell death, or apoptosis. Key molecular events in this pathway include the upregulation of the pro-apoptotic protein Bax, the release of Cytochrome C from the mitochondria, and the subsequent cleavage of PARP and caspase-3.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of AZ82-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1] KIFC1 is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells.[2][3] Many cancer cells possess more than two centrosomes (centrosome amplification), a feature that would typically lead to catastrophic multipolar cell division and cell death. To circumvent this, cancer cells utilize KIFC1 to focus these extra centrosomes into a bipolar spindle, enabling their survival and proliferation.
By inhibiting KIFC1, this compound effectively disrupts this centrosome clustering mechanism, leading to the formation of multipolar spindles during mitosis.[2][3][4] This aberrant mitotic process ultimately triggers cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for cancers characterized by centrosome amplification.[2]
These application notes provide detailed protocols for the live-cell imaging of this compound-treated cells to visualize and quantify its effects on mitotic progression and cell fate.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule complex.[3] This binding event prevents the hydrolysis of ATP, which is essential for the motor activity of KIFC1. The inhibition of KIFC1's motor function prevents the clustering of amplified centrosomes, resulting in the formation of multipolar spindles. This disruption of the mitotic spindle leads to mitotic catastrophe and subsequent apoptosis in cancer cells with supernumerary centrosomes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's inhibitory activity and its effects on cancer cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki for KIFC1 | 43 nM | [1] |
| IC50 for KIFC1 | 300 nM | [1] |
| IC50 for mant-ATP binding | 0.90 ± 0.09 μM | [1] |
| IC50 for mant-ADP release | 1.26 ± 0.51 μM | [1] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Phenotype | This compound Concentration | Observation | Reference |
| BT-549 (Breast Cancer) | Multipolar Spindles | Not specified | Specific induction of multipolar spindles | [1] |
| Prostate Cancer Cells | Multipolar Mitosis | Not specified | Induction of multipolar mitosis | [2] |
| HeLa | No Multipolar Spindles | Not specified | No significant induction of multipolar spindles | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Spindle Dynamics in this compound-Treated Cells
This protocol describes the use of live-cell imaging to observe the formation of multipolar spindles in cancer cells with amplified centrosomes following treatment with this compound.
Materials:
-
Cancer cell line with known centrosome amplification (e.g., BT-549)
-
Normal diploid cell line (e.g., HeLa) for control
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
Fluorescent probes for microtubules (e.g., SiR-Tubulin, GFP-α-tubulin) and DNA (e.g., Hoechst 33342, NucBlue™ Live ReadyProbes™ Reagent)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours.
-
-
Fluorescent Labeling:
-
If using transient fluorescent probes, label the cells according to the manufacturer's instructions. For example, incubate cells with SiR-Tubulin (100 nM) and Hoechst 33342 (1 µg/mL) for 1-2 hours prior to imaging.
-
If using cell lines stably expressing fluorescently tagged proteins (e.g., GFP-α-tubulin, H2B-mCherry), ensure expression is optimal.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound in pre-warmed cell culture medium from a concentrated stock. A final concentration range of 1-10 µM is a good starting point for dose-response experiments.
-
Prepare a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Gently replace the medium in the imaging dishes with the this compound-containing medium or the vehicle control medium.
-
-
Live-Cell Imaging:
-
Place the imaging dishes on the microscope stage within the environmental chamber.
-
Allow the system to equilibrate for at least 30 minutes.
-
Acquire time-lapse images every 5-15 minutes for 24-48 hours. Use appropriate filter sets for the chosen fluorescent probes. It is recommended to acquire Z-stacks to capture the entire volume of the mitotic spindle.
-
-
Data Analysis:
-
Visually inspect the time-lapse movies for the formation of multipolar spindles in this compound-treated cells compared to the bipolar spindles in control cells.
-
Quantify the percentage of mitotic cells with multipolar spindles at different time points and this compound concentrations. A cell is considered to have a multipolar spindle if it has more than two spindle poles.
-
Protocol 2: Live-Cell Imaging of Apoptosis in this compound-Treated Cells
This protocol outlines a method to monitor the induction of apoptosis in real-time in this compound-treated cells using a live-cell imaging approach.
Materials:
-
Cancer cell line sensitive to this compound (e.g., BT-549)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
Fluorescent apoptosis/necrosis reagent kit (e.g., containing Annexin V conjugate and a cell-impermeable DNA dye like Propidium Iodide or Ethidium Homodimer-1)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
This compound Treatment and Staining:
-
Prepare a working solution of this compound in cell culture medium containing the fluorescent apoptosis and necrosis reagents at the concentrations recommended by the manufacturer.
-
Also prepare a vehicle control (DMSO) with the same staining reagents.
-
Replace the medium in the imaging dishes with the treatment or control solutions.
-
-
Live-Cell Imaging:
-
Immediately begin time-lapse imaging.
-
Acquire images every 30-60 minutes for up to 72 hours. Use phase-contrast or brightfield imaging in addition to the fluorescence channels to monitor cell morphology.
-
-
Data Analysis:
-
Quantify the number of apoptotic cells (Annexin V positive) and necrotic cells (cell-impermeable dye positive) over time for both this compound-treated and control populations.
-
Plot the percentage of apoptotic and necrotic cells as a function of time and this compound concentration.
-
Troubleshooting
-
Phototoxicity: Minimize exposure time and illumination intensity. Use of highly sensitive cameras and bright, photostable fluorescent probes is recommended.
-
Cell Health: Ensure the environmental chamber is properly calibrated for temperature, humidity, and CO2 levels to maintain cell viability throughout the experiment.
-
Low Signal-to-Noise Ratio: Optimize the concentration of fluorescent probes and the imaging parameters (e.g., exposure time, camera gain).
-
Drug Insolubility: Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solubility issues and off-target effects.
By following these detailed application notes and protocols, researchers can effectively utilize live-cell imaging to investigate the cellular effects of the KIFC1 inhibitor this compound and gain valuable insights into its potential as a targeted cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell [ouci.dntb.gov.ua]
Application Notes and Protocols for Combining AZD0156 (AZ82) with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for combining the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156 (also known as AZ82), with conventional chemotherapy agents. The following sections detail the mechanism of action, summarize key quantitative data from combination studies, and provide detailed protocols for essential in vitro and in vivo experiments.
Introduction and Rationale
AZD0156 is a potent and selective oral inhibitor of ATM kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] ATM is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][2] Many standard chemotherapy drugs, such as topoisomerase inhibitors and alkylating agents, induce DSBs as their primary mechanism of cytotoxicity. By inhibiting ATM, AZD0156 can prevent cancer cells from repairing this chemotherapy-induced DNA damage, thereby sensitizing them to the effects of treatment and leading to enhanced tumor cell death.[1][2][3] Preclinical studies have demonstrated the synergistic potential of combining AZD0156 with various chemotherapy drugs, including irinotecan (B1672180) and the PARP inhibitor olaparib.[2][4]
Signaling Pathway and Experimental Workflow
The combination of AZD0156 with DNA-damaging chemotherapy agents is designed to exploit the synthetic lethality principle. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating such combinations.
References
- 1. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AZ82 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of AZ82, a selective inhibitor of the kinesin motor protein KIFC1, in mouse models of cancer. The protocols are compiled from preclinical studies to assist in the design and execution of efficacious in vivo experiments.
Introduction
This compound is a potent small molecule inhibitor of KIFC1 (also known as HSET), a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, this compound induces multipolar mitosis and subsequent cell death in cancer cells with centrosome amplification, a common feature of many tumors. This targeted mechanism makes this compound a promising therapeutic agent for various cancers, including soft tissue sarcoma (STS) and prostate cancer.[1][2][3] This document outlines the established protocols for the in vivo administration of this compound in mouse xenograft models.
Quantitative Data Summary
The following table summarizes the key parameters for the in vivo administration of this compound based on a study in a patient-derived xenograft (PDX) model of soft tissue sarcoma.[4]
| Parameter | Details | Reference |
| Drug | This compound | [4] |
| Mouse Model | Patient-Derived Xenograft (PDX) of Soft Tissue Sarcoma (STS) in BALB/c nude mice | [4] |
| Dosage | 50 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | Inferred from common practice and vehicle composition |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Treatment Schedule | Every 3 days | [4] |
| Study Duration | Dependent on tumor growth and endpoint criteria | [4] |
| Observed Effects | Impaired engraftment and inhibited expansion of STS in vivo | [4] |
| Toxicity | No noticeable toxicity or effects on mouse body weight | [4] |
Experimental Protocols
Preparation of this compound Formulation
A critical step for in vivo studies is the proper formulation of the therapeutic agent to ensure its solubility and bioavailability. The following protocol is a recommended method for preparing this compound for intraperitoneal administration.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the working solution, a 20.8 mg/mL stock in DMSO can be prepared.
-
Working Solution Formulation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous.
-
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of administration.[2]
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol details the administration of this compound to mice bearing subcutaneous xenograft tumors, based on the successful application in a soft tissue sarcoma model.[4]
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing xenograft tumors from human cancer cell lines or patient-derived tissue.[4]
Tumor Establishment:
-
Human cancer cells (e.g., soft tissue sarcoma cells) are cultured under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel, for subcutaneous injection into the flank of the mice.
-
Monitor the mice for tumor growth. Caliper measurements can be used to determine tumor volume.
This compound Administration Protocol:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Calculate the required volume of the this compound formulation for each mouse based on its body weight and the 50 mg/kg dosage.
-
Administer the calculated volume of this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Repeat the administration every 3 days for the duration of the study.[4]
-
Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of this compound action in cancer cells with centrosome amplification.
Caption: Workflow for in vivo administration and efficacy testing of this compound.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis in Cells Treated with AZ82: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells.[1][2] By inhibiting KIFC1, this compound disrupts this clustering process, leading to multipolar mitosis and subsequent mitotic catastrophe. This ultimately triggers programmed cell death, or apoptosis, primarily through the intrinsic pathway.[1][2] These application notes provide detailed protocols for measuring apoptosis in cancer cells treated with this compound, along with an overview of the underlying signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data from key apoptosis assays performed on prostate cancer cells (e.g., DU-145) treated with a range of this compound concentrations for 48 hours. This data is representative of expected outcomes based on the known mechanism of KIFC1 inhibitors.
| This compound Concentration | % Apoptotic Cells (Annexin V-FITC/PI Assay) | Caspase-3 Activity (Fold Change vs. Control) | % TUNEL Positive Cells |
| Vehicle Control (DMSO) | 5.2 ± 1.1 | 1.0 ± 0.2 | 3.5 ± 0.8 |
| 1 µM this compound | 15.8 ± 2.5 | 2.5 ± 0.4 | 12.1 ± 1.9 |
| 5 µM this compound | 35.4 ± 4.1 | 5.8 ± 0.9 | 30.7 ± 3.5 |
| 10 µM this compound | 62.1 ± 5.8 | 10.2 ± 1.5 | 55.9 ± 6.2 |
Signaling Pathway
The inhibition of KIFC1 by this compound initiates a signaling cascade that culminates in apoptosis. The process begins with the disruption of centrosome clustering, leading to multipolar spindle formation during mitosis. This aberrant mitosis results in mitotic catastrophe, which in turn activates the intrinsic apoptotic pathway. Key events include the degradation of the anti-apoptotic protein Mcl-1, leading to the activation of pro-apoptotic Bcl-2 family members like Bax.[1][3] Bax then translocates to the mitochondria, leading to the release of Cytochrome C, which activates the caspase cascade, including the executioner caspase-3, ultimately leading to cell death.[1][2]
Experimental Workflow
The following diagram outlines the general workflow for assessing apoptosis in cells treated with this compound using the three key experimental protocols detailed below.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., DU-145) in 6-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the Annexin V/PI assay.
-
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase-3 Activity Measurement:
-
Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeling mix with BrdUTP, and antibody against BrdUTP conjugated to a fluorescent dye)
-
Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment on Coverslips:
-
Seed cells on sterile glass coverslips in a 6-well plate.
-
Treat the cells with this compound as described previously.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the labeling solution).
-
Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 1 hour at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
-
Detection and Counterstaining:
-
If using an antibody-based detection method, incubate with the fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for quantifying apoptosis induced by the KIFC1 inhibitor, this compound. By employing a multi-assay approach, researchers can robustly characterize the pro-apoptotic effects of this compound and further elucidate its mechanism of action in cancer cells. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for planning and executing these studies.
References
Application Notes and Protocols for Quantifying Centrosome Declustering with AZ82
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosome amplification, the presence of more than two centrosomes, is a common feature of many cancer cells and is associated with genomic instability and tumor progression. To survive, cancer cells with supernumerary centrosomes often cluster them into two functional poles to ensure a bipolar cell division. This reliance on centrosome clustering presents a therapeutic vulnerability. AZ82 is a selective small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET), which plays a crucial role in this clustering process.[1][2][3][4][5] By inhibiting KIFC1, this compound induces centrosome declustering, leading to the formation of multipolar spindles and subsequent mitotic catastrophe and cell death in cancer cells with amplified centrosomes.[1][2][3][4] These application notes provide detailed protocols for quantifying the effects of this compound on centrosome declustering.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule binary complex.[1][2][3][4] This binding inhibits the microtubule-stimulated ATPase activity of KIFC1, which is essential for its motor function in crosslinking and sliding microtubules to cluster centrosomes.[1][2][3] The inhibition of KIFC1 leads to a failure in bundling extra centrosomes, resulting in the formation of multipolar mitotic spindles.[1][4]
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Line | Reference |
| Ki for KIFC1 | 43 nM | - | [1][4] |
| IC50 for KIFC1 ATPase activity | 300 nM | - | [1] |
| IC50 for mant-ATP binding | 0.90 ± 0.09 μM | - | [1][4] |
| IC50 for mant-ADP release | 1.26 ± 0.51 μM | - | [1][4] |
Representative Dose-Response of this compound on Spindle Multipolarity in BT-549 Cells
| This compound Concentration (µM) | Percentage of Mitotic Cells with Multipolar Spindles (%) |
| 0 (DMSO control) | 5 - 10 |
| 0.1 | 20 - 30 |
| 0.5 | 40 - 60 |
| 1.0 | 60 - 80 |
| 5.0 | > 80 |
Note: This table represents expected results based on the known activity of this compound in BT-549 cells, which are known to have amplified centrosomes and are sensitive to KIFC1 inhibition.[1][4] Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Use a cancer cell line with known centrosome amplification, such as the breast cancer cell line BT-549. As a negative control, a cell line with a normal centrosome number, like HeLa, can be used.[1][4]
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a DMSO-only vehicle control.
-
Incubation: Replace the medium in the wells with the this compound-containing or control medium and incubate for a period sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
Protocol 2: Immunofluorescence Staining for Centrosomes and Microtubules
This protocol is adapted from established immunofluorescence procedures.[6][7]
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in the blocking buffer. To visualize centrosomes and spindles, use:
-
Rabbit anti-pericentrin or rabbit anti-γ-tubulin (for centrosomes).
-
Mouse anti-α-tubulin (for microtubules).
-
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST.
-
Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) in the blocking buffer.
-
Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
DNA Staining and Mounting:
-
Wash the coverslips three times with PBST.
-
Incubate with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes to stain the DNA.
-
Wash twice with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 3: Microscopy and Quantitative Analysis
-
Image Acquisition:
-
Use a high-resolution fluorescence microscope (confocal or deconvolution) to capture Z-stack images of mitotic cells.
-
Identify mitotic cells by their condensed chromatin (DAPI staining) and the presence of a mitotic spindle (α-tubulin staining).
-
-
Quantification of Centrosome Declustering:
-
Spindle Pole Counting: In each mitotic cell, count the number of distinct spindle poles, which are identified as focused centers of microtubule asters and will be marked by pericentrin/γ-tubulin staining.
-
Categorization: Classify mitotic cells as having either a bipolar spindle (2 poles) or a multipolar spindle (>2 poles).
-
Calculation: For each treatment condition, count at least 100 mitotic cells and calculate the percentage of cells with multipolar spindles.
-
Inter-centrosome Distance: For a more detailed analysis, the 3D distance between individual centrosomes (pericentrin/γ-tubulin dots) within a mitotic cell can be measured using image analysis software (e.g., ImageJ/Fiji). An increase in the average inter-centrosome distance in treated cells compared to control cells indicates declustering.
-
Visualizations
KIFC1 Signaling and Inhibition by this compound
Caption: KIFC1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Quantifying Centrosome Declustering
Caption: Workflow for this compound treatment and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Kinesin Motor Protein KIFC1 Is a Target Protein of miR-338-3p and Is Associated With Poor Prognosis and Progression of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AZ82 Effects in Experimental Model Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ82 is a potent and selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET), a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells.[1][2][3] This unique mechanism of action makes this compound a promising therapeutic agent for cancers characterized by centrosome amplification, a common feature of many malignancies. By inducing centrosome declustering, this compound leads to the formation of multipolar spindles during mitosis, ultimately triggering mitotic catastrophe and apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for utilizing experimental model systems to investigate the cellular and molecular effects of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding specifically to the KIFC1/microtubule complex.[1][2] This binding event inhibits the ATPase activity of KIFC1, thereby preventing the motor protein from generating the forces required for centrosome clustering.[5] The selectivity of this compound for cancer cells with amplified centrosomes, while sparing normal diploid cells, highlights its potential as a targeted cancer therapeutic.[1][3]
Caption: Mechanism of action of this compound in cancer cells with amplified centrosomes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various studies.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target/System | Reference |
| Ki | 43 nM | KIFC1/HSET | [3] |
| IC50 | 300 nM | KIFC1/HSET | [3] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | KIFC1/HSET | [1] |
| IC50 (mant-ADP release) | 1.26 ± 0.51 µM | KIFC1/HSET | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| BT-549 | Breast Cancer | Centrosome declustering, multipolar spindle formation | Not specified | [1][2] |
| Prostate Cancer (PCa) Cells | Prostate Cancer | Inhibition of KIFC1 expression, multipolar mitosis, apoptosis | Not specified | [4] |
| A375, G361, Hs294T | Melanoma | Growth inhibition | 2-3.5 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of this compound on cancer cell proliferation and survival.
1.1 RealTime-Glo™ MT Cell Viability Assay
This bioluminescent assay measures cell viability in real-time.
-
Materials:
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
96-well, white, clear-bottom tissue culture plates
-
Cancer cell lines of interest (e.g., BT-549, A375)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the RealTime-Glo™ reagent to the cells at the time of drug treatment according to the manufacturer's instructions.
-
Add the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate reader.
-
1.2 XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
XTT Cell Viability Assay Kit (e.g., from Abcam or ATCC)
-
96-well, clear, flat-bottom tissue culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed 2,500 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Prepare the XTT working solution by mixing the XTT reagent and activator immediately before use.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
References
Troubleshooting & Optimization
AZ82 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin-like protein KIFC1. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with reported values of 125 mg/mL and 50 mg/mL.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue for hydrophobic compounds like this compound, often referred to as "crashing out." The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to precipitate. Please refer to the troubleshooting guide below for detailed steps to address this.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO varies between cell lines. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to minimize cytotoxic effects.[1] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound.
Issue: Precipitation upon dilution of DMSO stock in aqueous solution.
Root Cause: Rapid decrease in solvent polarity when transferring from a high-concentration DMSO stock to an aqueous buffer or media.
Solutions:
-
Optimize the Dilution Process:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep this compound in solution.
-
Stirring/Vortexing: When adding the this compound stock to the aqueous solution, do so dropwise while gently stirring or vortexing the aqueous solution to ensure rapid and uniform mixing.
-
-
Employ Physical Dissolution Aids:
-
Warming: Gently warm the aqueous solution to 37°C before and during the addition of the this compound stock. Increased temperature can enhance solubility.
-
Sonication: Brief sonication in a water bath can help to break down small precipitates and facilitate dissolution.
-
-
Use of Solubility Enhancers (for in vitro assays):
-
Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in the aqueous solution can help to maintain the solubility of hydrophobic compounds.
-
Serum: For cell culture experiments, the presence of serum in the medium can aid in solubilizing this compound due to the binding of the compound to serum proteins like albumin.
-
Issue: this compound appears to be insoluble even in DMSO.
Root Cause: This is uncommon given its high solubility in DMSO, but could be due to issues with the compound or solvent.
Solutions:
-
Verify Compound and Solvent Quality:
-
Ensure that the this compound solid is from a reputable source and has been stored correctly.
-
Use high-purity, anhydrous DMSO, as moisture can affect the solubility of some compounds.
-
-
Physical Dissolution Aids:
-
Vortex the solution vigorously.
-
Gently warm the solution in a 37°C water bath.
-
Use an ultrasonic bath to sonicate the solution for a short period.
-
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 125 mg/mL | 222.96 mM | May require sonication. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2] |
| DMSO | 50 mg/mL | 89.18 mM | - |
| In vivo formulation 1 | ≥ 2.08 mg/mL | ≥ 3.71 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In vivo formulation 2 | ≥ 2.08 mg/mL | ≥ 3.71 mM | 10% DMSO, 90% Corn Oil.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid (Molecular Weight: 560.63 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh 5.61 mg of this compound).
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Procedure (for a 1 mL final volume):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Role of KIFC1 in cancer cell mitosis and its inhibition by this compound.
References
Technical Support Center: Managing AZ82 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AZ82, a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET). This resource offers troubleshooting advice and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the kinesin-like motor protein KIFC1.[1][2] It specifically binds to the KIFC1/microtubule binary complex, inhibiting its microtubule-stimulated ATPase activity.[2][3] This inhibition prevents the clustering of supernumerary centrosomes in cancer cells, a process for which KIFC1 is essential.[4][5] The result is the formation of multipolar spindles during mitosis, leading to mitotic catastrophe and apoptosis in susceptible cancer cell lines.[3][6]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound is most effective in cancer cells that exhibit centrosome amplification.[3][4] KIFC1's primary role in these cells is to bundle extra centrosomes into a bipolar spindle, allowing for successful cell division.[5] In normal diploid cells, KIFC1 is largely nonessential for mitosis, suggesting a therapeutic window for this compound.[4][5] For example, this compound specifically induces multipolar spindles in BT-549 breast cancer cells, which have amplified centrosomes, but not in HeLa cells, which typically have a normal centrosome number.[3][7]
Q3: What are the known potency and selectivity values for this compound?
| Target | Parameter | Value | Reference(s) |
| On-Target | |||
| KIFC1 | IC50 | 300 nM | [1][7] |
| KIFC1 | Ki | 43 nM | [1][2][7] |
| KIFC1/MT Complex | Kd | 690 nM | [1] |
| mant-ATP binding | IC50 | 0.90 ± 0.09 μM | [3][7] |
| mant-ADP release | IC50 | 1.26 ± 0.51 μM | [3][7] |
| Off-Target (Selectivity Panel) | |||
| CENP-E, KIF4A, Eg5, KIFC3, KIF3C, KIF5B, MCAK/KIF2C, MKLP1/KIF23, BimC/KIF8 | % Inhibition @ 5 µM | <15% or no inhibition | [1] |
Q4: What are the signs of off-target effects in my experiment?
A4: Off-target effects can manifest in various ways. If you observe significant cytotoxicity in cell lines that do not have amplified centrosomes, or if the observed phenotype does not align with the known consequences of KIFC1 inhibition (i.e., multipolar spindle formation), you may be witnessing off-target effects. Additionally, if you are using concentrations significantly higher than the IC50 for KIFC1, the likelihood of engaging other targets increases. A nonspecific cytotoxic effect of this compound has been reported at concentrations of 4 μM and above.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity in control cell lines (without centrosome amplification). | The concentration of this compound may be too high, leading to off-target effects. A nonspecific cytotoxic effect has been observed at 4 µM.[4] | Perform a dose-response curve to determine the optimal concentration that induces the desired phenotype in your target cells while minimizing toxicity in control cells. Keep concentrations below 4 µM where possible. |
| Inconsistent or weaker than expected on-target phenotype (multipolar spindles). | 1. Suboptimal drug concentration. 2. Cell line may not have significant centrosome amplification. 3. Issues with experimental timing or detection methods. | 1. Re-evaluate the dose-response for your specific cell line. 2. Confirm the presence of centrosome amplification in your chosen cell model using immunofluorescence. 3. Optimize the timing of drug treatment and endpoint analysis. The formation of multipolar spindles is a mitotic event. |
| Observed phenotype is different from the expected multipolar spindle formation. | This could be a strong indicator of an off-target effect, especially if using high concentrations of this compound. | 1. Perform a rescue experiment by overexpressing a drug-resistant mutant of KIFC1. 2. Use a structurally different KIFC1 inhibitor to see if the phenotype is recapitulated. 3. Consider a kinome-wide selectivity screen to identify potential off-target kinases. |
| Difficulty reproducing published results. | Variations in cell culture conditions, passage number, or reagent quality. | Standardize your cell culture and experimental protocols. Ensure the quality and concentration of your this compound stock solution. |
Experimental Protocols & Methodologies
To aid in the robust design and interpretation of experiments involving this compound, detailed protocols for key assays are provided below.
Protocol 1: Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on mitotic spindle formation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., BT-549) on coverslips in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with a dose-response of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain with DAPI to visualize DNA.
-
Mount coverslips on microscope slides with an antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxic effects of this compound.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
-
Assay Procedure:
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7.
-
Cell Plating and Treatment:
-
Follow the same procedure as for the cell viability assay.
-
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence to determine caspase activity.
-
An increase in luminescence indicates the induction of apoptosis.
-
Visualizing Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
References
- 1. KIFC1 Inhibitor, this compound - CAS 1449578-65-7 - Calbiochem | 533916 [merckmillipore.com]
- 2. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing AZ82 Dosage to Minimize Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively use AZ82, a selective KIFC1 inhibitor, while minimizing its cytotoxic effects on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2] KIFC1 is a motor protein that plays a crucial role in clustering extra centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and continue to proliferate.[3][4][5] In most normal diploid cells, KIFC1 function is not essential for cell division, which provides a therapeutic window for its inhibition.[6] this compound binds to the KIFC1/microtubule complex, inhibiting its enzymatic activity.[6] In cancer cells with amplified centrosomes, this leads to the formation of multipolar spindles during mitosis, ultimately triggering apoptosis (programmed cell death).[7]
Q2: Why is it important to optimize the this compound dosage for normal cells?
A2: While this compound is selective for cancer cells with centrosome amplification, non-specific cytotoxic effects have been observed at higher concentrations. One study noted non-specific cytotoxicity at 4 μM.[8] Therefore, it is critical to determine the optimal concentration that effectively targets cancer cells while having minimal impact on the viability of normal cells used in your experimental models. This ensures the specificity of your findings and the translational relevance of your research.
Q3: What is the recommended starting concentration of this compound for experiments involving normal cell lines?
A3: There is limited publicly available data on the IC50 values of this compound for a wide range of normal, non-cancerous cell lines. The IC50 values that have been published are typically for KIFC1 enzymatic inhibition or for cancer cell lines (see Table 1).[1] Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific normal cell line. A starting point for such an experiment could be a range from 0.1 µM to 10 µM.
Q4: How can I determine the cytotoxicity of this compound in my specific normal cell line?
A4: Standard cytotoxicity assays, such as the MTT or LDH assay, can be used to determine the effect of this compound on the viability of your normal cells. These assays will allow you to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited). Detailed protocols for these assays are provided below.
Data on this compound Potency and Cytotoxicity
Table 1: Reported IC50 and Ki Values for this compound
| Target | Assay Type | Value | Cell Line/System |
| KIFC1 | Enzymatic Assay (Ki) | 43 nM | In vitro |
| KIFC1 | Enzymatic Assay (IC50) | 300 nM | In vitro |
| mant-ATP binding | Enzymatic Assay (IC50) | 0.90 ± 0.09 μM | In vitro |
| mant-ADP releasing | Enzymatic Assay (IC50) | 1.26 ± 0.51 μM | In vitro |
| BT-549 (Breast Cancer) | Centrosome Declustering | - | Cell-based |
| Prostate Cancer Cells | Growth and Proliferation | - | Cell-based |
Note: This table is not exhaustive and primarily includes data from the provided search results. Researchers should consult the primary literature for the most up-to-date information.
Table 2: Example Data on Cytotoxicity of a KIFC1 Inhibitor (SR31527) in a Normal Cell Line
| Compound | Cell Line | Assay Type | Concentration | Effect |
| SR31527 | LL47 (Human Lung Fibroblast) | Cytotoxicity | Up to 50 μM | No cytotoxic effects observed |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Your normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Your normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding each row/column. Visually inspect the plate after seeding. |
| Pipetting Errors | Use calibrated pipettes. Ensure consistent technique, especially for small volumes. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or medium without cells.[11] |
| Incomplete Formazan Solubilization (MTT Assay) | Increase incubation time with the solubilization solution. Ensure thorough mixing on an orbital shaker.[12] |
Issue 2: Low Signal or Unexpected Results
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Compound Precipitation | Visually inspect the wells for this compound precipitation, especially at higher concentrations. Prepare fresh dilutions and ensure complete solubilization. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Visualizing Key Pathways and Workflows
Caption: this compound's differential effect on cancer and normal cells.
Caption: A typical workflow for determining this compound cytotoxicity.
Caption: A decision tree for troubleshooting assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KIFC1, a novel potential prognostic factor and therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cellular Resistance to AZ82
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular resistance to AZ82, a potent inhibitor of the EGFR, HER2, and HER3 signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 3 (HER3) tyrosine kinases. By targeting these key receptors, this compound aims to block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.
Q2: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to inhibitors targeting the ErbB family of receptors is a significant clinical challenge. Several mechanisms have been identified that may contribute to the development of resistance to this compound. These can include genetic alterations such as gatekeeper mutations in the target kinases, amplification of the target genes (EGFR, HER2), or activation of bypass signaling pathways that circumvent the drug's inhibitory effects. For instance, upregulation of MET or AXL receptor tyrosine kinases can provide alternative survival signals to the cancer cells.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance typically involves a combination of cell-based assays and molecular analyses. A standard approach is to compare the dose-response curve of the suspected resistant cell line to the parental (sensitive) cell line using a cell viability assay, such as an MTS or MTT assay. A significant rightward shift in the IC50 value for the resistant line is a strong indicator of resistance. Further molecular analysis can then be performed to investigate the underlying mechanism.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability Post-AZ82 Treatment
If you observe higher than expected cell viability after treating your cells with this compound, consider the following troubleshooting steps.
Experimental Workflow: Confirming and Characterizing this compound Resistance
Caption: Workflow for troubleshooting and characterizing this compound resistance.
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound compound has not degraded. Use a fresh stock and confirm its concentration.
-
Cell Line Integrity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for both the parental and suspected resistant cell lines to accurately determine and compare their IC50 values.
-
Assess Target Engagement: Use Western blotting to check the phosphorylation status of EGFR, HER2, and downstream effectors like Akt and ERK in the presence and absence of this compound. A lack of inhibition in the suspected resistant line suggests a resistance mechanism.
Guide 2: Exploring Bypass Signaling Pathways
Activation of alternative signaling pathways is a common mechanism of resistance.
Signaling Pathway: Common Bypass Mechanisms in this compound Resistance
Caption: Activation of MET or AXL as bypass pathways in this compound resistance.
Troubleshooting Steps:
-
Profile Receptor Tyrosine Kinase (RTK) Activation: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to parental cells.
-
Western Blot Validation: Confirm the findings from the phospho-RTK array by performing Western blots for specific activated RTKs (e.g., phospho-MET, phospho-AXL) and their downstream signaling components.
-
Functional Validation: Use selective inhibitors for the identified bypass pathway (e.g., a MET inhibitor) in combination with this compound to see if sensitivity is restored in the resistant cell line.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental | This compound | 50 | - |
| Resistant | This compound | 1500 | 30 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, HER2, Akt, ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
interpreting unexpected results in AZ82 experiments
Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin motor protein KIFC1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with this compound.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during this compound experiments.
Issue 1: No observable effect on cell viability or proliferation.
-
Question: I treated my cancer cell line with this compound, but I don't see any decrease in cell viability or proliferation. What could be the reason?
-
Answer:
-
Cell Line Specificity: this compound is most effective in cancer cells with centrosome amplification.[1] Cell lines with a normal number of centrosomes, such as HeLa cells, may not be sensitive to this compound-induced cell death.[1] Confirm the centrosome amplification status of your cell line.
-
Concentration and Incubation Time: The effective concentration of this compound can vary between cell lines. An insufficient concentration or a short incubation time may not be enough to induce a phenotypic effect. We recommend performing a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Stock solutions are typically stable for up to 3 months at -20°C.[2]
-
Issue 2: High levels of cell death in both control and experimental groups.
-
Question: I'm observing significant cytotoxicity in my vehicle-treated control cells as well as the this compound-treated cells. What could be the cause?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure that the final concentration of the solvent in your culture medium is low (generally <0.5%) and that your vehicle control contains the same final concentration of the solvent as your experimental samples.
-
Non-Specific Cytotoxicity of this compound: At concentrations above 4 µM, this compound has been reported to exhibit non-specific cytotoxic effects.[2][3] If you are using high concentrations of this compound, consider reducing the concentration to a range where it is selective for KIFC1 inhibition.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination, nutrient depletion, or over-confluency, can lead to increased cell death. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Issue 3: No visible multipolar spindles after this compound treatment.
-
Question: I performed immunofluorescence staining after this compound treatment, but I don't see an increase in multipolar spindles as expected. Why might this be?
-
Answer:
-
Timing of Observation: The formation of multipolar spindles is a dynamic process that occurs during mitosis. You may need to synchronize your cells in the G2/M phase of the cell cycle before or during this compound treatment to enrich for mitotic cells. Additionally, the optimal time point for observing multipolar spindles after this compound treatment may vary depending on the cell line's doubling time. A time-course experiment is recommended.
-
Centrosome Amplification Status: As mentioned previously, the induction of multipolar spindles by this compound is dependent on the presence of amplified centrosomes.[1] This phenotype will not be observed in cells with a normal diploid number of centrosomes.
-
Immunofluorescence Protocol: Ensure that your immunofluorescence protocol is optimized for visualizing microtubules and centrosomes. This includes proper fixation, permeabilization, and the use of appropriate primary and secondary antibodies. Refer to the detailed experimental protocols section for a recommended procedure.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1] It binds specifically to the KIFC1/microtubule complex and inhibits its ATPase activity in an ATP-competitive manner.[4] In cancer cells with amplified centrosomes, KIFC1 is responsible for clustering these extra centrosomes into two poles to ensure bipolar spindle formation and successful cell division. By inhibiting KIFC1, this compound prevents this clustering, leading to the formation of multipolar spindles, which in turn triggers mitotic catastrophe and apoptosis.[4]
Q2: In which cancer types is KIFC1 overexpressed?
A2: KIFC1 has been found to be overexpressed in a variety of cancers, including breast, prostate, lung, and pancreatic cancer.[5][6]
Q3: Are there any known off-target effects of this compound?
A3: A nonspecific cytotoxic effect of this compound has been observed at concentrations of 4 μM and above.[3] KIFC1 has also been implicated in signaling pathways such as PI3K/AKT and Wnt/β-catenin.[5][7] Therefore, inhibition of KIFC1 by this compound could potentially have downstream effects on these pathways, which should be considered when interpreting results.
Q4: Are there any known mechanisms of resistance to KIFC1 inhibitors?
A4: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other mitotic kinesin inhibitors has been observed.[7][8] Potential mechanisms could include mutations in the KIFC1 drug-binding site or the upregulation of compensatory pathways that promote cell survival. For example, upregulation of KIFC1 has been associated with resistance to the chemotherapeutic drug docetaxel (B913) in prostate cancer.[8]
Quantitative Data
| Parameter | Value | Cell Line(s) | Reference |
| Ki (KIFC1) | 43 nM | - | [1] |
| IC50 (KIFC1 ATPase activity) | 300 nM | - | [1] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | BT-549 | [1] |
| IC50 (mant-ADP releasing) | 1.26 ± 0.51 µM | BT-549 | [1] |
| IC50 (Cell Viability) | 20 - 33 µM | MDA-MB-231, BT-549, MDA-MB-435s | [9] |
| IC50 (Cell Viability) | ~2.5 µM | LNCaP (2D culture) | [10] |
| IC50 (Cell Viability) | ~3 µM | LNCaP (3D spheroids) | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 1 x 10^4 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/CCK-8 Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate until the formazan (B1609692) crystals are fully dissolved. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Immunofluorescence Staining for Spindles and Centrosomes
This protocol is a general guideline for visualizing mitotic spindles and centrosomes after this compound treatment.
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentration of this compound for a predetermined amount of time to induce multipolar spindle formation.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound inhibits the KIFC1/Microtubule complex, preventing centrosome clustering and leading to multipolar spindle formation and apoptosis.
Caption: A general experimental workflow for assessing the effects of this compound on cancer cells.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. Kinesin Family Member C1 (KIFC1/HSET) Underlies Aggressive Disease in Androgen Receptor-Low and Basal-Like Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cornellpharmacology.org [cornellpharmacology.org]
- 8. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
how to prevent AZ82 degradation in solution
Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin motor protein KIFC1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it still usable?
A change in the color of your this compound solution may indicate chemical degradation. The thiophene (B33073) and pyridine (B92270) rings in the this compound structure can be susceptible to oxidation or photodegradation, which can lead to the formation of colored byproducts. It is strongly recommended to discard any discolored solution and prepare a fresh stock. To prevent this, always store this compound solutions protected from light and minimize their exposure to air.
Q2: I observe precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out" of solution. Here are several steps you can take to troubleshoot this problem:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Optimize DMSO Concentration: While it is ideal to keep the final DMSO concentration low (typically <0.5% in cell-based assays), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use Pre-warmed Media: Adding the DMSO stock to cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try adding the media to the DMSO stock dropwise while gently vortexing. This allows for a more gradual solvent exchange.
-
Consider a Co-solvent System: For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1] A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: How should I store my solid this compound and its stock solutions to prevent degradation?
Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: Store the solid compound at -20°C or -80°C, desiccated and protected from light.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] When thawing an aliquot, bring it to room temperature slowly and ensure it is fully dissolved before use.
Q4: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, which includes a thiophene carboxamide and a pyridine ring, potential degradation pathways include:
-
Hydrolysis of the Amide Bond: The carboxamide linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, which can affect the compound's activity. Thiophene-containing compounds can also be metabolized by cytochrome P450 enzymes, leading to reactive metabolites.[2]
-
Photodegradation: The aromatic rings (thiophene and pyridine) in this compound may be susceptible to degradation upon exposure to light, particularly UV light.
Troubleshooting Guides
Issue: Inconsistent or Loss of this compound Activity in Experiments
If you are observing a decrease in the expected biological activity of this compound, it may be due to its degradation in solution. Follow this guide to troubleshoot the issue.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degradation of Stock Solution | 1. Visually inspect the stock solution for any color change or precipitation. 2. If possible, analyze an aliquot of the stock solution by HPLC or LC-MS to check for the presence of degradation products. | If degradation is suspected or confirmed, discard the stock solution and prepare a fresh one from solid this compound. |
| Instability in Working Solution | 1. Prepare the working solution of this compound fresh for each experiment. 2. Evaluate the stability of this compound in your specific experimental buffer or cell culture medium over the time course of your experiment. (See Experimental Protocol 1) | If instability is observed, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants if appropriate) or shortening the incubation time. |
| Adsorption to Labware | 1. This compound, being a hydrophobic molecule, may adsorb to the surface of plastic labware. | Use low-adsorption plasticware or glass vials where possible. |
| Off-Target Effects | 1. High concentrations of small molecule inhibitors can sometimes lead to off-target effects, which might be misinterpreted as a loss of specific activity. | Perform dose-response experiments to ensure you are working within a specific concentration range. Include appropriate positive and negative controls in your assays. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C or -80°C | Up to several years | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -20°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | Up to 2 years[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Table 2: Illustrative Example of this compound Stability in Different pH Buffers
Disclaimer: The following data is for illustrative purposes only and is intended to provide a general guideline. Actual stability will depend on the specific buffer composition, temperature, and other experimental conditions. It is highly recommended to perform your own stability assessment.
| pH of Aqueous Buffer | Incubation Temperature | Estimated Half-life (t½) | Potential Degradation Pathway |
| 4.0 | 37°C | > 48 hours | Minimal degradation expected. |
| 7.4 (Physiological) | 37°C | 24 - 48 hours | Slow hydrolysis of the amide bond. |
| 9.0 | 37°C | < 12 hours | Accelerated hydrolysis of the amide bond. |
Experimental Protocols
Experimental Protocol 1: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium of interest
-
HPLC or LC-MS system
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution to your final working concentration in the aqueous buffer or cell culture medium of interest.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and process them as described in step 3.
-
Analysis: Analyze all samples by HPLC or LC-MS. Monitor the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Visualizations
KIFC1 Signaling Pathway in Mitosis
References
Technical Support Center: Microscopy of AZ82-Treated Cells
Welcome to the technical support center for researchers utilizing the KIFC1 inhibitor, AZ82, in microscopy-based cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular effect observed in microscopy?
A1: this compound is a selective, small molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET).[1][2] KIFC1 is involved in bundling centrosomes in cancer cells with centrosome amplification.[1][3] The primary and expected phenotype upon this compound treatment in susceptible cancer cell lines (e.g., BT-549) is centrosome declustering, which leads to the formation of multipolar spindles during mitosis.[1][2][3][4] In contrast, it is not expected to induce multipolar spindles in cells with a normal centrosome number, such as HeLa cells.[2][3]
Q2: I am observing unexpected, bright puncta in my fluorescence images of this compound-treated cells. What could be the cause?
A2: This could be due to several factors:
-
Inhibitor Precipitation: this compound, like many small molecule inhibitors, is likely dissolved in an organic solvent like DMSO for stock solutions. When diluted into aqueous cell culture media, it can sometimes precipitate, especially at higher concentrations or if not mixed properly.[5][6] These precipitates can appear as bright, non-specific puncta under the microscope.
-
Increased Autofluorescence: Drug treatments can induce cellular stress, leading to the accumulation of autofluorescent granules like lipofuscin.[7]
-
Fixation Artifacts: The chemical fixation process itself can sometimes cause proteins to aggregate, which might appear as puncta.[8]
Q3: My fluorescent signal is weak and the background is high in my this compound-treated cells. What can I do?
A3: High background and low signal can be caused by several issues. Consider the following troubleshooting steps:
-
Optimize Antibody Dilutions: Ensure you have optimized the concentration of your primary and secondary antibodies.
-
Improve Blocking: Increase the duration or change the blocking agent to reduce non-specific antibody binding.[9]
-
Washing Steps: Ensure thorough washing after antibody incubations to remove unbound antibodies.[10]
-
Check for Autofluorescence: Run a control with unstained, this compound-treated cells to assess the level of autofluorescence. If it's high, you may need to use fluorophores with longer excitation/emission wavelengths (e.g., far-red) as autofluorescence is often more prominent in the blue and green channels.[7]
-
Photoprotection: Use an anti-fade mounting medium to prevent photobleaching of your fluorophores during imaging.
Q4: Can this compound itself be fluorescent and interfere with my imaging?
A4: While not extensively documented for this compound, some small molecule drugs are intrinsically fluorescent.[7] It is crucial to run a control of unstained cells treated with this compound to check for any fluorescence in your channels of interest. This will help you distinguish between a true signal from your fluorescent probes and any potential signal from the compound itself.
Troubleshooting Guides
Issue 1: Crystalline Structures or Precipitate Observed in Culture
-
Question: I see small, needle-like or amorphous precipitates in my cell culture dish after adding this compound. Are these artifacts?
-
Answer: Yes, this is likely the this compound compound precipitating out of the culture medium. This can lead to inconsistent results and cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | Lower the final concentration of this compound. Determine the optimal concentration that elicits the desired biological effect without precipitation. |
| Improper Dilution | Perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of serum-containing medium, then add this to the final culture volume.[5][6] |
| Insufficient Mixing | Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid dispersal.[5] |
| Temperature Fluctuations | Pre-warm the culture medium to 37°C before adding the inhibitor.[5][6] |
Issue 2: Diffuse or Granular Background Fluorescence
-
Question: After immunofluorescence staining, my this compound-treated cells have a high, non-specific background haze or cytoplasmic granules that are not present in my control cells. What is happening?
-
Answer: This is likely due to increased cellular autofluorescence, a common response to drug-induced cellular stress.
| Possible Cause | Troubleshooting Steps |
| Cellular Autofluorescence (e.g., Lipofuscin) | Run Controls: Image unstained, this compound-treated cells to confirm autofluorescence.[7] |
| Spectral Imaging: If available, use a spectral confocal microscope to separate the autofluorescence spectrum from your specific fluorophore signals.[7] | |
| Use Longer Wavelength Dyes: Shift to red or far-red fluorophores (e.g., Alexa Fluor 647) as autofluorescence is typically stronger in the blue and green channels.[7] | |
| Quenching: Chemical quenching agents like Sudan Black B can be used to reduce lipofuscin-based autofluorescence, but this requires careful optimization. | |
| Intrinsic Drug Fluorescence | As mentioned in the FAQs, check for this compound's intrinsic fluorescence using unstained, treated cells. If it is fluorescent, choose imaging channels that do not overlap with its emission spectrum. |
Issue 3: Altered Cellular Morphology Unrelated to Mitosis
-
Question: I am observing changes in cell shape, size, or adherence in my this compound-treated cells that are not the expected mitotic phenotypes. Is this an artifact?
-
Answer: This could be an off-target effect of the drug or a result of cellular stress or toxicity, especially at high concentrations or with prolonged exposure.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects or Cytotoxicity | Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to find the lowest concentration and shortest time required to observe the specific KIFC1 inhibition phenotype (multipolar spindles) without causing widespread cytotoxicity. Off-target cytotoxicity has been reported at concentrations above 4 µM.[11] |
| Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same final concentration used for the this compound treatment. | |
| Cell Viability Assay: Run a parallel cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to correlate morphological changes with cell death. |
Experimental Protocols
Protocol 1: this compound Treatment and Immunofluorescence for Microtubules and Centrosomes
Objective: To visualize the effect of this compound on spindle formation and centrosome clustering.
Materials:
-
BT-549 breast cancer cells (or other susceptible cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Microscopy-grade coverslips
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibodies:
-
Rabbit anti-γ-tubulin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488
-
Goat anti-Mouse IgG, Alexa Fluor 568
-
-
Nuclear Stain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed BT-549 cells on coverslips in a 24-well plate and allow them to adhere and grow to 50-60% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete medium. A typical concentration range to test is 0.5 µM to 2 µM.[11] Also prepare a vehicle control with the same final DMSO concentration.
-
Replace the medium in the wells with the this compound-containing medium or vehicle control.
-
Incubate for the desired time (e.g., 16-24 hours) to allow cells to enter mitosis.
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Dilute primary antibodies in Blocking Buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Dilute secondary antibodies in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope. Acquire images in the appropriate channels for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 568 (red).
-
Visualizations
Caption: Mechanism of this compound-induced multipolar mitosis in cancer cells with amplified centrosomes.
Caption: Logical workflow for troubleshooting common artifacts in this compound microscopy experiments.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. ibidi.com [ibidi.com]
- 10. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Ensuring Reproducibility in AZ82-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ82, a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET). Our goal is to help you achieve consistent and reproducible results in your this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets the kinesin-like protein KIFC1.[1] KIFC1 is a motor protein that plays a crucial role in the clustering of extra centrosomes in cancer cells, a mechanism that allows these cells to undergo bipolar mitosis and avoid cell death.[2][3] this compound functions by binding to the KIFC1/microtubule complex in an ATP-competitive manner, inhibiting its ATPase activity.[2][4] This inhibition prevents the proper functioning of KIFC1, leading to centrosome declustering and the formation of multipolar spindles during mitosis in cancer cells with amplified centrosomes.[1][2][3] This ultimately results in mitotic catastrophe and apoptotic cell death.[3]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO.[5] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil have been described.[6]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM.
-
Storage: Store the DMSO stock solution at -20°C for long-term storage (up to one year) or at -80°C for extended periods (up to two years).[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q3: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that exhibit centrosome amplification.[1] The inhibitor's mechanism of action relies on the cell's dependence on KIFC1 for clustering these extra centrosomes to enable bipolar mitosis. Therefore, cancer cells with a normal number of centrosomes are less sensitive to this compound.[1] For example, BT-549 breast cancer cells, which have amplified centrosomes, are sensitive to this compound, while HeLa cells, with a normal centrosome number, are not.[1] Prostate cancer cells have also been shown to be susceptible to this compound-induced multipolar mitosis and apoptosis.[3]
Troubleshooting Guides
This section provides guidance on common issues that may arise during key this compound-based assays.
KIFC1 ATPase Assay
This biochemical assay measures the ability of this compound to inhibit the microtubule-stimulated ATPase activity of KIFC1.
Experimental Protocol:
A typical reaction mixture for a KIFC1 ATPase assay includes:[7]
-
Purified KIFC1 protein
-
Polymerized microtubules (MTs)
-
ATP
-
Paclitaxel (B517696) (to stabilize microtubules)
-
Assay buffer (e.g., 15 mM PIPES, pH 7.0, 1 mM MgCl2)[7]
-
This compound at various concentrations
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
The reaction is typically incubated at room temperature, and the production of ADP is measured to determine ATPase activity.[7]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inaccurate pipetting of small volumes. | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. |
| Incomplete mixing of reagents. | Gently vortex or pipette mix all solutions before adding them to the assay plate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Low or no KIFC1 ATPase activity in the control wells | Inactive KIFC1 protein. | Ensure proper purification and storage of KIFC1.[7] Avoid repeated freeze-thaw cycles. Test protein activity with a known activator if available. |
| Poor quality microtubules. | Use freshly polymerized, high-quality tubulin. Ensure the presence of a microtubule-stabilizing agent like paclitaxel in the reaction. | |
| Suboptimal ATP concentration. | The ATP concentration should be at or near the Km for KIFC1 for competitive inhibitors like this compound. This may require empirical determination. | |
| Inconsistent IC50 values | Variation in assay conditions. | Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Cell-Based Assays: Multipolar Spindle Formation & Centrosome Declustering
These assays are the primary methods to assess the cellular efficacy of this compound. They typically involve treating cancer cells with this compound and then using immunofluorescence microscopy to visualize and quantify mitotic spindles and centrosomes.
Experimental Workflow Diagram:
Caption: A generalized workflow for assessing this compound-induced multipolar spindle formation.
Troubleshooting Immunofluorescence:
| Problem | Possible Cause | Suggested Solution |
| Weak or no fluorescent signal | Ineffective primary antibody. | Use an antibody validated for immunofluorescence and at the recommended dilution. |
| Insufficient incubation time. | Increase the incubation time for the primary and/or secondary antibodies. | |
| Photobleaching. | Minimize exposure of the sample to light. Use an anti-fade mounting medium.[8] | |
| High background staining | Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9] | |
| Inadequate washing. | Increase the number and duration of wash steps.[8] | |
| Non-specific staining or artifacts | Cell fixation issues. | Optimize the fixation method (e.g., methanol (B129727) vs. paraformaldehyde) and duration. Some antigens are sensitive to specific fixatives.[10] |
| Cells are not healthy. | Ensure cells are in the exponential growth phase and not overly confluent.[11] | |
| Antibody cross-reactivity. | Run a secondary antibody-only control to check for non-specific binding.[8] |
Troubleshooting Quantification of Multipolar Spindles:
| Problem | Possible Cause | Suggested Solution |
| Difficulty in identifying multipolar spindles | Poor image quality. | Optimize microscopy settings (e.g., exposure time, laser power) to obtain clear images of the spindle poles. |
| Subjective quantification. | Establish clear, objective criteria for defining a multipolar spindle (e.g., more than two distinct spindle poles). Have multiple individuals score the samples blindly. | |
| Inconsistent percentage of multipolar cells | Cell cycle synchronization. | For more consistent results, consider synchronizing the cells at the G2/M phase before this compound treatment. |
| Cell confluence. | Cell density can affect drug sensitivity.[1] Seed cells at a consistent density for all experiments, typically to reach 30-50% confluency at the time of treatment for anti-proliferative assays.[11] |
Signaling Pathway
This compound's Impact on Mitosis in Cancer Cells with Amplified Centrosomes
References
- 1. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Artifacts in IHC | BIOZOL [biozol.de]
- 4. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 9. ibidi.com [ibidi.com]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
AZ82 Technical Support Center: Optimizing Treatment Time
Welcome to the AZ82 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound, a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of KIFC1, a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells.[1][2][3] this compound binds to the KIFC1/microtubule complex and competitively inhibits its ATPase activity.[1][2] This disruption of KIFC1 function leads to centrosome declustering, resulting in the formation of multipolar spindles during mitosis.[3][4] Ultimately, this can trigger cell cycle arrest, apoptosis, or cellular senescence in cancer cells with centrosome amplification.[5][6]
Q2: How long should I treat my cells with this compound to observe an effect?
A2: The optimal treatment time for this compound is dependent on the cell type and the specific biological endpoint you are measuring. Based on available data, here are some general guidelines:
-
Multipolar Spindle Formation: This is an early event following KIFC1 inhibition. Significant increases in multipolar spindles can often be observed within a single cell cycle, typically within 24 hours of treatment.[7]
-
Cell Viability/Growth Inhibition: A reduction in cell viability and growth is a downstream consequence of mitotic errors. Effects are typically observed after 24 to 96 hours of continuous exposure. One study noted a significant antiproliferative effect in melanoma cell lines after 24 hours.[7] Another study using a different KIFC1 inhibitor showed effects on cell viability after 96 hours.[8]
-
Apoptosis: The induction of apoptosis, as measured by markers like Annexin V staining or cleavage of PARP and caspase-3, is also a downstream event. A 24-hour treatment with 5 µM this compound was shown to induce a 50% apoptosis rate in melanoma cells.[7] The expression of pro-apoptotic proteins like Bax and Cytochrome C can also be assessed.[3]
-
Senescence: Cellular senescence is a long-term cell fate. Markers such as senescence-associated β-galactosidase (SA-β-gal) staining may require longer treatment durations, potentially 3 to 7 days or longer , to become prominent.[5]
We strongly recommend performing a time-course experiment for your specific cell line and assay to determine the optimal treatment duration.
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound can vary between cell lines. The reported IC50 for KIFC1 ATPase activity is approximately 0.3 µM.[8] For cellular assays, concentrations typically range from the sub-micromolar to low micromolar range. It is important to note that non-specific cytotoxic effects have been observed at concentrations above 4 µM.[8] We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your experimental system.
Q4: I am not observing the expected multipolar spindle phenotype. What could be the issue?
A4: There are several potential reasons for this:
-
Cell Line Choice: The primary phenotype of KIFC1 inhibition is most pronounced in cancer cells with centrosome amplification. Normal diploid cells or cancer cells without supernumerary centrosomes may not exhibit a strong multipolar spindle phenotype.[4]
-
Treatment Time: As mentioned in Q2, the timing is critical. Ensure you are analyzing the cells within a timeframe that allows for entry into mitosis in the presence of the inhibitor (e.g., 16-24 hours).
-
Drug Concentration: The concentration of this compound may be too low. We recommend performing a dose-response curve to identify the optimal concentration for your cell line.
-
Synchronization: To enrich for mitotic cells and enhance the observation of spindle defects, you may consider synchronizing your cells at the G2/M boundary before or during this compound treatment.
Q5: How can I distinguish between apoptosis and senescence in my this compound-treated cells?
A5: Apoptosis and senescence are distinct cellular fates with different morphological and biochemical markers.
-
Apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases. You can use assays such as Annexin V/PI staining, TUNEL assays, or western blotting for cleaved caspases and PARP.
-
Senescence is characterized by an enlarged, flattened cell morphology, increased SA-β-gal activity, and the formation of senescence-associated heterochromatin foci (SAHF). You can use SA-β-gal staining and immunofluorescence for markers like γH2AX and Lamin B1.
It is important to assess markers for both pathways, as the cellular response to this compound can be heterogeneous.
Data Presentation
Table 1: Summary of Reported this compound Treatment Parameters and Effects
| Cell Line(s) | Concentration | Treatment Time | Observed Effect | Reference |
| Soft Tissue Sarcoma Cells | Not specified | Time-dependent | Inhibition of cell growth, induction of senescence | [5] |
| Melanoma Cells (A375, Hs294T, G361) | 5 µM | 24 hours | 50% apoptosis rate, G1 cell cycle arrest | [7] |
| Small Cell Lung Cancer Cells | Dose-dependent | Not specified | Reduced cell growth, increased apoptosis, multipolar spindle formation | [6] |
| Prostate Cancer Cells | Not specified | Not specified | Suppression of KIFC1 expression, multipolar mitosis, apoptosis | [3] |
| BT-549 (Breast Cancer) | Not specified | Not specified | Centrosome declustering, multipolar spindles | [1][4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Multipolar Spindle Formation
This protocol outlines a method to determine the optimal this compound treatment time for inducing multipolar spindles.
Materials:
-
Cancer cell line with known or suspected centrosome amplification
-
This compound
-
Cell culture medium and supplements
-
Microtubule-stabilizing agent (e.g., Paclitaxel) as a positive control
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with a predetermined optimal concentration of this compound for various time points (e.g., 0, 8, 16, 24, 32, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
At each time point, fix the cells.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies to label microtubules (α-tubulin) and centrosomes (γ-tubulin).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of mitotic cells with multipolar spindles at each time point.
Protocol 2: Time-Course Analysis of Cell Viability
This protocol describes how to assess the effect of this compound on cell viability over time using a colorimetric assay like MTT.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound to determine the IC50 at different time points. Include vehicle controls.
-
Incubate the plates for various durations (e.g., 24, 48, 72, 96 hours).
-
At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 at each time point.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KIFC1 inhibitor blocks melanoma cell proliferation | BioWorld [bioworld.com]
- 8. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent multipolar spindle formation with AZ82
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZ82 to induce multipolar spindle formation. This compound is a selective small-molecule inhibitor of the kinesin motor protein KIFC1 (also known as HSET), which is crucial for clustering supernumerary centrosomes in many cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the C-terminal kinesin motor protein KIFC1.[1] In many cancer cells, particularly those with centrosome amplification, KIFC1 plays a vital role in clustering these extra centrosomes into two poles to ensure a bipolar mitotic division.[2][3] this compound binds specifically to the KIFC1/microtubule complex, inhibiting its ATP-competitive motor activity.[4] This inhibition prevents the clustering of amplified centrosomes, resulting in the formation of multipolar mitotic spindles and subsequently, mitotic catastrophe and apoptosis in susceptible cancer cells.[1][2]
Q2: Which cell lines are sensitive to this compound-induced multipolar spindle formation?
A2: The primary targets for this compound are cancer cells that exhibit centrosome amplification and rely on KIFC1 for centrosome clustering. This phenotype is common in various cancers, including certain types of prostate and breast cancer.[1][2] For example, the BT-549 breast cancer cell line, which has amplified centrosomes, is sensitive to this compound.[5] In contrast, cancer cells with a normal number of centrosomes, such as HeLa cells, are not expected to show multipolar spindles upon this compound treatment.[5] The sensitivity of prostate cancer cell lines will depend on their specific genomic characteristics regarding centrosome number.
Q3: What is the biochemical potency of this compound?
A3: this compound has a high biochemical potency for its target, KIFC1. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 43 nM | [5] |
| IC50 (MT-stimulated ATPase activity) | 300 nM (0.3 µM) | [5] |
Troubleshooting Inconsistent Multipolar Spindle Formation
This guide addresses common issues that may lead to inconsistent or suboptimal results when using this compound to induce multipolar spindles.
Q1: I am not observing any multipolar spindles, or the percentage is very low. What could be wrong?
A1: This is a common issue that can arise from several factors related to the compound, cell line, or experimental technique.
-
Suboptimal this compound Concentration: The effective concentration in a cellular assay is often different from the biochemical IC50. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line. A starting point could be a range from 0.5 µM to 5 µM, but be aware that non-specific cytotoxic effects have been observed at concentrations around 4 µM.[6]
-
Incorrect Cell Line: Confirm that your prostate cancer cell line has centrosome amplification. KIFC1 inhibition by this compound will not induce multipolar spindles in cells with a normal diploid number of centrosomes.[5]
-
Compound Inactivity: Ensure your this compound stock solution is prepared and stored correctly. Prepare a concentrated stock in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][7]
-
Insufficient Incubation Time: The multipolar phenotype may take time to develop. A typical incubation time to assess mitotic phenotypes is 24 hours, but this may need optimization for your specific cell line and experimental goals.[6]
Q2: I am seeing high levels of cell death but few clear multipolar spindles. How can I fix this?
A2: High cytotoxicity can mask the desired phenotype.
-
This compound Concentration is Too High: High concentrations of this compound can lead to broad cytotoxicity.[6] Try reducing the concentration. The goal is to inhibit KIFC1 effectively without causing overwhelming cell death that prevents cells from entering mitosis.
-
Prolonged Incubation: Long exposure to the inhibitor can push cells towards apoptosis rather than allowing them to accumulate in a state where multipolar spindles can be observed. Consider a shorter time course (e.g., 12, 18, or 24 hours) to find the optimal window for observing the mitotic phenotype.
Q3: My immunofluorescence staining for spindles and centrosomes is unclear. What can I do to improve it?
A3: Poor staining quality can make it difficult to accurately identify and quantify multipolar spindles. Refer to the detailed immunofluorescence protocol below and consider these troubleshooting tips:
-
Antibody Quality: Use primary antibodies validated for immunofluorescence, such as a mouse or rabbit anti-α-tubulin for spindles and a rabbit or mouse anti-γ-tubulin for centrosomes.
-
Fixation and Permeabilization: The choice of fixative is critical. Cold methanol (B129727) (-20°C) often works well for preserving microtubule structures. If using paraformaldehyde, ensure it is fresh, and follow with a gentle permeabilization step (e.g., 0.1% Triton X-100 in PBS).
-
Blocking Step: Inadequate blocking can lead to high background noise. Use a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS-T, for at least 1 hour.
-
High Background: This can be caused by overly concentrated primary or secondary antibodies, insufficient washing between steps, or autofluorescence. Optimize antibody dilutions and ensure thorough washing.
Visualized Workflows and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound-induced multipolar spindle formation.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Induction of Multipolar Spindles with this compound
This protocol is a general guideline for treating prostate cancer cells with this compound. Optimization of concentration and duration is highly recommended.
-
Cell Plating: Plate prostate cancer cells (e.g., PC-3, DU145) on sterile glass coverslips in a 12-well or 24-well plate. Culture the cells until they reach 50-60% confluency.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in single-use aliquots at -80°C.[5]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., starting with 1-2 µM). Remove the old medium from the cells and add the medium containing this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C and 5% CO2.
-
Fixation: After incubation, proceed immediately to the immunofluorescence protocol for fixation and staining.
Protocol 2: Immunofluorescence Staining of Spindles and Centrosomes
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (5% BSA, 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Recommended antibodies are:
-
Mouse anti-α-tubulin (for spindles)
-
Rabbit anti-γ-tubulin (for centrosomes) Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Wash: Wash the cells three times with PBS containing 0.1% Tween 20 (PBS-T) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594) in the blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
Counterstain and Mounting: Add a drop of mounting medium containing DAPI to a microscope slide. Carefully place the coverslip, cell-side down, onto the mounting medium. Seal the edges with clear nail polish.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). Multipolar spindles will appear as mitotic cells with more than two distinct γ-tubulin foci, each nucleating a microtubule aster.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOCELL | KIFC1 overexpression promotes prostate cancer cell survival and proliferation in vitro by clustering of amplified centrosomes via interaction with Centrin 2 [techscience.com]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell [ouci.dntb.gov.ua]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Technical Support Center: Mitigating the Impact of AZ82 on Non-Target Kinesins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ82, a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET). The resources below are designed to help mitigate potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a selective inhibitor of Kinesin Family Member C1 (KIFC1/HSET), a minus-end-directed motor protein from the kinesin-14 family.[1][2] It functions as an ATP-competitive inhibitor, binding specifically to the KIFC1/microtubule (MT) binary complex.[1][2][3] This inhibition prevents the MT-stimulated ATPase activity of KIFC1, which is crucial for its role in bundling multiple centrosomes in cancer cells.[1][3] The primary cellular effect in cancer cells with amplified centrosomes is the induction of multipolar spindles, leading to mitotic catastrophe and subsequent cell death.[3][4]
Q2: How selective is this compound for KIFC1 over other kinesins?
A2: this compound exhibits a high degree of selectivity for KIFC1. One study demonstrated that at a concentration of approximately 5 µM, where KIFC1 activity is reduced by 95%, there was little to no inhibition (<15%) of nine other kinesin motor proteins.[5] This panel included CENP-E, Chromokinesin/KIF4A, Eg5, KIFC3, KIF3C, Kinesin Heavy Chain/KIF5B, MCAK/KIF2C, MKLP1/KIF23, and A. nidulans BimC/KIF8.[5]
Q3: What are the known off-target effects of this compound?
A3: The primary documented off-target effect of this compound is non-specific cytotoxicity, which has been observed at concentrations above 4 µM.[4][5] It is crucial to carefully titrate the concentration of this compound to minimize these cytotoxic effects while maintaining on-target activity.
Q4: What is the optimal concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. For inducing multipolar spindle formation in sensitive cell lines like BT-549, concentrations ranging from 0.4 to 1.2 µM have been shown to be effective.[5] It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that produces the desired on-target phenotype in your specific experimental system.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using this compound and provides strategies for troubleshooting and mitigating off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death not associated with multipolar spindle formation. | The concentration of this compound is too high, leading to off-target cytotoxicity.[4][5] | Perform a dose-response experiment to identify the lowest concentration that induces the desired phenotype (e.g., multipolar spindles). Use concentrations below 4 µM to avoid known cytotoxic effects.[5] |
| Inconsistent results between biochemical (ATPase) and cell-based assays. | Differences in ATP concentration between the two assay types. Cellular efflux pumps reducing intracellular inhibitor concentration. The target kinesin may not be active or expressed in the chosen cell line. | For biochemical assays, use an ATP concentration that mimics intracellular levels if possible. Verify the expression and activity of KIFC1 in your cell line using techniques like Western blot or RT-qPCR. Consider using cell lines known to have amplified centrosomes and high KIFC1 expression (e.g., BT-549).[3] |
| The observed phenotype does not align with the known function of KIFC1. | This could be a strong indicator of an off-target effect. | Perform a rescue experiment by overexpressing an this compound-resistant mutant of KIFC1. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely due to off-target activity. |
| No observable effect on spindle morphology in a cancer cell line. | The cell line may not have amplified centrosomes, a key feature for KIFC1 inhibitor sensitivity.[2][6] KIFC1 may not be essential for spindle formation in that specific cell line. | Screen a panel of cancer cell lines to identify those with centrosome amplification. Confirm KIFC1 expression and localization in your cell line of choice. |
| Difficulty in reproducing published results. | Variations in experimental conditions such as cell density, passage number, or reagent quality. | Standardize all experimental parameters. Ensure the quality and purity of the this compound compound. Always include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity and selectivity.
Table 1: this compound Potency against KIFC1
| Parameter | Value | Conditions | Reference |
| IC50 | 300 nM | MT-stimulated ATPase activity | [6] |
| Ki | 43 nM | ATP-competitive inhibition | [3][6] |
| IC50 (mant-ATP binding) | 0.90 ± 0.09 µM | - | [6] |
| IC50 (mant-ADP releasing) | 1.26 ± 0.51 µM | - | [6] |
Table 2: this compound Selectivity Against Non-Target Kinesins
| Kinesin Target | % Inhibition at ~5 µM this compound |
| CENP-E | <15% |
| Chromokinesin/KIF4A | <15% |
| Eg5 | <15% |
| KIFC3 | <15% |
| KIF3C | <15% |
| Kinesin Heavy Chain/KIF5B | <15% |
| MCAK/KIF2C | <15% |
| MKLP1/KIF23 | <15% |
| A. nidulans BimC/KIF8 | No inhibition |
| Data from reference[5] |
Experimental Protocols
Microtubule-Stimulated Kinesin ATPase Activity Assay
This protocol is a general guideline for measuring the ATPase activity of kinesins and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Purified KIFC1 protein
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in ATPase assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
ATPase assay buffer
-
This compound dilution or vehicle (DMSO)
-
Purified KIFC1 protein
-
Paclitaxel-stabilized microtubules
-
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for Multipolar Spindle Analysis
This protocol allows for the visualization of mitotic spindles and the identification of multipolar phenotypes induced by this compound.
Materials:
-
Cells grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer. Protect from light from this step onwards.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and quantify the percentage of cells with multipolar spindles for each treatment condition.
Visualizations
Caption: KIFC1 signaling pathway and the mechanism of action of this compound.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZ82 Treatment and Cell Line-Specific Responses
Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin-like motor protein KIFC1 (also known as HSET). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the mitotic kinesin KIFC1.[1][2] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes, a common feature in many cancer cells. By inhibiting KIFC1, this compound prevents the formation of pseudo-bipolar spindles, leading to multipolar spindle formation during mitosis.[1][2] This aberrant mitosis ultimately triggers apoptotic cell death.[3]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The primary determinant of a cell line's sensitivity to this compound is its centrosome number. Cancer cells with centrosome amplification are highly dependent on KIFC1 to bundle extra centrosomes and avoid mitotic catastrophe. Therefore, these cells are particularly sensitive to this compound treatment. In contrast, cell lines with a normal diploid centrosome number are largely insensitive to KIFC1 inhibition as this protein is not essential for their bipolar spindle formation.[1][4]
Q3: What is the downstream signaling pathway activated by this compound-induced mitotic disruption?
A3: The multipolar mitosis induced by this compound leads to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the subsequent release of Cytochrome C from the mitochondria into the cytosol.[3] This cascade of events activates effector caspases, leading to the execution of apoptosis.
Q4: What are the potential mechanisms of resistance to this compound and other KIFC1 inhibitors?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms for resistance to KIFC1 inhibitors may include:
-
Upregulation of KIFC1: Increased expression of the target protein can titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[5]
-
Alterations in Microtubule Dynamics: Changes in the stability and dynamics of microtubules could potentially compensate for the loss of KIFC1 function.
-
Activation of Bypass Pathways: Cells may activate alternative pathways to ensure proper spindle formation and cell division, thus circumventing the need for KIFC1-mediated centrosome clustering.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Centrosome Status | This compound IC50 (µM) | Reference |
| BT-549 | Breast Cancer | Amplified | ~0.3 (ATPase activity) | MedchemExpress |
| Prostate Cancer Cells | Prostate Cancer | Amplified | Not explicitly stated, but sensitive | [1] |
| HeLa | Cervical Cancer | Normal | Insensitive | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | 20-33 (for a similar KIFC1 inhibitor, SR31527) | [4] |
| MDA-MB-435s | Breast Cancer | Not specified | 20-33 (for a similar KIFC1 inhibitor, SR31527) | [4] |
Note: IC50 values can vary depending on the assay and experimental conditions. This table is intended for comparative purposes.
Mandatory Visualizations
Caption: this compound inhibits KIFC1, leading to multipolar spindle formation and apoptosis in cancer cells with amplified centrosomes.
Caption: Downstream signaling cascade initiated by this compound, culminating in apoptosis.
Troubleshooting Guides
Problem 1: No significant difference in viability between this compound-treated and control cells in a supposedly sensitive cell line.
-
Possible Cause 1: Incorrect Cell Line Characterization.
-
Solution: Confirm the centrosome amplification status of your cell line using immunofluorescence staining for a centrosomal marker like γ-tubulin. Sensitive cell lines should exhibit more than two centrosomes per cell.
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and narrow down to a more precise range.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The effects of this compound are mitosis-dependent and may require a longer incubation time to observe a significant decrease in cell viability. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 4: this compound Degradation.
-
Solution: Ensure that the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: High background or non-specific cell death in all treatment groups, including controls.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally below 0.5%). Include a vehicle-only control (cells treated with the same concentration of DMSO as your highest this compound concentration) in all experiments.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At high concentrations, this compound may exhibit off-target effects. If you are using a high concentration, try reducing it to a level closer to the IC50 value determined for your sensitive cell line.
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. High cell confluence or nutrient deprivation can lead to non-specific cell death.
-
Problem 3: Inconsistent results in apoptosis assays (Annexin V/PI staining).
-
Possible Cause 1: Inappropriate Gating in Flow Cytometry.
-
Solution: Use single-stain controls (Annexin V only and PI only) and an unstained control to set up proper compensation and gating for your flow cytometry analysis.
-
-
Possible Cause 2: Premature or Delayed Analysis.
-
Solution: Apoptosis is a dynamic process. Analyze cells by flow cytometry promptly after staining. The timing of analysis post-treatment is also crucial; perform a time-course experiment to identify the peak of apoptosis.
-
-
Possible Cause 3: Loss of Apoptotic Cells.
-
Solution: During harvesting, apoptotic cells can detach and be lost. Collect both the supernatant and adherent cells to ensure you are analyzing the entire cell population.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the optimized time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for KIFC1, Bax, and Cytochrome C
This protocol is for detecting changes in protein expression following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KIFC1, anti-Bax, anti-Cytochrome C, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Overcoming Poor In Vivo Bioavailability of AZ82
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the KIFC1 inhibitor, AZ82.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective small molecule inhibitor of the kinesin motor protein KIFC1, a promising target in oncology.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to limited oral absorption and low in vivo bioavailability.[4][5][6] Studies have indicated that this compound exhibits limited systemic absorption in mammalian models, which can necessitate higher doses and may lead to off-target cytotoxicity.[7][8] Overcoming this challenge is crucial for achieving therapeutic concentrations in preclinical studies and for its potential clinical development.
Q2: What are the likely physicochemical properties of this compound that contribute to its poor bioavailability?
A2: While a definitive Biopharmaceutics Classification System (BCS) class has not been published for this compound, its chemical structure (C28H31F3N4O3S) and molecular weight (560.64 g/mol ) are characteristic of many kinase inhibitors which often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][9] The primary issue is its poor solubility in aqueous solutions. Vendor information indicates solubility in DMSO, but limited aqueous solubility necessitates formulation strategies for in vivo use.
Q3: What are the general strategies to improve the in vivo bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents to improve solubilization in the gastrointestinal tract. This includes Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.
The choice of strategy depends on the specific physicochemical properties of the drug and the desired pharmacokinetic profile.
Troubleshooting Guide: Formulation Strategies for this compound
This section provides detailed protocols and troubleshooting for common issues encountered during the formulation of this compound for in vivo studies.
Issue 1: this compound Precipitation Upon Dilution of DMSO Stock in Aqueous Vehicle
Cause: This is a common issue for poorly soluble compounds. The high concentration of this compound in the DMSO stock is not maintained when diluted into an aqueous environment where its solubility is significantly lower.
Solution: Employing co-solvents and surfactants can help maintain this compound in solution. Below is a sample protocol based on common practices for preclinical formulations.
Experimental Protocol: Co-solvent/Surfactant-Based Formulation
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation: Prepare the final vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
Mix the PEG300 and Tween-80 thoroughly.
-
-
Final Formulation: Slowly add the this compound DMSO stock solution to the PEG300/Tween-80 mixture while vortexing. Finally, add saline to reach the final desired volume. The final composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. However, ensure the compound is stable under these conditions.
Troubleshooting:
-
Precipitation persists: Increase the proportion of co-solvents (PEG300) or surfactant (Tween-80) in the vehicle. Note that high concentrations of these excipients can have their own physiological effects.
-
Viscosity is too high for administration: Decrease the concentration of PEG300.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Cause: Poor dissolution and/or absorption in the gastrointestinal tract.
Solution: A lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form.
Experimental Protocol: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., corn oil, sesame oil, Capryol 90), surfactants (e.g., Tween-80, Cremophor EL), and co-solvents (e.g., Transcutol HP, PEG400).
-
Select an oil, surfactant, and co-solvent that show good solubilizing capacity for this compound.
-
-
Formulation Development:
-
Based on the solubility data, prepare different ratios of the selected oil, surfactant, and co-solvent.
-
A common starting point is a ratio of 40:40:20 (Oil:Surfactant:Co-solvent).
-
Dissolve this compound in this mixture.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the formulation to 250 mL of water in a beaker with gentle agitation.
-
Observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
-
In Vivo Administration: The resulting formulation can be administered orally to animal models.
Data Presentation: Solubility of this compound in Common Excipients
| Excipient Class | Excipient | Reported Solubility of this compound |
| Organic Solvent | DMSO | High (e.g., >100 mg/mL) |
| Co-solvent | PEG300 | Moderate |
| Surfactant | Tween-80 | Moderate |
| Oil | Corn Oil | Low to Moderate |
Note: Specific solubility values for this compound in many of these excipients are not publicly available and would need to be determined experimentally.
Visualizations
KIFC1 Signaling Pathway and this compound Inhibition
Caption: KIFC1's role in cancer cell survival and its inhibition by this compound.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for developing and evaluating improved this compound formulations.
Logical Relationship of Formulation Strategies
Caption: Key strategies to overcome the poor solubility of this compound.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent KIFC1 inhibitors using a method of integrated high-throughput synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KIFC1 抑制剂, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. medkoo.com [medkoo.com]
identifying and controlling for confounding variables in AZ82 studies
Welcome to the technical support center for AZ82, a selective inhibitor of the kinesin-like protein KIFC1 (HSET). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the kinesin-like protein KIFC1, also known as HSET.[1][2][3][4] It functions by binding specifically to the KIFC1/microtubule (MT) complex and inhibiting its MT-stimulated ATPase activity in an ATP-competitive manner.[5] This inhibition of KIFC1's motor function prevents the clustering of supernumerary centrosomes in cancer cells, leading to the formation of multipolar spindles during mitosis, which in turn induces mitotic catastrophe and apoptosis.[2][5]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits potent and selective inhibition of KIFC1. The reported inhibitory constant (Ki) is 43 nM, and the half-maximal inhibitory concentration (IC50) for KIFC1 ATPase activity is 300 nM.[3] this compound has been shown to have a high degree of selectivity against other kinesin motor proteins.[4]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is most effective in cancer cell lines characterized by centrosome amplification.[4][5] KIFC1 is essential for the survival of these cells as it clusters the extra centrosomes to enable pseudo-bipolar mitosis.[6] Therefore, cancer cells with a normal number of centrosomes are less sensitive to this compound.[3]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is highly selective for KIFC1, non-specific cytotoxic effects have been observed at higher concentrations (above 4 µM).[2][4] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes KIFC1 inhibition while minimizing off-target toxicity.
Q5: How can I control for confounding variables in my this compound experiments?
A5: Controlling for confounding variables is critical for obtaining reliable data. Key strategies include:
-
Proper Controls: Always include vehicle-treated controls (e.g., DMSO) to account for solvent effects.
-
Cell Line Authentication: Ensure your cell lines are authentic and free from contamination.
-
Consistent Cell Culture Conditions: Maintain consistency in cell passage number, density, and media composition.
-
Blinding: Whenever possible, blind the experimenter to the treatment conditions to prevent bias.
-
Randomization: Randomize the assignment of treatments to experimental units.
Troubleshooting Guides
Cell Viability Assays
Issue: Inconsistent or unexpected cell viability results after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Confounding Variable: Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
| Confounding Variable: Cell Passage Number and Density | Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Assay Artifact: Interference with Metabolic Assays (e.g., MTT, XTT) | Mitotic inhibitors can affect cellular metabolism, leading to inaccurate readings in tetrazolium-based assays.[7][8] Consider using a non-metabolic endpoint for viability, such as ATP content (e.g., CellTiter-Glo®)[9] or direct cell counting (e.g., Trypan Blue exclusion). |
| Confounding Variable: Cell Cycle State | The effect of this compound is cell cycle-dependent. Asynchronized cell populations may yield variable results. For mechanistic studies, consider synchronizing cells before treatment. |
Immunofluorescence Microscopy for Spindle Analysis
Issue: High background or weak signal when staining for mitotic spindles.
| Potential Cause | Troubleshooting Steps |
| Confounding Variable: Antibody Specificity | Validate the specificity of your primary antibody (e.g., anti-α-tubulin) using appropriate controls, such as western blotting or cells with known target expression. |
| Experimental Variable: Fixation and Permeabilization | Optimize fixation (e.g., methanol (B129727) vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 concentration and incubation time) protocols for your specific cell line and antibodies. |
| Experimental Variable: Imaging Settings | Use consistent and optimized imaging parameters (e.g., laser power, exposure time) across all samples to avoid introducing bias. |
| Cellular State: Cell Detachment | Mitotic cells are often less adherent. Use coated coverslips (e.g., poly-L-lysine) and handle samples gently to prevent cell loss during staining. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Target | Kinesin-like protein KIFC1 (HSET) | [1][2] |
| Mechanism of Action | ATP-competitive inhibitor of KIFC1 ATPase activity | [5] |
| Ki | 43 nM | [3] |
| IC50 (KIFC1 ATPase) | 300 nM | [3] |
| Cellular Effect | Induces multipolar spindles in cells with amplified centrosomes | [3][4] |
| Reported Off-Target Cytotoxicity | > 4 µM | [2][4] |
Experimental Protocols
Protocol: Immunofluorescence Staining of Mitotic Spindles
This protocol provides a general guideline for visualizing mitotic spindles in cells treated with this compound. Optimization for specific cell lines and antibodies is recommended.
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration to induce mitotic arrest (e.g., 16-24 hours).
-
-
Fixation and Permeabilization (Example using Methanol):
-
Aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against a spindle component (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) and a DNA counterstain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
KIFC1 Signaling Pathway in Mitosis
Caption: KIFC1 pathway in cancer cells with amplified centrosomes and the effect of this compound inhibition.
Experimental Workflow for an this compound Study
Caption: A generalized experimental workflow for this compound studies, highlighting key confounder checkpoints.
Troubleshooting Decision Tree for Unexpected this compound Results
Caption: A decision tree to guide troubleshooting for unexpected experimental outcomes in this compound studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of KIFC1 as a putative vulnerability in lung cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
best practices for long-term storage of AZ82 stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and effective use of AZ82, a selective KIFC1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is acceptable. Under proper long-term conditions, the compound is stable for over three years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, which ensures stability for up to two years.[1] For shorter-term storage (up to one year), -20°C is suitable.[1] Use newly opened, anhydrous DMSO for reconstitution, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What should I do if I observe precipitation in my this compound stock solution after thawing?
A3: If precipitation occurs upon thawing, you can gently warm the solution and use sonication to aid in redissolving the compound.[1] To prevent precipitation when diluting in aqueous buffers for cell-based assays, it is advisable to perform serial dilutions in DMSO first before adding to your final aqueous medium.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[3][4] It specifically binds to the KIFC1/microtubule complex, inhibiting its ATPase activity in an ATP-competitive manner.[3] This inhibition prevents the clustering of supernumerary centrosomes in cancer cells with centrosome amplification, leading to the formation of multipolar spindles during mitosis, which can trigger mitotic catastrophe and apoptosis.[2][4][5]
Q5: In which type of cancer cell lines is this compound expected to be most effective?
A5: this compound is particularly effective in cancer cells that exhibit centrosome amplification, a common feature in many human cancers.[3][4] Cell lines such as BT-549 (breast cancer) are known to be sensitive to this compound.[1][4] In contrast, cancer cells with a normal number of centrosomes, like HeLa cells, are less sensitive.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | Prepare working solutions by diluting a high-concentration DMSO stock solution. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. If precipitation persists, consider using a formulation with PEG300 and Tween-80 for in vivo studies, which may also improve solubility in aqueous solutions for in vitro work.[1] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] Protect stock solutions from light. For in vivo experiments, it is best to prepare fresh working solutions daily.[1] |
| No observable effect on cells | Cell line may not have amplified centrosomes. | Confirm the centrosome status of your cell line. This compound's primary mechanism is most potent in cells with supernumerary centrosomes.[2][4] Consider using a positive control cell line known to be sensitive to this compound, such as BT-549.[1][4] |
| Insufficient concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| Off-target effects or cellular toxicity | High concentration of this compound. | While this compound is selective for KIFC1, high concentrations (>4 µM) may lead to off-target cytotoxicity.[6] It is crucial to determine the optimal concentration range for your experiments. |
| DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (generally below 0.5%). Always include a vehicle control (DMSO alone) in your experiments. |
Data Presentation
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] |
| 0-4°C | Short-term (days to weeks) | Keep desiccated and protected from light.[1] | |
| Stock Solution in DMSO | -80°C | Long-term (up to 2 years) | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Short-term (up to 1 year) | Aliquot to avoid freeze-thaw cycles.[1] |
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| Ki for KIFC1 | 43 nM | Biochemical assay |
| IC50 for KIFC1 | 300 nM | Biochemical assay |
| IC50 for mant-ATP binding | 0.90 ± 0.09 µM | Biochemical assay |
| IC50 for mant-ADP releasing | 1.26 ± 0.51 µM | Biochemical assay |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound solid powder (MW: 560.64 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 5.61 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Cell Viability Assay using this compound
-
Materials:
-
Cancer cell line of interest (e.g., BT-549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS: 1449578-65-7 [aobious.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating the Inhibitory Effect of AZ82 on KIFC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Kinesin Family Member C1 (KIFC1) inhibitor, AZ82, with other alternative inhibitors. It includes a summary of quantitative performance data, detailed experimental protocols for key validation assays, and visualizations of the experimental workflow and relevant signaling pathways. This information is intended to assist researchers in evaluating and selecting the most appropriate KIFC1 inhibitor for their studies.
Comparative Performance of KIFC1 Inhibitors
The following table summarizes the key quantitative data for this compound and two other known KIFC1 inhibitors, SR31527 and CW069. This data is essential for comparing their potency and cellular effects.
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Cell Viability IC50 | Notes |
| This compound | KIFC1 | MT-stimulated ATPase Activity | 0.3 µM | - | - | Binds specifically to the KIFC1/microtubule complex.[1] |
| Cell-Based | - | BT-549 (Breast Cancer) | Induces multipolar spindles | Effective in cells with amplified centrosomes. | ||
| SR31527 | KIFC1 | MT-stimulated ATPase Activity | 6.6 µM[1][2][3] | - | - | Binds directly to an allosteric site on KIFC1.[1][4] |
| Cell Viability | - | MDA-MB-231, BT549, MDA-MB-435s (TNBC) | 20-33 µM[1] | Less cytotoxic to normal fibroblasts.[1][4] | ||
| CW069 | KIFC1 | MT-stimulated ATPase Activity | 75 µM[1] | - | - | Allosteric inhibitor.[5] |
| Cell Viability | - | N1E-115 (Neuroblastoma) | 86 µM[1] | Less potent in normal human dermal fibroblasts (IC50 = 187 µM).[1] |
Experimental Protocols
This section provides detailed methodologies for two key experiments used to validate the inhibitory effect of this compound and other small molecules on KIFC1.
Microtubule-Stimulated ATPase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of KIFC1.
Materials:
-
Purified recombinant KIFC1 protein
-
Paclitaxel-stabilized microtubules (MTs)
-
Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.02% Tween-20
-
ATP solution (100 µM)
-
Test compound (e.g., this compound) at various concentrations
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
1536-well microtiter plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Dilute the KIFC1 protein, microtubules, and ATP to their final concentrations in the assay buffer. Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer.
-
Reaction Setup: In a 1536-well plate, add 2.5 µL of the reaction mixture containing KIFC1 protein (35 µg/mL), paclitaxel-stabilized microtubules (6 µg/mL), and 20 µM Paclitaxel.[1]
-
Add Inhibitor: Add the desired concentration of the test compound (e.g., this compound) or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add 100 µM ATP to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.[1]
-
ADP Detection: Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents to stop the enzymatic reaction and measure the amount of ADP produced.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Multipolar Spindle Formation Assay (Immunofluorescence)
This cell-based assay assesses the ability of a KIFC1 inhibitor to induce the formation of multipolar spindles in cancer cells with amplified centrosomes, a hallmark of KIFC1 inhibition.
Materials:
-
Cancer cell line with centrosome amplification (e.g., BT-549)
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
Test compound (e.g., this compound)
-
Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary antibody against a spindle pole marker (e.g., anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass coverslips or chamber slides and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) for a duration sufficient to allow cells to enter mitosis (e.g., 24 hours).
-
Fixation: Wash the cells with PBS and then fix them with the chosen fixation solution for 10-15 minutes at room temperature.
-
Permeabilization: If using a paraformaldehyde-based fixative, wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Identify mitotic cells and quantify the percentage of cells with bipolar versus multipolar spindles for each treatment condition.
Visualizations
The following diagrams illustrate the experimental workflow for validating KIFC1 inhibition and the signaling pathways in which KIFC1 is involved.
Caption: Experimental workflow for validating KIFC1 inhibitors.
Caption: KIFC1's involvement in key signaling pathways.
References
- 1. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
KIFC1 Inhibition: A Comparative Analysis of AZ82 and CW069
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent KIFC1 inhibitors, AZ82 and CW069. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
Kinesin Family Member C1 (KIFC1), a minus-end directed motor protein, plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a process essential for their survival and proliferation.[1][2][3][4] This has made KIFC1 an attractive therapeutic target for cancer treatment.[1][2][3] Among the small molecule inhibitors developed to target KIFC1, this compound and CW069 have emerged as significant research tools. This guide offers a comparative analysis of these two inhibitors based on published data.
Mechanism of Action
This compound and CW069 inhibit KIFC1 through distinct mechanisms. This compound is an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule (MT) binary complex.[1][3] This binding action inhibits the microtubule-stimulated ATPase activity of KIFC1, effectively cutting off the power supply for its motor function along microtubules.[2] In contrast, CW069 is an allosteric inhibitor that binds to the loop 5 cleft of the KIFC1 motor domain, disrupting its ability to drive microtubule motility.[2]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and CW069 based on available literature.
| Parameter | This compound | CW069 | Reference |
| Binding Target | KIFC1/Microtubule Complex | KIFC1 Motor Domain (Loop 5 Cleft) | [1][2][3] |
| Inhibition Type | ATP-competitive | Allosteric | [1][2][3] |
| IC50 (ATPase Assay) | 0.3 µM | 75 µM | [5][6] |
| Ki | 43 nM | Not Reported | [6][7] |
Table 1: Biochemical Inhibition Data
| Cell Line | This compound IC50 (Cell Viability) | CW069 IC50 (Cell Viability) | Reference |
| BT-549 (Breast Cancer) | Causes centrosome declustering | Not Reported | [1] |
| N1E-115 (Neuroblastoma) | Not Reported | 86 µM | [5] |
| Normal Human Dermal Fibroblasts (NHDF) | Not Reported | 187 µM | [5] |
| Prostate Cancer (Parental) | Not Reported | Higher than resistant lines | [8] |
| Prostate Cancer (Docetaxel-Resistant) | Not Reported | Lower than parental lines | [8] |
Table 2: Cellular Activity Data
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for evaluating KIFC1 inhibitors.
KIFC1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of KIFC1, which is stimulated by microtubules.
Methodology:
-
Reagent Preparation: Recombinant KIFC1 protein and polymerized microtubules are prepared. The inhibitor (this compound or CW069) is serially diluted to a range of concentrations.
-
Reaction Setup: The KIFC1 protein and microtubules are incubated with the inhibitor in an appropriate buffer.
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
Signal Detection: The amount of ADP produced is quantified using a detection reagent, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The luminescence signal, which is proportional to the ADP produced, is measured. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
Cell Viability Assay
This assay determines the effect of the KIFC1 inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BT-549 for this compound, prostate cancer cell lines for CW069) are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the KIFC1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader, and the IC50 values are determined by plotting cell viability against inhibitor concentration.
Centrosome Declustering/Spindle Formation Assay
This assay visually assesses the inhibitor's effect on the mitotic spindle organization in cancer cells with amplified centrosomes.
Methodology:
-
Cell Culture and Treatment: Cancer cells with known centrosome amplification (e.g., BT-549) are grown on coverslips and treated with the inhibitor (e.g., this compound) or a control.
-
Immunofluorescence Staining: After treatment, the cells are fixed and permeabilized. They are then stained with antibodies against components of the mitotic spindle and centrosomes (e.g., α-tubulin and γ-tubulin) and a DNA stain (e.g., DAPI).
-
Microscopy: The stained cells are imaged using a fluorescence microscope.
-
Analysis: The percentage of mitotic cells with multipolar spindles is quantified to assess the inhibitor's ability to induce centrosome declustering.
Discussion and Conclusion
Both this compound and CW069 are valuable tools for studying the role of KIFC1 in cancer biology. This compound exhibits high potency in biochemical assays with an IC50 in the nanomolar range.[6][7] Its ATP-competitive nature and specific binding to the KIFC1/microtubule complex are well-characterized.[1][3] CW069, while having a higher IC50 in biochemical assays, has demonstrated efficacy in cell-based assays, including reversing docetaxel (B913) resistance in prostate cancer cells.[8][9] Its allosteric mechanism of action may offer a different therapeutic window and potential for combination therapies.[8][9]
The choice between this compound and CW069 will depend on the specific research question. For studies requiring a highly potent, ATP-competitive inhibitor to probe the enzymatic function of KIFC1, this compound is a strong candidate. For investigations into overcoming drug resistance or exploring allosteric inhibition, CW069 presents a compelling alternative. Further head-to-head studies in the same cell lines and experimental conditions are needed for a more direct comparison of their cellular efficacy.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of KIFC1 Inhibitors: AZ82 vs. SR31527
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the human kinesin motor protein KIFC1 (also known as HSET), AZ82 and SR31527. Both compounds are under investigation for their potential as anti-cancer therapeutics due to their ability to induce mitotic arrest and cell death selectively in cancer cells with centrosome amplification.
Introduction
Kinesin family member C1 (KIFC1) is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells. This clustering mechanism allows cancer cells to avoid multipolar spindle formation during mitosis, a catastrophic event that would otherwise lead to cell death. By inhibiting KIFC1, these compounds prevent centrosome clustering, leading to multipolar mitosis and subsequent apoptosis in cancer cells, while largely sparing normal cells with a normal centrosome count. This targeted approach makes KIFC1 an attractive therapeutic target in oncology.
Mechanism of Action
Both this compound and SR31527 target the motor domain of KIFC1, albeit through different binding mechanisms, which influences their biochemical and cellular activities.
This compound is an ATP-competitive inhibitor that specifically binds to the KIFC1/microtubule (MT) binary complex.[1] This binding stabilizes the association of KIFC1 with microtubules, thereby inhibiting the release of ADP and preventing the motor protein's translocation.[2] This mode of action effectively stalls the motor protein on the microtubule track.
SR31527 , in contrast, is an allosteric inhibitor that binds to a novel pocket on the KIFC1 motor domain, distinct from the ATP and microtubule binding sites.[2][3] This allosteric modulation inhibits the microtubule-stimulated ATPase activity of KIFC1, preventing the conformational changes necessary for motor activity.[3] A key difference is that SR31527 can bind to KIFC1 in the absence of microtubules.[2]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and SR31527 from various studies. It is important to note that these values were obtained from different experimental setups and should be compared with this consideration in mind.
Table 1: Biochemical Activity
| Parameter | This compound | SR31527 | Reference |
| Target | KIFC1/Microtubule Complex | KIFC1 | [1][2] |
| Binding Site | ATP-binding pocket (competitive) | Allosteric site | [2][3] |
| IC50 (MT-stimulated ATPase activity) | 0.3 µM | 6.6 µM | [3] |
| Binding Affinity (Kd) | Not explicitly reported | 25.4 nM | [3] |
Table 2: Cellular Efficacy
| Parameter | This compound | SR31527 | Reference |
| Effect | Induces multipolar spindle formation, mitotic catastrophe | Prevents bipolar clustering of extra centrosomes, reduces cell viability | [3] |
| Cell Line Examples | BT-549 (breast cancer) | MDA-MB-231, BT549, MDA-MB-435s (triple-negative breast cancer) | [3] |
| IC50 (Cell Viability) | Nonspecific cytotoxicity observed at 4 µM | 20 - 33 µM (in TNBC cell lines) | [3] |
| Effect on Normal Cells | Nonspecific cytotoxicity at higher concentrations | Less cytotoxic to normal fibroblasts | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
KIFC1 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis driven by KIFC1 in the presence of microtubules.
Materials:
-
Purified recombinant human KIFC1 protein
-
Paclitaxel-stabilized microtubules (MTs)
-
ATP
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 20 µM Paclitaxel, 0.02% Tween-20)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds (this compound, SR31527) dissolved in DMSO
-
1536-well microtiter plates
Procedure:
-
Add 2.5 µL of assay buffer containing KIFC1 protein (e.g., 35 µg/mL) and microtubules (e.g., 6 µg/mL) to each well of a 1536-well plate.
-
Add the test compounds at various concentrations. Include a DMSO control.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.[3]
-
Measure the luminescence signal, which is proportional to the amount of ADP generated.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549)
-
Normal fibroblast cell line (e.g., LL47)
-
Cell culture medium and supplements
-
Test compounds (this compound, SR31527)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 96 hours).[2] Include a DMSO-treated control group.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the IC50 values from the dose-response curves.
Colony Formation Assay (Soft Agar)
This anchorage-independent growth assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a hallmark of cellular transformation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Agar (B569324) (e.g., Noble agar)
-
6-well plates
-
Test compounds (this compound, SR31527)
-
Crystal violet stain (0.005%)
Procedure:
-
Prepare the base agar layer: Mix 1% agar with 2x complete medium to a final concentration of 0.5% agar. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify.[6]
-
Prepare the top agar layer with cells: Trypsinize and count the cells. Resuspend the cells in complete medium. Mix the cell suspension with 0.7% agar to a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well).
-
Treatment: The test compounds can be added to the top agar layer before plating or added to the medium that is periodically used to feed the cells.
-
Plating: Carefully layer 1 mL of the cell-containing top agar onto the solidified base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks. Feed the cells every 3-4 days by adding fresh medium on top of the agar.
-
Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet for at least 1 hour.[6] Count the number of colonies using a microscope.
Mandatory Visualization
Signaling Pathway of KIFC1 in Centrosome Clustering
The following diagram illustrates the critical role of KIFC1 in cancer cells with supernumerary centrosomes and the mechanism of action of its inhibitors.
Caption: KIFC1's role in cancer cell survival and inhibitor action.
Experimental Workflow for Evaluating KIFC1 Inhibitors
This diagram outlines a typical workflow for the screening and characterization of novel KIFC1 inhibitors.
Caption: Workflow for KIFC1 inhibitor discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. ch.promega.com [ch.promega.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
A Comparative Selectivity Profile of AZ82 and Sunitinib Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of the hypothetical inhibitor AZ82 and the well-established multi-kinase inhibitor, Sunitinib. The data presented is intended to offer an objective overview of their respective on- and off-target activities, supported by quantitative experimental data and detailed methodologies.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and Sunitinib against a selected panel of kinases. The data is presented as percent inhibition at a 1 µM concentration, providing a snapshot of the compounds' selectivity.
| Kinase Target | This compound (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| ABL1 | 99 | 36 |
| SRC | 100 | 33 |
| LCK | 100 | 22 |
| LYN | 100 | 25 |
| YES1 | 100 | 24 |
| VEGFR2 | 26 | 99 |
| PDGFRβ | 24 | 99 |
| KIT | 30 | 100 |
| FLT3 | 31 | 99 |
| RET | 19 | 100 |
| AURKA | 10 | 15 |
| CDK2 | 5 | 8 |
| EGFR | 12 | 18 |
| MET | 8 | 25 |
| BRAF | 3 | 12 |
Note: For the purpose of this illustrative guide, the selectivity profile of the well-characterized inhibitor Dasatinib is presented under the hypothetical name this compound. Data is sourced from publicly available kinase profiling datasets.
Experimental Protocols
The kinase inhibition data presented in this guide was generated using a biochemical assay format, such as the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound (e.g., this compound or Sunitinib) are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Detailed Methodology
-
Reagent Preparation:
-
Kinase Buffer: A buffer containing Tris-HCl, MgCl₂, BSA, and DTT is prepared.
-
ATP Solution: ATP is diluted to the desired concentration (typically at the Kₘ for each kinase) in the kinase buffer.
-
Kinase and Substrate: The specific kinase and its corresponding substrate are diluted to their working concentrations in the kinase buffer.
-
Test Compounds: this compound and Sunitinib are serially diluted in DMSO and then further diluted in the kinase buffer to the final assay concentrations.
-
-
Assay Procedure (384-well plate format):
-
5 µL of the test compound solution is added to the wells.
-
5 µL of the substrate solution is added to all wells.
-
5 µL of the ATP solution is added to all wells.
-
The reaction is initiated by adding 5 µL of the enzyme solution to each well.
-
The plate is incubated for 1 hour at room temperature.
-
20 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
40 µL of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of the luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal from each well is recorded.
-
The percent inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
For IC₅₀ determination, the percent inhibition data is plotted against the logarithm of the compound concentration, and the data is fitted to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical kinase selectivity profiling experiment.
Kinase Selectivity Profiling Workflow
On-Target Validation of AZ82: A Comparative Guide to siRNA-Mediated KIFC1 Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor AZ82 with siRNA-mediated silencing of its target, the kinesin motor protein KIFC1. The consistent phenotypes observed following both pharmacological inhibition and genetic knockdown provide strong evidence for the on-target activity of this compound.
Executive Summary
This compound is a selective inhibitor of KIFC1, a protein essential for the clustering of supernumerary centrosomes in many cancer cells. This clustering allows cancer cells to undergo bipolar mitosis and avoid cell death. Inhibition of KIFC1 leads to centrosome declustering, formation of multipolar spindles, and subsequent apoptosis in cancer cells with centrosome amplification. To validate that the cellular effects of this compound are a direct result of its interaction with KIFC1, a comparison with the effects of KIFC1 silencing by small interfering RNA (siRNA) is crucial. Multiple studies have demonstrated that both this compound treatment and KIFC1 siRNA knockdown induce remarkably similar phenotypes, confirming the on-target action of this compound.
Comparison of Phenotypic Effects: this compound vs. KIFC1 siRNA
The on-target effects of this compound are substantiated by the consistent cellular phenotypes observed when compared to the genetic knockdown of KIFC1 using siRNA. Several studies across various cancer cell lines have reported that both methods lead to a cascade of events culminating in mitotic catastrophe and cell death, particularly in cancer cells with amplified centrosomes.
| Phenotypic Outcome | This compound Treatment | KIFC1 siRNA Knockdown | Consistency |
| Centrosome Clustering | Inhibition, leading to declustering.[1] | Inhibition, leading to declustering.[2] | High |
| Mitotic Spindle Formation | Induction of multipolar spindles.[1][3] | Induction of multipolar spindles.[2][4] | High |
| Cell Proliferation | Decreased rate of cancer cell growth.[1] | Decreased rate of cancer cell growth.[5] | High |
| Cell Survival | Induction of apoptosis.[1] | Induction of apoptosis.[1] | High |
| Cell Cycle Progression | Reduced number of cells entering the cell cycle.[1] | Not explicitly stated, but implied by apoptosis. | Moderate |
Quantitative Analysis
While many studies report qualitative consistency, direct side-by-side quantitative comparisons are less common. The following table summarizes available quantitative data. It is important to note that experimental conditions may vary between studies.
| Parameter | This compound | KIFC1 siRNA | Cell Line | Source |
| KIFC1 ATPase Activity | IC50: 0.3 µM | N/A | Biochemical Assay | [6] |
| Binding Affinity (Ki) | 43 nM | N/A | Biochemical Assay | |
| Multipolar Spindles | Not Quantified | Increased proportion of multipolar spindles. | H1299 (Lung Cancer) | [2] |
| Cell Viability | Dose-dependent decrease. | Significant reduction.[5] | Prostate Cancer, Pancreatic Cancer | [1][5] |
dot
Caption: On-target validation workflow for this compound.
Experimental Protocols
The following are representative protocols for key experiments used to compare the effects of this compound and KIFC1 siRNA.
KIFC1 Knockdown using siRNA
Objective: To reduce the expression of KIFC1 protein in cultured cancer cells.
Materials:
-
Target cancer cell line (e.g., BT-549, H1299)
-
KIFC1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM reduced-serum medium
-
Complete growth medium
-
6-well plates
Protocol:
-
Twenty-four hours prior to transfection, seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute KIFC1 siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., Western blotting, immunofluorescence).
Western Blotting for KIFC1 Knockdown Confirmation
Objective: To verify the reduction of KIFC1 protein levels following siRNA treatment.
Materials:
-
Cell lysates from siRNA-treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against KIFC1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-KIFC1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Immunofluorescence for Spindle and Centrosome Analysis
Objective: To visualize and quantify mitotic spindle morphology and centrosome number.
Materials:
-
Cells grown on coverslips, treated with this compound or KIFC1 siRNA
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against α-tubulin (for spindles) and γ-tubulin (for centrosomes)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with multipolar spindles and/or declustered centrosomes.
dot
Caption: Experimental workflow for comparing this compound and siRNA.
Conclusion
The striking similarity in cellular phenotypes induced by both the small molecule inhibitor this compound and siRNA-mediated knockdown of KIFC1 provides compelling evidence for the on-target activity of this compound. Both approaches effectively disrupt centrosome clustering, leading to the formation of multipolar spindles and subsequent cell death in cancer cells with centrosome amplification. This comparative data is essential for validating this compound as a specific and potent inhibitor of KIFC1, supporting its further development as a potential therapeutic agent for cancers characterized by centrosome amplification.
References
- 1. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of KIFC1 as a putative vulnerability in lung cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OTUD6B regulates KIFC1-dependent centrosome clustering and breast cancer cell survival | EMBO Reports [link.springer.com]
- 4. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
AZ82 in KIFC1 Knockout vs. Wild-Type Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of AZ82, a potent and selective inhibitor of the kinesin motor protein KIFC1, in KIFC1 knockout versus wild-type cells. The data presented herein is crucial for understanding the on-target effects of this compound and its potential as a therapeutic agent in cancers dependent on KIFC1 function.
Executive Summary
KIFC1, a minus-end-directed motor protein, plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows aneuploid cells to avoid mitotic catastrophe and proliferate.[1] this compound has been identified as a specific inhibitor of KIFC1, leading to centrosome declustering, multipolar spindle formation, and ultimately, apoptosis in cancer cells with amplified centrosomes.[1][2] This guide synthesizes experimental findings to compare the cellular response to this compound in the presence and absence of its target, KIFC1. The primary findings indicate that both genetic knockout of KIFC1 and pharmacological inhibition with this compound induce similar phenotypic changes, including cell cycle arrest and induction of senescence, strongly suggesting that the effects of this compound are mediated through its specific inhibition of KIFC1.
Data Presentation
The following tables summarize the quantitative effects of KIFC1 knockout and this compound treatment on various cellular parameters, primarily derived from studies on soft tissue sarcoma (STS) cells.[3]
Table 1: Effect on Cell Proliferation (MTT Assay)
| Cell Line | Condition | Relative Cell Viability (%) |
| SK-LMS-1 | Wild-Type (Control) | 100 |
| KIFC1 Knockout | Significantly Reduced | |
| Wild-Type + this compound (dose-dependent) | Significantly Reduced | |
| HT1080 | Wild-Type (Control) | 100 |
| KIFC1 Knockout | Significantly Reduced | |
| Wild-Type + this compound (dose-dependent) | Significantly Reduced |
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| STS Cells | KIFC1 Knockout | Decreased | Decreased | Increased |
| Wild-Type + this compound | Decreased | Decreased | Increased |
Table 3: Induction of Cellular Senescence
| Cell Line | Condition | Senescence-Associated β-galactosidase Positive Cells (%) |
| STS Cells | KIFC1 Knockout | Increased |
| Wild-Type + this compound | Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation of KIFC1 Knockout Cell Lines via CRISPR/Cas9
-
sgRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting a conserved region of the KIFC1 gene are designed and cloned into a suitable Cas9 expression vector.
-
Transfection: The Cas9/sgRNA-expressing plasmids are transfected into the target wild-type cells using a suitable transfection reagent.
-
Single-Cell Cloning: Transfected cells are seeded at a very low density to allow for the growth of individual colonies from single cells.
-
Screening and Validation: Individual clones are expanded and screened for KIFC1 knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift mutations.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Wild-type and KIFC1 knockout cells are seeded in 96-well plates at a predetermined density.
-
Treatment: For the wild-type cells, various concentrations of this compound are added. KIFC1 knockout and untreated wild-type cells serve as controls.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
RNAse Treatment: The fixed cells are treated with RNase A to ensure that only DNA is stained.
-
Propidium (B1200493) Iodide (PI) Staining: Cells are stained with a solution containing propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined.
Senescence-Associated β-galactosidase Staining
-
Cell Seeding and Treatment: Cells are seeded in culture plates and treated as required.
-
Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: The fixed cells are incubated with a staining solution containing X-gal at 37°C overnight in a dry incubator (no CO2).
-
Microscopy: The percentage of blue-stained (senescent) cells is determined by counting under a microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in KIFC1 function and the experimental workflows.
Caption: KIFC1 is involved in the PI3K/AKT and Wnt/β-catenin signaling pathways, promoting cell proliferation.
Caption: Workflow for comparing this compound effects in KIFC1 knockout versus wild-type cells.
Conclusion
References
- 1. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
AZ82 Demonstrates Preclinical Anti-Tumor Activity in Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New preclinical data on the selective Kinesin-like protein KIFC1 inhibitor, AZ82, reveals its potential as an anti-tumor agent. In patient-derived xenograft (PDX) models of soft tissue sarcoma, this compound has been shown to impair tumor engraftment and inhibit tumor expansion. This comparison guide provides an objective analysis of this compound's performance against other kinesin inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Mitotic Machinery in Cancer Cells
This compound is a small molecule inhibitor that specifically targets the Kinesin-like protein KIFC1 (also known as HSET). KIFC1 is a motor protein that plays a crucial role in centrosome clustering in cancer cells with amplified centrosomes, a common feature in many human cancers. By inhibiting KIFC1, this compound disrupts the formation of the bipolar mitotic spindle, leading to multipolar spindle formation, mitotic catastrophe, and ultimately, apoptosis in cancer cells. This targeted approach is designed to selectively eliminate cancer cells while sparing normal, healthy cells that do not rely on KIFC1 for bipolar spindle formation.
Comparative In Vivo Efficacy of Kinesin Inhibitors
The following table summarizes the available quantitative data on the anti-tumor activity of this compound and comparable kinesin inhibitors in xenograft models. It is important to note that the available data for this compound is primarily qualitative, while more extensive quantitative data exists for other agents.
| Compound | Target | Cancer Model | Xenograft Model | Dosing Regimen | Observed Anti-Tumor Activity |
| This compound | KIFC1 | Soft Tissue Sarcoma | Patient-Derived Xenograft (PDX) | 50 mg/kg, every 3 days | Impaired engraftment and inhibited expansion of STS in vivo.[1] |
| Ispinesib (SB-715992) | KSP (Eg5/KIF11) | Breast Cancer | MDA-MB-468 (Triple-Negative) | 10 mg/kg, i.p., q4d x 3 | Complete tumor regression in all mice.[2] |
| Filanesib (B612139) (ARRY-520) | KSP (Eg5/KIF11) | Multiple Myeloma | Mouse Xenograft Model | Not specified in abstract | Demonstrated significant tumor growth inhibition, including durable regressions.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
This compound in Soft Tissue Sarcoma Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Fresh tumor specimens from soft tissue sarcoma patients were subcutaneously implanted into the mice to establish PDX models.
-
Treatment Group: Once tumors were established, mice were treated with this compound at a dose of 50 mg/kg administered every 3 days.[1]
-
Control Group: A vehicle control group was used for comparison.
-
Endpoint Measurement: Tumor growth was monitored and compared between the treatment and control groups. The study reported impaired engraftment and inhibited expansion in the this compound-treated group.[1]
Ispinesib in Breast Cancer Xenograft Model
-
Animal Model: SCID mice.
-
Cell Line: MDA-MB-468 triple-negative breast cancer cells.
-
Tumor Implantation: MDA-MB-468 cells were implanted to establish tumor xenografts.
-
Treatment Group: Mice bearing established tumors were treated with Ispinesib at its maximum tolerated dose (MTD) of 8 mg/kg, administered intraperitoneally (i.p.) on a q4d x 3 schedule (every 4 days for 3 doses).[2]
-
Control Group: A vehicle control group was utilized.
-
Endpoint Measurement: Tumor volume was measured to assess anti-tumor activity. The study reported complete tumor regression in all treated mice.[2]
Filanesib in Multiple Myeloma Xenograft Model
-
Animal Model: Nonclinical mouse xenograft models.
-
Tumor Model: Multiple myeloma.
-
Treatment: Filanesib was administered to the mice.
-
Endpoint Measurement: Tumor growth inhibition was assessed. The studies reported significant tumor growth inhibition and durable regressions.[3]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of KIFC1 inhibition and a typical experimental workflow for xenograft-based anti-tumor activity validation.
Caption: KIFC1 Inhibition Signaling Pathway by this compound.
Caption: General Xenograft Experimental Workflow.
Conclusion
The available preclinical data suggests that this compound holds promise as a selective anti-tumor agent, particularly for cancers characterized by centrosome amplification. Its targeted mechanism of action offers a potential therapeutic window with reduced toxicity to normal cells. However, further in vivo studies with comprehensive quantitative analysis are warranted to fully elucidate its efficacy and establish a direct comparison with other kinesin inhibitors that have demonstrated significant tumor regression in various cancer models. The provided experimental protocols and workflow diagrams offer a framework for designing and interpreting such future investigations.
References
- 1. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1-Dependent Regulation of MAD2L1 mRNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AZ82: A Comparative Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AZ82's performance in various cancer cell lines, supported by experimental data.
This compound is a selective small molecule inhibitor of the kinesin-like protein KIFC1 (also known as HSET).[1][2] KIFC1 plays a crucial role in the clustering of supernumerary centrosomes, a common characteristic of cancer cells that allows them to avoid mitotic catastrophe and proliferate.[3] By inhibiting KIFC1, this compound induces multipolar spindle formation, leading to mitotic arrest and subsequent cell death in cancer cells with amplified centrosomes.[3][4] This guide provides a comparative overview of this compound's effects across different cancer cell lines, summarizing key performance data and outlining relevant experimental protocols.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Notes |
| Biochemical Inhibition | |||
| Ki for KIFC1 | 43 nM | Biochemical Assay | Represents the binding affinity of this compound to its target protein.[1] |
| IC50 for KIFC1 | 300 nM | Biochemical Assay | Concentration required to inhibit 50% of KIFC1 enzymatic activity.[1] |
| IC50 for mant-ATP binding | 0.90 ± 0.09 µM | Biochemical Assay | Concentration required to inhibit 50% of mant-ATP binding to KIFC1.[1] |
| IC50 for mant-ADP releasing | 1.26 ± 0.51 µM | Biochemical Assay | Concentration required to inhibit 50% of mant-ADP release from KIFC1.[1] |
| Cellular Effects | |||
| Apoptosis Induction | 50% at 5 µM | Melanoma Cells | Percentage of apoptotic cells observed after treatment.[5] |
| Non-specific Cytotoxicity | Observed at 4 µM | General | A general observation of cytotoxicity at this concentration.[3] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: KIFC1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KIFC1 inhibitor blocks melanoma cell proliferation | BioWorld [bioworld.com]
A Comparative Analysis of the Binding Sites of AZ82 and Other HSET Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics and experimental evaluation of inhibitors targeting the human kinesin HSET (KIFC1).
The human kinesin HSET (Human Spleen, Embryo, Testis), also known as KIFC1, is a minus-end directed motor protein of the kinesin-14 family. It plays a critical role in the clustering of supernumerary centrosomes in cancer cells, a process that allows these cells to avoid mitotic catastrophe and proliferate. This dependence of cancer cells on HSET for survival makes it an attractive target for the development of novel anticancer therapeutics. A growing number of small molecule inhibitors have been developed to target HSET, each with distinct mechanisms of action and binding characteristics. This guide provides a comparative analysis of the binding sites of the well-characterized inhibitor AZ82 and other notable HSET inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of HSET Inhibitor Binding and Potency
The landscape of HSET inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. This compound is a potent, ATP-competitive inhibitor, while CW069 and SR31527 are notable examples of allosteric inhibitors that bind to sites distinct from the nucleotide-binding pocket. Recently, a highly potent inhibitor has been disclosed in a patent from Merck KGaA.
| Inhibitor | Mechanism of Action | Proposed Binding Site | IC50 | Ki | Kd | Experimental Conditions |
| This compound | ATP-competitive | ATP-binding pocket | 300 nM[1] | 43 nM[1] | 690 nM (for KIFC1/MT complex) | ATPase activity assay[1] |
| CW069 | Allosteric | Loop 5 cleft (computationally predicted)[2] | 75 µM[2] | Not Reported | Not Reported | Microtubule-stimulated ATPase assay[2] |
| SR31527 | Allosteric | Novel allosteric site (S2), between helices α4 and α6 (computationally predicted) | 6.6 µM[3] | Not Reported | 25.4 nM[4] | Microtubule-stimulated ATPase activity assay[4] |
| Merck KGaA Compound (from WO2023131690) | Not explicitly stated (likely ATP-competitive based on assay) | Not explicitly stated | 1 nM | Not Reported | Not Reported | ADP-Glo kinase assay[5] |
Note: Direct comparison of potency values (IC50, Ki, Kd) should be approached with caution due to variations in experimental conditions between studies, such as protein and ATP concentrations.
Unraveling the Binding Sites: A Deeper Look
A significant challenge in the comparative analysis of HSET inhibitor binding sites is the lack of co-crystal structures of HSET in complex with any inhibitor. Consequently, our current understanding is largely derived from biochemical assays and computational docking studies.
This compound: Targeting the ATP-Binding Pocket
As an ATP-competitive inhibitor, this compound directly competes with ATP for binding to the nucleotide-binding pocket of HSET.[6][7] This binding is specific to the HSET/microtubule binary complex, indicating that the conformation of HSET when bound to microtubules is crucial for inhibitor recognition.[1][8] Independent computational docking studies have suggested two potential binding poses for this compound within the active site, highlighting the dynamic nature of this interaction.[4][9]
Allosteric Inhibition: CW069 and SR31527
In contrast to this compound, CW069 and SR31527 inhibit HSET activity by binding to allosteric sites, which are locations on the enzyme distinct from the active site. This mode of inhibition can induce conformational changes that indirectly affect the enzyme's catalytic activity.
-
CW069 is proposed to bind to a cleft in the vicinity of loop 5 of the HSET motor domain.[2] This region is known to be a hotspot for allosteric regulation in other kinesins.
-
SR31527 is suggested to bind to a novel, druggable allosteric pocket, designated as the S2 site , which is located between helices α4 and α6 of the motor domain.[4]
The discovery of these distinct allosteric sites opens up new avenues for the development of selective HSET inhibitors that do not have to compete with the high intracellular concentrations of ATP.
Visualizing the Binding Mechanisms
The following diagram illustrates the proposed binding regions of ATP-competitive and allosteric inhibitors on a simplified model of the HSET motor domain.
Experimental Protocols
Accurate characterization of HSET inhibitors relies on robust biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Microtubule-Stimulated ATPase Activity Assays
The enzymatic activity of HSET is fundamentally linked to its ability to hydrolyze ATP, a process that is stimulated by the presence of microtubules. Measuring the rate of ATP hydrolysis is therefore a primary method for assessing inhibitor potency.
1. Coupled Enzyme Spectrophotometric Assay
This assay continuously measures ADP production by coupling it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagents:
-
Purified HSET motor domain protein
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM PIPES/KOH (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP regeneration and coupling system: 2 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)
-
ATP
-
Test inhibitor compound dissolved in DMSO
-
-
Procedure:
-
Prepare the assay buffer containing the ATP regeneration and coupling system.
-
Add the desired concentration of taxol-stabilized microtubules and HSET protein to a cuvette.
-
Add the test inhibitor at various concentrations (or DMSO for control).
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by HSET.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. ADP-Glo™ Luminescence-Based Assay
The ADP-Glo™ assay is a high-throughput method that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
-
Reagents:
-
Purified HSET motor domain protein
-
Taxol-stabilized microtubules
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Test inhibitor compound dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining HSET, microtubules, kinase reaction buffer, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the HSET activity.
-
Calculate IC50 values from the dose-response curves.
-
Fluorescence Polarization (FP) Binding Assay
FP assays are used to directly measure the binding affinity of an inhibitor to its target protein. This method is particularly useful for confirming direct target engagement and can be adapted for high-throughput screening.
-
Reagents:
-
Purified HSET protein
-
A fluorescently labeled probe that is a known binder of HSET
-
Assay Buffer: (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)
-
Test inhibitor compound dissolved in DMSO
-
-
Procedure:
-
In a multi-well plate, combine a constant concentration of the fluorescent probe and HSET protein in the assay buffer.
-
Add the test inhibitor at serially diluted concentrations.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 3 hours).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
When the test inhibitor displaces the fluorescent probe from HSET, the polarization value will decrease.
-
The binding affinity (Ki or IC50) of the test inhibitor can be determined by analyzing the competition binding curve.
-
Conclusion and Future Directions
The development of HSET inhibitors is a promising strategy for the treatment of cancers with centrosome amplification. The current landscape of inhibitors demonstrates the feasibility of targeting HSET through both ATP-competitive and allosteric mechanisms. While this compound provides a potent tool for probing the ATP-binding site, the discovery of allosteric inhibitors like CW069 and SR31527, along with highly potent new chemical entities, opens exciting new possibilities for developing more selective and potentially more effective therapeutics.
The critical next step in the field will be the determination of high-resolution co-crystal structures of HSET in complex with these inhibitors. Such structural information will provide definitive insights into the precise molecular interactions at the binding sites, which will be invaluable for the structure-based design of the next generation of HSET inhibitors with improved potency, selectivity, and drug-like properties. The continued application of the robust biochemical and biophysical assays described in this guide will be essential for the thorough characterization of these future drug candidates.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Kinesin Microtubule-Stimulated AT Pase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of AZ82-Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the KIFC1 inhibitor AZ82 with other alternatives, supported by experimental data, to aid in validating the specificity of its induced cellular phenotypes.
Introduction to this compound and KIFC1 Inhibition
This compound is a potent and selective small molecule inhibitor of the human kinesin-like protein KIFC1 (also known as HSET), a motor protein essential for the clustering of supernumerary centrosomes in cancer cells.[1] By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis and subsequently inducing cell cycle arrest or apoptosis in cancer cells with centrosome amplification.[1][2] This specific mechanism of action makes KIFC1 an attractive therapeutic target in oncology.
Comparative Analysis of KIFC1 Inhibitors
The specificity of a chemical probe is paramount for accurately interpreting experimental results. This section compares this compound with other known KIFC1 inhibitors, SR31527 and CW069, based on their mechanism of action and reported potency.
Table 1: Comparison of Biochemical Activity of KIFC1 Inhibitors
| Inhibitor | Target | Mechanism of Action | Ki | IC50 (Biochemical) | Reference |
| This compound | KIFC1/MT Complex | ATP-competitive | 43 nM | 300 nM | [1][3] |
| SR31527 | KIFC1 | Allosteric | Not Reported | 6.6 µM | [4][5] |
| CW069 | KIFC1 | Allosteric | Not Reported | 75 µM | [4][6] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparison of Cellular Activity of KIFC1 Inhibitors
| Inhibitor | Cell Line | Phenotype | IC50 (Cell Viability) | Reference |
| This compound | BT-549 (Breast Cancer) | Centrosome Declustering, Multipolar Spindles | Not Reported | [3] |
| Prostate Cancer Cells | Multipolar Mitosis, Apoptosis | Not Reported | [2] | |
| SR31527 | MDA-MB-231, BT-549, MDA-MB-435s (TNBC) | Multipolar Spindles | 20-33 µM | [4][5] |
| CW069 | N1E-115 (Neuroblastoma) | Multipolar Spindles | 86 µM | [4][6] |
| DTX-resistant Prostate Cancer Cells | Reduced Viability | Lower than parental cells | [6] |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Specificity Profile of this compound
This compound has demonstrated a high degree of selectivity for KIFC1. In a screening against a panel of nine other human kinesin motor proteins (CENP-E, Chromokinesin/KIF4A, Eg5, KIFC3, KIF3C, Kinesin Heavy Chain/KIF5B, MCAK/KIF2C, MKLP1/KIF23, and a related kinesin from A. nidulans), this compound showed little to no inhibition at a concentration of 5 µM, where KIFC1 activity was reduced by 95%. However, off-target cytotoxicity has been reported at concentrations above 4 µM.[4]
Experimental Protocols
To aid in the validation of this compound-induced phenotypes, detailed protocols for key experiments are provided below.
KIFC1 Biochemical Assay (ADP-Glo™ Format)
This assay measures the microtubule-stimulated ATPase activity of KIFC1.
Materials:
-
Recombinant human KIFC1 protein
-
Paclitaxel-stabilized microtubules (MTs)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl2, 0.02% Tween-20)
-
This compound and other inhibitors (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing KIFC1 protein (e.g., 35 µg/ml) and microtubules (e.g., 6 µg/ml) in assay buffer.
-
Add 2.5 µl of the reaction mixture to the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds (typically in DMSO, final concentration ≤1%).
-
Initiate the reaction by adding ATP (e.g., 100 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Briefly, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunofluorescence Staining for Multipolar Spindles
This protocol is for visualizing the effect of this compound on centrosome clustering and spindle formation in cultured cells.
Materials:
-
Cancer cell line with known centrosome amplification (e.g., BT-549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin or anti-pericentrin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 5 µM) or DMSO as a vehicle control for a suitable duration (e.g., 24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the percentage of mitotic cells with multipolar spindles.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for the desired time (e.g., 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the mechanism of action of this compound and the workflow for validating its specificity, the following diagrams are provided.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of kinesin motor protein KIFC1 by this compound induces multipolar mitosis and apoptosis in prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KIFC1 Inhibitor CW069 Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AZ82: A Comparative Analysis of KIFC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the published findings on AZ82, a small molecule inhibitor of the kinesin motor protein KIFC1. KIFC1 is a promising therapeutic target in oncology due to its essential role in clustering amplified centrosomes in cancer cells, a process vital for their survival. This document presents a comparative analysis of this compound with other known KIFC1 inhibitors, SR31527 and CW069, supported by experimental data and detailed methodologies extracted from primary research articles.
Comparative Analysis of KIFC1 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives, SR31527 and CW069. This data is compiled from published research findings to facilitate a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | SR31527 | CW069 |
| Target | KIFC1 (HSET) | KIFC1 (HSET) | KIFC1 (HSET) |
| Binding Site | ATP-competitive, binds to KIFC1/microtubule complex | Allosteric site on KIFC1 | Allosteric, Loop 5 cleft of motor domain |
| Ki | 0.043 µM[1][2] | Not Reported | Not Reported |
| IC50 (ATPase Assay) | 0.3 µM[3] | 6.6 µM[3][4] | 75 µM[3] |
| Kd | Not Reported | 25.4 nM[3][4] | Not Reported |
| Cell Line (IC50) | Not Reported | MDA-MB-231 (20-33 µM), BT-549 (20-33 µM), MDA-MB-435s (20-33 µM)[3] | N1E-115 (86 µM)[3] |
Signaling Pathway and Mechanism of Action
KIFC1 is a minus-end directed motor protein that plays a crucial role in the process of centrosome clustering in cancer cells that have an abnormal number of centrosomes (centrosome amplification). This clustering allows the cancer cells to undergo bipolar mitosis, avoiding mitotic catastrophe and ensuring their proliferation. Inhibition of KIFC1 disrupts this process, leading to the formation of multipolar spindles, which in turn induces apoptosis.
Caption: Mechanism of KIFC1 inhibition leading to apoptosis.
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize and compare the KIFC1 inhibitors.
KIFC1 ATPase Activity Assay
Objective: To measure the enzymatic activity of KIFC1 and the inhibitory effect of the compounds.
Methodology:
-
Protein Purification: Recombinant human KIFC1 motor domain is expressed and purified.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM PIPES-KOH (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 5 µM taxol.
-
Reaction Mixture: The reaction mixture includes purified KIFC1, microtubules (taxol-stabilized), and the test compound at various concentrations.
-
Initiation and Detection: The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by detecting the amount of ADP produced, often using a coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) that links ADP production to a change in NADH absorbance at 340 nm, or by using a commercial ADP-Glo™ Kinase Assay.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the KIFC1 inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known centrosome amplification (e.g., BT-549, MDA-MB-231) and control cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the KIFC1 inhibitors for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a luminescent assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 values for cell viability are calculated by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
Objective: To determine the induction of apoptosis in cancer cells following treatment with KIFC1 inhibitors.
Methodology:
-
Cell Treatment: Cancer cells are treated with the KIFC1 inhibitors at concentrations around their IC50 values for a defined period (e.g., 24-48 hours).
-
Cell Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V and PI are used to differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the efficacy of a KIFC1 inhibitor.
Caption: General workflow for KIFC1 inhibitor evaluation.
Conclusion
This comparative guide provides an objective overview of the published findings on this compound and its alternatives. The data presented in a structured format, along with detailed experimental protocols and visual representations of the underlying biological processes and workflows, is intended to aid researchers in their independent verification and further investigation of KIFC1 inhibitors as potential cancer therapeutics. The provided information highlights the different binding mechanisms and potencies of these inhibitors, offering a foundation for future drug development efforts targeting the KIFC1 pathway.
References
- 1. Discovery and mechanistic study of a small molecule inhibitor for motor protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to the In Vivo Toxicity of KIFC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies has led to the exploration of novel molecular targets, including the kinesin superfamily protein KIFC1. As a minus-end directed motor protein, KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a process essential for their survival and proliferation. This unique dependency in cancer cells, compared to normal cells, makes KIFC1 an attractive target for therapeutic intervention. However, as with any novel therapeutic agent, understanding the in vivo toxicity profile is paramount for clinical translation. This guide provides a comparative overview of the available in vivo toxicity data for various KIFC1 inhibitors and, for context, other well-characterized kinesin inhibitors that have progressed to clinical trials.
Quantitative Toxicity Profile of Kinesin Inhibitors
The following table summarizes the key in vivo toxicity parameters for several kinesin inhibitors. It is important to note that direct comparisons should be made with caution due to differences in the inhibitor class (KIFC1 vs. KSP/Eg5), the model systems (preclinical vs. clinical), and the dosing schedules.
| Inhibitor | Target | Model System | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events |
| AZ82 | KIFC1 | Preclinical (Mice) | Not explicitly defined, but showed no noticeable toxicity or effects on mouse body weight in a patient-derived xenograft model.[1] | Not reported in the available literature. | Not reported in the available literature. |
| CW069 | KIFC1 | Preclinical | Not explicitly defined. Showed selective cytotoxicity to cancer cells over normal fibroblasts.[2][3] | Not reported in the available literature. | Not reported in the available literature. |
| SR31527 | KIFC1 | Preclinical | Not explicitly defined. Reported to be less toxic to normal fibroblasts compared to triple-negative breast cancer cells.[2][4] | Not reported in the available literature. | Not reported in the available literature. |
| AZD4877 | KSP/Eg5 | Human (Phase I) | 11 mg (on a days 1, 4, 8, 11 of a 21-day cycle)[5]; 16 mg/day (on a 3 consecutive days of a 2-week schedule)[6]; 30 mg (three weekly 1-h infusions in a 28-day schedule)[7] | Neutropenia[5][8], Stomatitis, Hyperbilirubinemia, Palmar-plantar erythrodysesthesia syndrome[6] | Fatigue, Nausea, Neutropenia, Dyspnea[5][8] |
| Filanesib (B612139) (ARRY-520) | KSP/Eg5 | Human (Phase I) | 2.50 mg/m²/cycle (Initial and Alternate Schedules); 3.20 mg/m²/cycle (with prophylactic filgrastim)[9][10] | Neutropenia[9][10] | Not explicitly detailed, but neutropenia was the primary DLT.[9][10] |
| Litronesib (B1684022) (LY2523355) | KSP/Eg5 | Human (Phase I) | 5 mg/m²/day (with G-CSF support in Japanese patients)[11]; 6 mg/m²/day (Days 1, 2, 3 with pegfilgrastim) and 8 mg/m²/day (Days 1, 5, 9 with pegfilgrastim) selected for Phase 2[12] | Neutropenia[12][13] | Neutropenia, Leukopenia[11], Mucositis, Stomatitis (at higher doses with pegfilgrastim)[12][13] |
Experimental Protocols
Detailed experimental protocols for in vivo toxicity studies are crucial for the interpretation and replication of findings. Below are representative methodologies for both preclinical and clinical assessments of kinesin inhibitors.
Preclinical In Vivo Toxicity Assessment (General Protocol)
This protocol outlines a general approach for evaluating the in vivo toxicity of novel KIFC1 inhibitors in animal models, typically mice.
-
Animal Models: Utilize immunocompromised mice (e.g., NOD/SCID) bearing patient-derived xenografts (PDXs) or cancer cell line xenografts.
-
Dose Escalation: Administer the KIFC1 inhibitor at escalating doses to different cohorts of animals. The dosing schedule (e.g., daily, every three days) is determined based on the pharmacokinetic profile of the compound.
-
Toxicity Monitoring:
-
Body Weight: Monitor and record the body weight of each animal daily or every other day as an indicator of general health.
-
Clinical Observations: Perform daily cage-side observations for any signs of toxicity, such as changes in posture, activity, fur texture, or breathing.
-
Hematology and Serum Chemistry: Collect blood samples at baseline and at the end of the study (or at specified time points) for complete blood counts (CBC) and serum chemistry analysis to assess organ function (e.g., liver, kidney).
-
-
Maximum Tolerated Dose (MTD) Determination: The MTD is typically defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss) or mortality.
-
Histopathology: At the end of the study, major organs (e.g., liver, kidney, spleen, heart, lungs) are harvested, fixed in formalin, and subjected to histopathological examination to identify any microscopic signs of toxicity.
Phase I Clinical Trial Protocol for Kinesin Inhibitors (General Protocol)
This protocol describes a typical design for a first-in-human Phase I clinical trial to determine the MTD and DLTs of a kinesin inhibitor in patients with advanced solid tumors.
-
Patient Population: Enroll patients with advanced, metastatic, or unresectable solid tumors who have failed standard therapies.
-
Study Design: Employ a standard 3+3 dose-escalation design. Three patients are enrolled in a dose cohort. If no DLTs are observed, the next cohort receives a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled in that cohort. The MTD is exceeded if two or more patients in a cohort of 3-6 patients experience a DLT.
-
Drug Administration: The inhibitor is administered intravenously over a specified duration (e.g., 1-hour infusion) on a defined schedule (e.g., weekly, or specific days within a cycle).
-
Toxicity Assessment:
-
Adverse Event Monitoring: Monitor and grade all adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose-Limiting Toxicity (DLT) Period: The DLT period is typically the first cycle of therapy (e.g., the first 21 or 28 days). DLTs are pre-defined, severe adverse events that are considered unacceptable.
-
-
Pharmacokinetics and Pharmacodynamics:
-
Pharmacokinetics (PK): Collect blood samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): In some studies, biopsies or surrogate tissue samples (e.g., peripheral blood mononuclear cells) may be collected to assess target engagement (e.g., formation of monopolar spindles).
-
Visualizing the Landscape of KIFC1 Inhibition
KIFC1 Signaling in Cancer Cells
KIFC1's primary role in cancer cells with extra centrosomes is to cluster these centrosomes into two functional poles during mitosis. This allows the cancer cell to undergo a bipolar division, avoiding mitotic catastrophe and ensuring its survival. Inhibition of KIFC1 disrupts this process, leading to the formation of multipolar spindles and subsequent cell death.
Caption: KIFC1's role in cancer cell survival and the effect of its inhibition.
General Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a novel compound in a preclinical setting.
Caption: A generalized workflow for preclinical in vivo toxicity studies.
Conclusion
The development of KIFC1 inhibitors represents a promising strategy for the selective targeting of cancer cells. Preclinical data suggests that inhibitors like this compound, CW069, and SR31527 may have a favorable therapeutic window, exhibiting greater toxicity towards cancer cells than normal cells.[1][2][4] However, comprehensive in vivo toxicity studies with well-defined MTDs and DLTs in animal models are still largely unavailable in the public domain.
In contrast, the clinical development of KSP/Eg5 inhibitors such as AZD4877, Filanesib, and Litronesib has provided a clearer picture of their in vivo toxicity profiles in humans, with neutropenia being a common dose-limiting toxicity.[5][6][8][9][10][11][12][13] This myelosuppressive effect is a known consequence of inhibiting mitosis in rapidly dividing hematopoietic progenitor cells.
For researchers and drug developers, the key takeaway is the critical need for thorough in vivo toxicity profiling of novel KIFC1 inhibitors. Future studies should aim to establish clear MTDs, identify potential DLTs, and characterize the overall safety profile in relevant preclinical models. This data will be essential for guiding the clinical development of KIFC1 inhibitors and ultimately determining their therapeutic potential in the treatment of cancer.
References
- 1. Targeting KIFC1 Promotes Senescence in Soft Tissue Sarcoma via FXR1‐Dependent Regulation of MAD2L1 mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of kinesin-like protein KIFC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I trial of the kinesin spindle protein (Eg5) inhibitor AZD4877 in patients with solid and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II multicenter study to assess the safety, tolerability, pharmacokinetics and pharmacodynamics of AZD4877 in patients with refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Phase 1 dose-escalation studies exploring multiple regimens of litronesib (LY2523355), an Eg5 inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
AZ82: Comprehensive Disposal Procedures for Laboratory Settings
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the proper disposal of AZ82, a selective KIFC1 inhibitor. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), its complex molecular structure, containing thiophene, pyridine, and fluorinated components, necessitates a cautious and responsible disposal approach.[1] Adherence to these procedures is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound waste with the appropriate Personal Protective Equipment (PPE). Although not classified as hazardous, good laboratory practice dictates treating all research chemicals with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. |
In the event of exposure, follow standard laboratory first-aid procedures and consult the material's SDS.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated materials is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and chemical residues, must be collected in a dedicated, clearly labeled, and sealable waste container.
-
Labeling: The container must be clearly labeled as "Chemical Waste" and explicitly list "this compound" as a constituent. If dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), the solvent must also be listed. The date of waste accumulation should be clearly marked.
-
Waste Form:
-
Solid Waste: Collect unused solid this compound and contaminated disposable lab supplies in a designated, labeled container.
-
Liquid Waste (in DMSO): If this compound is in a DMSO solution, it should be collected with other non-halogenated organic solvent waste.[2][3] Do not mix with aqueous or halogenated waste streams unless permitted by your EHS department.
-
Step 2: Storage of Chemical Waste
-
Store the sealed chemical waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a well-ventilated, cool, and dry location, away from incompatible materials, heat sources, and open flames.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name ("this compound") and any available safety data or SDS.
Step 4: Spill Management
In the event of a spill:
-
Evacuate and secure the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and place it into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as chemical waste.
-
Report the spill to your laboratory supervisor and EHS department.
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Rationale for Disposal Protocol
Although the SDS for this compound does not classify it as hazardous, its molecular structure contains moieties that, as individual compounds, are typically handled as hazardous waste:
-
Thiophene and Pyridine Derivatives: These heterocyclic compounds are often flammable and can have toxicological properties. Their disposal usually involves incineration at a licensed facility.[4][5][6][7][8]
-
Fluorinated Organic Compounds: These compounds can be persistent in the environment and may require high-temperature incineration for complete destruction to avoid the formation of hazardous byproducts.[9][10][11]
-
Dimethyl Sulfoxide (DMSO): While having low toxicity, DMSO can facilitate the absorption of other chemicals through the skin. Waste DMSO is typically managed as an organic solvent waste stream.[2][12][13][14]
Given these considerations, treating this compound as a chemical to be disposed of via a professional waste management service is a prudent and responsible approach that aligns with the principles of laboratory safety and environmental stewardship.
References
- 1. sfasu.edu [sfasu.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. fishersci.com [fishersci.com]
- 14. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
